molecular formula C17H16O4 B099542 Propylene glycol dibenzoate CAS No. 19224-26-1

Propylene glycol dibenzoate

Cat. No.: B099542
CAS No.: 19224-26-1
M. Wt: 284.31 g/mol
InChI Key: UMVMVEZHMZTUHD-UHFFFAOYSA-N
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Description

Propylene glycol dibenzoate is a versatile dibenzoate ester that functions as a polar, high-solvating plasticizer in scientific research. It demonstrates excellent compatibility with a wide range of polar polymers and rubbers, including polyvinyl chloride (PVC), polyvinyl acetate (PVA), and various elastomers . Its primary research value lies in its strong solvating power, which can significantly reduce the fusion temperature of polymer systems, leading to faster processing speeds and enhanced efficiency in material fabrication . The compound's mechanism of action involves interposing between polymer chains, effectively spacing them apart and reducing intermolecular forces, thereby imparting flexibility and reducing viscosity in plastisols . Researchers utilize this compound in the development of diverse materials such as adhesive formulations, sealants, latex caulks, and resilient flooring, where it can improve wet tack, extend open time, and offer good flexibility . Furthermore, its status as a non-phthalate plasticizer makes it a compound of interest for developing alternative material formulations in response to regulatory and environmental concerns . In ecotoxicological and environmental studies, the biodegradation pathway of dibenzoate plasticizers like this compound is a subject of investigation; initial hydrolysis releases benzoic acid and a monobenzoate ester, though subsequent degradation of the ether-containing monoester can be slow, leading to potential accumulation in environmental compartments . Its occurrence has been identified as a dominant analyte in indoor dust, highlighting its relevance in studies of human exposure to indoor environmental chemicals . When used as a flavoring agent in food-related research, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has determined that there is no safety concern at current levels of intake .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-benzoyloxypropyl benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-13(21-17(19)15-10-6-3-7-11-15)12-20-16(18)14-8-4-2-5-9-14/h2-11,13H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMVMVEZHMZTUHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(COC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0027802
Record name Propylene glycol dibenzoate
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Molecular Weight

284.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Liquid, colourless liquid with virtually no odour
Record name 1,2-Propanediol, 1,2-dibenzoate
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Record name DL-Propylene glycol dibenzoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name Propylene glycol dibenzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1130/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

232.00 °C. @ 12.00 mm Hg
Record name DL-Propylene glycol dibenzoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name Propylene glycol dibenzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1130/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.157-1.163
Record name Propylene glycol dibenzoate
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1130/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

19224-26-1
Record name Propylene glycol dibenzoate
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Record name Propylene glycol dibenzoate
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Record name 1,2-Propanediol, 1,2-dibenzoate
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propylene glycol dibenzoate
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Record name Propane-1,2-diyl dibenzoate
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Record name PROPYLENE GLYCOL DIBENZOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQY32Z1AN4
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name DL-Propylene glycol dibenzoate
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-3 °C
Record name DL-Propylene glycol dibenzoate
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Propylene Glycol Dibenzoate: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propylene glycol dibenzoate (CAS No. 19224-26-1) is a diester of propylene glycol and benzoic acid. It is a high-solvating, polar plasticizer with a wide range of applications in various industries, including plastics, adhesives, and coatings. Its low volatility, good compatibility with various polymers, and favorable safety profile make it a subject of interest in material science and potentially in pharmaceutical formulations as an excipient. This guide provides an in-depth overview of its chemical and physical properties, experimental protocols for their determination, and a visualization of its synthetic pathway and mechanism of action as a plasticizer.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the tables below. This data has been compiled from various chemical databases and technical data sheets.

Table 1: General Chemical Properties
PropertyValueSource(s)
Chemical Name This compound[1]
Synonyms 1,2-Propanediol dibenzoate, Propane-1,2-diyl dibenzoate[1]
CAS Number 19224-26-1[1]
Molecular Formula C₁₇H₁₆O₄[1]
Molecular Weight 284.31 g/mol [1]
Physical Description Colorless to pale yellow, viscous liquid with a mild aromatic odor.[1]
Table 2: Quantitative Physical and Chemical Data
PropertyValueConditionsSource(s)
Melting Point -3 °C[1][2]
Boiling Point 232 °Cat 12 mm Hg[1][2]
Density 1.157 - 1.163 g/mLat 25 °C[1]
Refractive Index 1.542 - 1.547at 20 °C[1]
Solubility in Water Insoluble[1]
Solubility in Organic Solvents Soluble in various organic solvents and oils.[1]
Flash Point >110 °C

Experimental Protocols

Detailed experimental protocols for determining the key physical properties of this compound are outlined below. These are based on standard methodologies applicable to liquid esters and plasticizers.

Determination of Boiling Point

The boiling point of a high-boiling liquid like this compound can be determined using several methods as outlined by the OECD Guideline for Testing of Chemicals, Section 1. A common laboratory method is the Siwoloboff method, which is suitable for small sample volumes.

Principle: A sample is heated in a small tube, and the temperature at which a continuous stream of bubbles emerges from an inverted capillary tube and then ceases upon slight cooling is recorded as the boiling point at the ambient pressure.

Procedure:

  • A small amount of this compound (a few milliliters) is placed in a sample tube.

  • A capillary tube, sealed at one end, is inverted and placed into the sample.

  • The sample tube is attached to a thermometer and heated in a controlled manner using a heating block or an oil bath.

  • As the temperature rises, air trapped in the capillary tube will escape.

  • The temperature is carefully increased until a continuous stream of bubbles is observed emerging from the tip of the capillary tube.

  • The heating is then discontinued, and the sample is allowed to cool slowly.

  • The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.

  • The ambient atmospheric pressure should be recorded, as the boiling point is pressure-dependent.

Determination of Refractive Index

The refractive index of liquid plasticizers such as this compound can be accurately measured using a standard refractometer, following a procedure like ASTM D1218.[3][4][5][6][7]

Principle: The refractive index is the ratio of the speed of light in a vacuum to its speed in the substance. An Abbe refractometer is commonly used, which measures the critical angle of refraction of a thin film of the liquid between two prisms.

Procedure:

  • Calibrate the refractometer using a standard liquid with a known refractive index.

  • Ensure the prism surfaces are clean and dry.

  • Apply a few drops of this compound to the surface of the measuring prism.

  • Close the prisms and allow the sample to reach the desired temperature (typically 20°C or 25°C), which is often controlled by a circulating water bath.

  • Adjust the light source and the eyepiece to bring the dividing line between the light and dark fields into sharp focus.

  • Align the dividing line with the crosshairs in the eyepiece.

  • Read the refractive index value from the instrument's scale or digital display.

Determination of Water Solubility

The water solubility of this compound, which is expected to be low, can be determined using the flask method as described in OECD Guideline 105.[1][2][8][9]

Principle: A certain amount of the substance is stirred in water at a constant temperature until saturation is reached. The concentration of the substance in the aqueous solution is then determined by a suitable analytical method.

Procedure:

  • An excess amount of this compound is added to a known volume of deionized water in a flask.

  • The flask is sealed and agitated at a constant temperature (e.g., 20°C) for a sufficient period to reach equilibrium (e.g., 24-48 hours).

  • After equilibration, the mixture is allowed to stand to separate the undissolved ester.

  • The aqueous phase is then carefully separated, for example, by centrifugation and filtration through a membrane filter that does not absorb the substance.

  • The concentration of this compound in the clear aqueous solution is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

  • The solubility is reported in units of mass per volume (e.g., mg/L).

Mandatory Visualizations

Synthesis of this compound

The industrial synthesis of this compound is typically achieved through the esterification of propylene glycol with benzoic acid. The following diagram illustrates a general workflow for this process.

Synthesis_Workflow cluster_reactants Reactants cluster_purification Purification PropyleneGlycol Propylene Glycol Reactor Reaction Kettle PropyleneGlycol->Reactor BenzoicAcid Benzoic Acid BenzoicAcid->Reactor Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reactor Heating Heating (e.g., 180-220°C) Reactor->Heating WaterRemoval Water Removal (byproduct) Reactor->WaterRemoval Neutralization Neutralization (e.g., with NaOH solution) Reactor->Neutralization Washing Water Washing Neutralization->Washing Drying Drying Washing->Drying Filtration Filtration Drying->Filtration FinalProduct Propylene Glycol Dibenzoate Filtration->FinalProduct

Caption: Workflow for the synthesis of this compound.

Mechanism of Action as a Plasticizer in PVC

This compound functions as a plasticizer by embedding itself between the polymer chains of a material like polyvinyl chloride (PVC), thereby increasing its flexibility.

Plasticizer_Mechanism cluster_before Rigid PVC (Before Plasticizer) cluster_after Flexible PVC (After Plasticizer) P1 PVC Chain P2 PVC Chain P3 PVC Chain label_strong Strong Intermolecular Forces Plasticizer Propylene Glycol Dibenzoate cluster_after cluster_after FP1 PVC Chain FP2 PVC Chain FP3 PVC Chain Plast1 PGDB Plast2 PGDB label_weak Weakened Intermolecular Forces cluster_before cluster_before

Caption: Mechanism of this compound as a plasticizer.

References

Synthesis of Propylene Glycol Dibenzoate from Benzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of propylene glycol dibenzoate from benzoic acid, a process of significant interest in the chemical and pharmaceutical industries for its applications as a plasticizer and solvent. This document provides a comprehensive overview of the core synthesis methodologies, detailed experimental protocols, and quantitative data to support reproducibility and process optimization.

Introduction

This compound is a non-phthalate plasticizer known for its excellent compatibility with a wide range of polymers. Its synthesis from benzoic acid and propylene glycol is typically achieved through direct esterification, a reversible reaction that can be catalyzed by various acids. The efficiency of this process is influenced by several factors, including the choice of catalyst, reaction temperature, molar ratio of reactants, and the method of water removal to drive the equilibrium towards product formation.

Synthesis Methodologies

The primary route for synthesizing this compound from benzoic acid is direct esterification, also known as Fischer esterification. This reaction involves the acid-catalyzed condensation of two equivalents of benzoic acid with one equivalent of propylene glycol, producing this compound and two equivalents of water as a byproduct.

Direct Esterification

Direct esterification is a well-established and versatile method for producing esters. The reaction is an equilibrium process, and to achieve high yields of the desired dibenzoate, the equilibrium must be shifted towards the products.[1] This is typically accomplished by using an excess of one of the reactants or by removing water as it is formed, often through azeotropic distillation.[1]

A variety of catalysts can be employed to accelerate the reaction. These include strong mineral acids like sulfuric acid, sulfonic acids such as p-toluenesulfonic acid, and various metal-based catalysts.[2][3][4] The choice of catalyst can significantly impact the reaction rate, yield, and the need for subsequent purification steps.

Experimental Protocols

The following sections provide detailed experimental protocols for the synthesis of this compound via direct esterification.

Laboratory-Scale Synthesis using p-Toluenesulfonic Acid Catalyst

This protocol is adapted from studies on the esterification of benzoic acid with propylene glycol.[2]

Materials:

  • Benzoic Acid (>99.5%)

  • 1,2-Propylene Glycol (>99.5%)[2]

  • p-Toluenesulfonic acid monohydrate (catalyst)[2]

  • Toluene (for azeotropic water removal)

  • 5% Sodium Hydroxide (NaOH) aqueous solution

  • Deionized water

  • Anhydrous sodium sulfate (drying agent)

Equipment:

  • Round-bottom flask equipped with a magnetic stirrer, heating mantle, and a Dean-Stark apparatus connected to a reflux condenser.

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask, combine benzoic acid and 1,2-propylene glycol in a 2.1:1 molar ratio.[4] Add p-toluenesulfonic acid monohydrate at a concentration of 0.2% relative to the total weight of the reactants.[2] Add toluene to the flask to facilitate azeotropic removal of water.

  • Esterification: Heat the mixture to a reflux temperature of approximately 120°C.[2] Continuously remove the water that collects in the Dean-Stark trap. Monitor the reaction progress by measuring the amount of water collected or by analyzing samples for the acid value. The reaction is considered complete when the theoretical amount of water has been collected.

  • Neutralization: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel. Wash the mixture with a 5% aqueous solution of sodium hydroxide to neutralize the unreacted benzoic acid and the p-toluenesulfonic acid catalyst.[3]

  • Washing: Wash the organic layer with deionized water until the aqueous layer is neutral (pH 7).

  • Drying: Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Remove the toluene using a rotary evaporator.

  • Purification: The crude this compound can be further purified by vacuum distillation if a higher purity product is required.

Industrial-Scale Synthesis using a Metal Catalyst

This protocol is based on patented industrial processes for the production of (di)this compound.[3]

Materials:

  • Benzoic Acid

  • Propylene Glycol

  • Stannous chloride (catalyst)[3]

  • 5% Sodium Hydroxide (NaOH) aqueous solution

  • Activated Carbon (for decolorization)

  • Filter aid (e.g., celite)

Equipment:

  • Jacketed reaction kettle with an agitator, heating/cooling system, and a distillation column.

  • Neutralization tank

  • Washing and settling tanks

  • Drying vessel

  • Filtration unit

Procedure:

  • Charging the Reactor: Charge the reaction kettle with benzoic acid and propylene glycol. One patent suggests a molar ratio of benzoic acid to dipropylene glycol of 2.1:1.[4] Add the stannous chloride catalyst. For example, 14 kg of stannous chloride for 3.84 tons of benzoic acid and 1.77 tons of dipropylene glycol.[3]

  • Esterification Reaction: Heat the mixture. The reaction temperature is typically raised to 180°C and then increased to around 230°C as water is distilled off.[3] The reaction is monitored by the rate of water removal and is considered complete when water evolution ceases.[3]

  • Cooling and Neutralization: Cool the reaction mass to approximately 100°C and transfer it to a neutralization tank.[3] Add a 5% NaOH solution at 70°C to neutralize the remaining benzoic acid until the pH reaches 8.[3]

  • Washing and Decolorization: Allow the layers to separate and remove the aqueous layer. The crude product is then washed with water. Decolorization can be performed by treating the product with activated carbon.

  • Drying and Filtration: The product is dried under vacuum at elevated temperatures (e.g., 120°C).[4] Finally, the product is filtered to remove any solid impurities, yielding the final this compound.[5]

Data Presentation

The following tables summarize quantitative data from various sources for the synthesis of this compound and its close analog, dithis compound.

Table 1: Reaction Conditions for Dibenzoate Synthesis

ParameterMethod 1 (Lab-Scale)Method 2 (Industrial)Method 3 (Patent)
Glycol 1,2-Propylene GlycolDipropylene GlycolDipropylene Glycol
Catalyst p-Toluenesulfonic acidStannous chloride[3]B2OH[6]
Catalyst Loading 0.2 wt% of reactants[2]~0.25 wt% of reactants[3]0.1-0.3 mol% of benzoic acid[6]
Molar Ratio (Acid:Glycol) 2:1[2]2.1:1[4]2.0-2.2:1[6]
Temperature (°C) 120[2]180 - 230[3]180 - 220[6]
Reaction Time (h) Not specified~4[4]8[6]
Solvent Toluene[6]NoneToluene (8-15%)[6]

Table 2: Product Yield and Purity

ParameterMethod 1 (Industrial)Method 2 (Patent)
Product Dithis compoundDithis compound
Yield ~95% (dibenzoate rate)[4]91.6 - 93.5%[6]
Purity Not specified98.5%[6]
Purification Method Neutralization, Washing, Drying, Filtration[5]Vacuum Distillation[6]

Visualizations

The following diagrams illustrate the chemical pathways and experimental workflows involved in the synthesis of this compound.

Signaling Pathways and Logical Relationships

Reaction_Mechanism BA Benzoic Acid (C6H5COOH) Protonated_BA Protonated Benzoic Acid BA->Protonated_BA Protonation Tetrahedral_Intermediate2 Tetrahedral Intermediate 2 BA->Tetrahedral_Intermediate2 PG Propylene Glycol (C3H8O2) Tetrahedral_Intermediate1 Tetrahedral Intermediate 1 PG->Tetrahedral_Intermediate1 H_ion H+ Protonated_BA->Tetrahedral_Intermediate1 Nucleophilic Attack Monoester Propylene Glycol Monobenzoate Tetrahedral_Intermediate1->Monoester Proton Transfer & Water Elimination Water1 H2O Tetrahedral_Intermediate1->Water1 Protonated_Monoester Protonated Monoester Monoester->Protonated_Monoester Protonation Protonated_Monoester->Tetrahedral_Intermediate2 Nucleophilic Attack Dibenzoate Propylene Glycol Dibenzoate Tetrahedral_Intermediate2->Dibenzoate Proton Transfer & Water Elimination Water2 H2O Tetrahedral_Intermediate2->Water2 Experimental_Workflow Start Start Charge_Reactants Charge Reactants (Benzoic Acid, Propylene Glycol, Catalyst) Start->Charge_Reactants Esterification Esterification Reaction (Heating and Water Removal) Charge_Reactants->Esterification Cooling Cooling Esterification->Cooling Neutralization Neutralization (with NaOH solution) Cooling->Neutralization Washing Water Washing Neutralization->Washing Drying Drying (e.g., with Na2SO4 or vacuum) Washing->Drying Purification Purification (Filtration / Vacuum Distillation) Drying->Purification Final_Product This compound Purification->Final_Product

References

Propylene glycol dibenzoate IUPAC name and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Propylene Glycol Dibenzoate for Researchers and Drug Development Professionals

Abstract

This compound is a versatile diester with a favorable safety profile and a wide range of applications, particularly as a non-phthalate plasticizer and solvent. Its high solvating power, low volatility, and compatibility with numerous polymers make it a valuable excipient in the pharmaceutical industry. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis methodologies, and applications, with a specific focus on its relevance to drug development.

Chemical Identity

This compound is a diester formed from the reaction of propylene glycol with benzoic acid.

  • IUPAC Name: 2-benzoyloxypropyl benzoate

  • Synonyms: Propane-1,2-diyl dibenzoate, 1,2-Propanediol dibenzoate[1]

  • CAS Number: 19224-26-1

  • Chemical Formula: C₁₇H₁₆O₄

  • Molecular Structure:

    • SMILES: CC(COC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2

    • InChI: InChI=1S/C17H16O4/c1-13(21-17(19)15-10-6-3-7-11-15)12-20-16(18)14-8-4-2-5-9-14/h2-11,13H,12H2,1H3

Physicochemical Properties

This compound is a colorless, transparent, and oily liquid with a faint, pleasant odor.[2][3] It is known for its excellent compatibility with a wide range of polymers and resins.[2] Key quantitative properties are summarized in Table 1.

PropertyValueReferences
Molecular Weight284.31 g/mol
Density1.157 - 1.163 g/cm³ @ 25.00 °C[3][4]
Boiling Point232 °C @ 12 mmHg[3]
Melting Point-3 °C[3]
Flash Point112.78 °C (235.00 °F) TCC[4]
Refractive Index1.542 - 1.547 @ 20.00 °C[3][4]
SolubilityInsoluble in water; soluble in organic solvents and oils.[3]
XLogP33.8

Synthesis and Manufacturing

This compound is primarily synthesized through the esterification of propylene glycol with benzoic acid. An alternative method involves the transesterification of methylbenzoate with propylene glycol.

Experimental Protocols

Protocol 1: Laboratory-Scale Esterification of Propylene Glycol with Benzoic Acid

This protocol is adapted from a general Fischer esterification procedure and a specific study on the esterification of benzoic acid with propylene glycol.[4]

Materials:

  • Benzoic Acid (1.0 mol)

  • 1,2-Propylene Glycol (>99.5%, 2.0 mol)

  • p-Toluenesulfonic acid monohydrate (catalyst, 0.2% of total raw material weight)

  • Toluene (solvent)

  • 5% Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine benzoic acid, 1,2-propylene glycol, p-toluenesulfonic acid, and toluene. A molar ratio of 1:2 (benzoic acid to propylene glycol) is used.

  • Esterification: Heat the mixture to reflux. The water formed during the reaction is azeotropically removed and collected in the Dean-Stark trap. The reaction progress can be monitored by measuring the collected water or by determining the acid value of the reaction mixture at set time intervals.

  • Work-up: Once the reaction is complete (i.e., no more water is collected), cool the mixture to room temperature.

  • Neutralization: Transfer the mixture to a separatory funnel. Wash with a 5% sodium bicarbonate solution to neutralize the acidic catalyst and any unreacted benzoic acid. Caution should be exercised due to potential CO₂ evolution.

  • Washing: Subsequently, wash the organic layer with a saturated sodium chloride solution to remove any remaining aqueous components.

  • Drying and Solvent Removal: Dry the organic layer over anhydrous magnesium sulfate. Filter to remove the drying agent. The solvent (toluene) and any excess propylene glycol can be removed under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude this compound can be further purified by vacuum distillation to yield the final high-purity product.

Protocol 2: Industrial Production Workflow

This protocol outlines a common industrial-scale process for producing dibenzoate esters.[5][6]

Process Flow:

  • Charging Reactor: A reaction kettle is charged with proportionally weighed benzoic acid and propylene glycol.[5] The molar ratio is typically around 2.1:1 (benzoic acid to glycol) to favor the formation of the diester product.[6]

  • Catalyst Addition: A catalyst, such as stannous chloride or sodium bisulfate, is added to the mixture.[5]

  • Esterification Reaction: The mixture is heated (e.g., up to 230 °C) with constant stirring. Water, a byproduct of the reaction, is continuously removed to drive the equilibrium towards product formation.[6]

  • Neutralization: After the reaction is substantially complete, the mixture is cooled and pumped to a neutralization kettle. An aqueous solution of NaOH (e.g., 5%) is added to neutralize unreacted benzoic acid and the catalyst.[5]

  • Washing & Separation: The mixture is washed with water. After settling, the layers are separated to remove the aqueous phase containing salts and impurities.[5]

  • Decoloring & Drying: The crude product may undergo a decolorizing step (e.g., with H₂O₂) followed by another water wash. The product is then heated under vacuum to remove residual water.[6]

  • Filtration: The final step is filtration to remove any remaining solid impurities, yielding the finished this compound product.[5]

G cluster_synthesis Synthesis Workflow reactants Reactants (Propylene Glycol, Benzoic Acid) catalyst Catalyst Addition (e.g., p-Toluenesulfonic Acid) reactants->catalyst esterification Esterification (Heating, Water Removal) catalyst->esterification neutralization Neutralization (NaOH Solution) esterification->neutralization washing Water Washing & Separation neutralization->washing drying Drying & Solvent Removal washing->drying product Purified this compound drying->product

Fig 1. Generalized workflow for the synthesis of this compound.

Applications in Research and Drug Development

This compound's primary function is as a high-solvating, non-phthalate plasticizer. Its properties make it suitable for various applications in the pharmaceutical and cosmetic industries.

  • Plasticizer in Polymeric Systems: It is highly compatible with a wide range of polar polymers, including PVC, PVAc, and polyurethanes. In drug development, it can be used as a plasticizer in aqueous film-coating formulations for tablets, enhancing the flexibility and durability of the coating. This is crucial for modifying drug release profiles, particularly in controlled or delayed-release dosage forms.

  • Solvent and Co-Solvent: Due to its high solvating power, it is effective at dissolving poorly soluble active pharmaceutical ingredients (APIs).[7] This property is beneficial in the formulation of liquid oral solutions and topical preparations, ensuring uniform drug distribution.

  • Excipient in Topical Formulations: In cosmetics and topical pharmaceuticals, it acts as a lightweight emollient and moisturizer, softening the skin without leaving a greasy residue.[7] It can also help to evenly disperse oil-soluble active ingredients and enhance the sensory appeal of a formulation.[7]

  • Alternative to Phthalates: With growing concerns over the safety of phthalate-based plasticizers, this compound serves as an environmentally friendly and low-toxicity alternative.[1] It is recommended by the European Chemical Agency (ECHA) as a replacement for traditional phthalate plasticizers.

G cluster_properties Key Properties cluster_applications Applications prop1 High Solvating Power app1 Solvent for Poorly Soluble APIs prop1->app1 prop2 Polymer Compatibility app2 Plasticizer for Film Coatings (Controlled Release) prop2->app2 app4 Adhesives & Sealants prop2->app4 prop3 Low Volatility & Toxicity prop3->app1 prop3->app2 app3 Emollient in Topicals prop3->app3

Fig 2. Relationship between properties and applications of this compound.

Toxicology and Safety

This compound is considered to have a low order of toxicity.[8] Data from extensive use and testing indicate that dibenzoate esters are generally non-mutagenic and non-carcinogenic.

  • Acute Toxicity: Oral LD50 in rats is reported as 3295 mg/kg, and dermal LD50 in rats is >2000 mg/kg.[9]

  • Irritation: It may cause mild irritation to the eyes, skin, and respiratory tract upon exposure.[9][10]

  • Environmental Profile: The compound is biodegradable and has a low potential for bioaccumulation.[7][8] However, it is classified as harmful to aquatic life with long-lasting effects, so release into the environment should be avoided.[1]

It is not classified as a hazardous substance according to the OSHA Hazard Communication Standard.[9] For detailed handling and safety information, the material safety data sheet (MSDS) should always be consulted.[11]

References

Propylene glycol dibenzoate CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Propylene Glycol Dibenzoates

This guide provides a comprehensive overview of propylene glycol dibenzoate, focusing on its chemical identification, physical and chemical properties, production, and applications. It is intended for researchers, scientists, and professionals in drug development and polymer science. It is important to distinguish between two closely related compounds: this compound and Di(propylene glycol) Dibenzoate, which are often discussed in similar contexts. This guide will address both.

Di(propylene glycol) Dibenzoate (DPGDB)

Di(propylene glycol) dibenzoate, the more common of the two, is a high-solvating, polar plasticizer.[1] It is recognized for its compatibility with a wide range of polar polymers and rubbers and is considered an environmentally friendly alternative to phthalate plasticizers.[2]

Chemical Identification
IdentifierValue
CAS Number 27138-31-4[3][4]
EINECS Number 248-258-5[3][4]
Molecular Formula C20H22O5[4]
Molecular Weight 342.39 g/mol [4]
Synonyms and Trade Names
TypeName
Synonyms Oxydipropyl dibenzoate, 2-[1-(Benzoyloxy)propan-2-yloxy]propyl benzoate, 1,1'-Oxybis-2-propanol dibenzoate, Oxybis(propane-1,2-diyl) dibenzoate, PPG-2 Dibenzoate.[4][5]
Trade Names Benzoflex 9-88, K-Flex DP, Finsolv PG 22, Kalama K-FLEX 850S, Oxsoft GPO, Polynt DPGDB, Edenol DPGDB.[3][4][5][6]
Physicochemical Properties
PropertyValue
Appearance Clear, colorless to pale yellow viscous liquid.[3][5]
Odor Mild, characteristic ester odor.[3][5]
Density 1.12 g/mL at 25 °C.
Boiling Point 232 °C at 5 mm Hg.
Melting Point -40°C.[3]
Flash Point > 110 °C (> 230 °F).[6]
Refractive Index 1.528 at 20 °C.[6]
Vapor Pressure <0.01 mm Hg at 20°C.[3]
Solubility Slightly soluble in water.[3]
LogP (Octanol-Water Partition Coefficient) 4.55 ± 0.15.[7]
Technical Specifications
ParameterLimit
Assay 98% minimum.[1]
Moisture 0.1% maximum.[1]
Color (APHA) 80 maximum.[1]
Acidity (as Benzoic Acid) 0.1% maximum.[1]
Production Method

Di(propylene glycol) dibenzoate is synthesized via the esterification of dipropylene glycol with benzoic acid.[3] This reaction is typically catalyzed and carried out under controlled temperature and pressure to drive the formation of the diester.

G cluster_reactants Reactants cluster_process Process cluster_product Product Dipropylene Glycol Dipropylene Glycol Esterification Esterification Dipropylene Glycol->Esterification Benzoic Acid Benzoic Acid Benzoic Acid->Esterification DPGDB Di(propylene glycol) Dibenzoate Esterification->DPGDB

Synthesis of Di(propylene glycol) Dibenzoate.
Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Analysis

A reverse-phase (RP) HPLC method can be used for the analysis of Di(propylene glycol) dibenzoate.[4] This method is suitable for purity assessment and can be adapted for preparative separation of impurities and for pharmacokinetic studies.

  • Column : Newcrom R1 (a reverse-phase column with low silanol activity).[4]

  • Mobile Phase : A mixture of acetonitrile (MeCN), water, and phosphoric acid.[4] For Mass Spectrometry (MS) compatible applications, phosphoric acid should be replaced with formic acid.[4]

  • Application : This liquid chromatography method is scalable and can be used for isolating impurities in preparative separation.[4]

G Sample Sample HPLC_System RP-HPLC System (Newcrom R1 Column) Sample->HPLC_System Detector Detector HPLC_System->Detector Mobile_Phase Mobile Phase (Acetonitrile/Water/Acid) Mobile_Phase->HPLC_System Data_Analysis Data Analysis (Purity/Quantification) Detector->Data_Analysis

Analytical workflow for DPGDB using HPLC.
Safety and Applications

Di(propylene glycol) dibenzoate has a low order of toxicity and is biodegradable.[7] It is not mutagenic in the Ames test.[7] Due to its safety profile and plasticizing efficacy, it is used in a variety of applications:

  • Polymers : As a plasticizer for PVC, plastisols, and castable polyurethanes.[5]

  • Adhesives and Sealants : Used in latex caulks and various adhesives to improve flexibility and bonding.[1][5]

  • Coatings and Inks : Acts as a coalescent in latex coatings and a plasticizer in inks.[2]

  • Personal Care : Functions as an emollient and solvent in cosmetic formulations.

This compound

This compound is the dibenzoate ester of propylene glycol (1,2-propanediol).

Chemical Identification
IdentifierValue
CAS Number 19224-26-1[8]
Molecular Formula C17H16O4[8]
Molecular Weight 284.31 g/mol .[8]
Synonyms
TypeName
Synonyms 1-(benzoyloxy)propan-2-yl benzoate, propane-1,2-diyl dibenzoate, 1,2-Propanediol, dibenzoate.[8]
Physicochemical Properties
PropertyValue
Appearance Colorless clear liquid.[8]
Specific Gravity 1.157 - 1.163 at 25 °C.[8]
Boiling Point 232 °C at 12 mm Hg.[8]
Melting Point -3.0 °C.[8]
Flash Point 112.8 °C (235 °F).[8]
Refractive Index 1.542 - 1.547 at 20 °C.[8]
Solubility Insoluble in water; soluble in alcohol.[8]
Applications in Drug Development

While Di(propylene glycol) dibenzoate has broader industrial applications, propylene glycol itself is a widely used excipient in pharmaceutical formulations, including oral, topical, and injectable medications.[9][10] It serves as a solvent, stabilizer, and cosolvent.[10] Its metabolic pathway involves oxidation to lactic acid.[10] The dibenzoate ester form, this compound, is primarily used as a skin-conditioning agent in cosmetics and as a plasticizer.[8] Its direct use as a pharmaceutical excipient is less common than propylene glycol itself.

References

Propylene Glycol Dibenzoate: A Technical Guide to Its Solubility in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of propylene glycol dibenzoate in various organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and formulation who utilize this versatile excipient.

This compound, a high-solvency plasticizer and emollient, is valued for its compatibility with a wide range of polymers and its ability to dissolve various active pharmaceutical ingredients (APIs). A thorough understanding of its solubility is crucial for optimizing formulation development, ensuring product stability, and predicting its behavior in different solvent systems.

Core Concepts in Solubility

The solubility of a substance is its property to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution. The solubility of this compound is primarily influenced by the principle of "like dissolves like." As a dibenzoate ester, it exhibits a predominantly non-polar character, favoring solubility in organic solvents with similar low polarity. Factors such as temperature and the presence of other solutes can also significantly impact its solubility.

A general logical relationship for the solubility of this compound can be visualized as follows:

Caption: Logical relationship of factors influencing this compound solubility.

Quantitative Solubility Data

While qualitative descriptions of this compound's solubility are readily available, specific quantitative data in a range of organic solvents is not extensively published in publicly accessible literature. The following table summarizes the available qualitative and semi-quantitative information. It is important to note that for many solvents, "soluble" or "miscible" is the most common descriptor found, indicating a high degree of solubility without specifying the exact limits.

Solvent ClassSolventSolubility at Room TemperatureNotes
Alcohols EthanolMiscibleThis compound is fully miscible with ethanol at ambient temperature.[1]
MethanolSolubleExpected to be soluble based on its miscibility with ethanol, though specific data is not available.
IsopropanolSolubleExpected to be soluble.
Ketones AcetoneSolubleGenerally soluble in ketones.
Aromatic Hydrocarbons TolueneSolubleAs an organic ester, it is expected to be soluble in aromatic hydrocarbons. Dithis compound is soluble in aromatic hydrocarbons.
Aliphatic Hydrocarbons Heptane, HexaneSolubleDithis compound, a related compound, is soluble in aliphatic hydrocarbons.
Esters Ethyl AcetateSolubleExpected to be soluble in other esters due to similar chemical nature.
Chlorinated Solvents DichloromethaneSolubleExpected to be soluble.
Water WaterInsolubleConsistently reported as insoluble in water.

Note: The information provided is based on available data sheets and chemical property databases. For precise formulation work, it is highly recommended to determine solubility experimentally under the specific conditions of use.

Experimental Protocol for Solubility Determination

The following section outlines a detailed methodology for the experimental determination of this compound solubility in an organic solvent using the isothermal equilibrium method. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.

Experimental Workflow

G Start Start Prepare_Mixture Prepare Supersaturated Mixture (Excess PG Dibenzoate in Solvent) Start->Prepare_Mixture Equilibrate Equilibrate at Constant Temperature (e.g., 25°C, 40°C) with Agitation Prepare_Mixture->Equilibrate Separate_Phases Separate Solid and Liquid Phases (Centrifugation or Filtration) Equilibrate->Separate_Phases Sample_Supernatant Take Aliquot of Saturated Supernatant Separate_Phases->Sample_Supernatant Dilute_Sample Dilute Sample with Appropriate Solvent Sample_Supernatant->Dilute_Sample Analyze_Concentration Analyze Concentration (e.g., HPLC, GC, UV-Vis) Dilute_Sample->Analyze_Concentration Calculate_Solubility Calculate Solubility (e.g., g/100mL, mass%) Analyze_Concentration->Calculate_Solubility End End Calculate_Solubility->End

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Methodology

1. Materials and Equipment:

  • This compound (high purity)

  • Organic Solvent of Interest (analytical grade)

  • Thermostatic shaker bath or magnetic stirrer with a temperature-controlled plate

  • Calibrated thermometer

  • Analytical balance

  • Vials with screw caps

  • Centrifuge

  • Syringes and syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument for quantification (e.g., High-Performance Liquid Chromatography (HPLC) with a UV detector, Gas Chromatography (GC) with a Flame Ionization Detector (FID))

2. Procedure:

  • Preparation of the Saturated Solution:

    • Add an excess amount of this compound to a known volume or mass of the selected organic solvent in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.

    • Place the vial in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient time to reach equilibrium. This can range from 24 to 72 hours, depending on the solvent and the viscosity of the solution. Preliminary studies are recommended to determine the time to reach equilibrium.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed at the constant temperature for a period to allow the excess solid to settle.

    • To ensure complete separation of the solid and liquid phases, centrifuge the vial at a high speed (e.g., 5000 rpm) for a specified time (e.g., 20 minutes).

  • Sampling and Dilution:

    • Carefully withdraw a known volume of the clear supernatant using a pipette or syringe. To avoid disturbing the sediment, it is advisable to take the sample from the upper portion of the supernatant. For highly viscous solutions, a positive displacement pipette is recommended.

    • Alternatively, use a syringe fitted with a solvent-compatible filter to draw the supernatant, which will remove any suspended microparticles.

    • Accurately dilute the collected aliquot with the appropriate solvent in a volumetric flask to a concentration that falls within the linear range of the analytical method.

3. Analytical Quantification:

  • Method Selection: The concentration of this compound in the diluted samples can be determined using a suitable analytical technique.

    • HPLC-UV: This is a common and reliable method. A C18 column is typically used with a mobile phase consisting of a mixture of acetonitrile and water. Detection is performed at a wavelength where the benzoate moiety shows strong absorbance (around 230 nm).

    • GC-FID: Gas chromatography is also a suitable method. A capillary column with a non-polar or medium-polarity stationary phase can be used.

  • Calibration:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

    • Analyze these standards using the selected analytical method to construct a calibration curve (absorbance or peak area versus concentration).

  • Sample Analysis:

    • Inject the diluted sample into the analytical instrument.

    • From the measured response (e.g., peak area), determine the concentration of this compound in the diluted sample using the calibration curve.

4. Calculation of Solubility:

  • Calculate the original concentration of this compound in the saturated solution by taking into account the dilution factor.

  • Express the solubility in the desired units, such as grams per 100 mL of solvent ( g/100 mL) or mass percent (w/w %).

    • Solubility ( g/100 mL) = (Concentration in diluted sample (g/mL) × Dilution factor) × 100

    • Solubility (w/w %) = (Mass of dissolved PGDB (g) / Mass of solvent (g)) × 100

5. Reporting:

  • Report the solubility of this compound in the specific solvent at the determined temperature. It is recommended to perform the experiment in triplicate and report the average solubility and standard deviation.

Conclusion

This technical guide provides an overview of the solubility of this compound in organic solvents, highlighting the need for experimental determination for specific applications. While qualitative data indicates good solubility in a range of common organic solvents and insolubility in water, precise quantitative data is limited in the public domain. The provided experimental protocol offers a robust framework for researchers to determine the solubility of this compound under their specific laboratory conditions, enabling more accurate and effective formulation development.

References

Propylene glycol dibenzoate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on Propylene Glycol Dibenzoate

For researchers, scientists, and drug development professionals, a precise understanding of the fundamental physicochemical properties of compounds is paramount. This guide focuses on the core molecular characteristics of this compound.

This compound: Core Molecular Data

This compound is a diester formed from propylene glycol and benzoic acid. It is utilized in various applications, including as a plasticizer and an emollient. A clear distinction should be made from dithis compound, which is a different chemical entity with a distinct molecular formula and weight.

The key molecular identifiers for this compound are summarized in the table below.

PropertyValueCitations
Molecular FormulaC17H16O4[1][2]
Molecular Weight284.31 g/mol [1][2]
IUPAC Name2-benzoyloxypropyl benzoate[1]
CAS Number19224-26-1[1]

Visualization of Molecular Identity

To illustrate the direct relationship between the compound's name and its fundamental molecular properties, the following diagram is provided.

molecular_identity compound This compound formula Molecular Formula C17H16O4 compound->formula mol_weight Molecular Weight 284.31 g/mol formula->mol_weight

Figure 1. Relationship between chemical name, formula, and molecular weight.

References

In-Depth Technical Guide to FTIR Spectral Analysis of Propylene Glycol Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectral analysis of propylene glycol dibenzoate, a widely used excipient in the pharmaceutical and cosmetic industries. This document outlines the fundamental principles, experimental protocols, and data interpretation pertinent to the characterization of this compound using FTIR spectroscopy.

Introduction to this compound

This compound (PGDB), with the CAS number 19224-26-1, is the diester of propylene glycol and benzoic acid.[1] Its chemical structure consists of a propylene glycol backbone esterified with two benzoate groups. This structure confers properties that make it a versatile plasticizer, solvent, and emollient. In pharmaceutical formulations, its compatibility with a wide range of active pharmaceutical ingredients (APIs) and polymers is of significant interest. FTIR spectroscopy serves as a rapid and non-destructive technique for its identification, quality control, and study of its interactions within complex matrices.

Principles of FTIR Spectroscopy for Ester Analysis

FTIR spectroscopy measures the absorption of infrared radiation by a sample, which causes molecular vibrations. Specific functional groups absorb at characteristic frequencies, providing a unique "fingerprint" of the molecule. For an aromatic ester like this compound, the key vibrational modes include:

  • C=O (Carbonyl) Stretching: This is typically a very strong and sharp absorption band, characteristic of the ester functional group. For aromatic esters, this peak is found at a slightly lower wavenumber compared to aliphatic esters due to conjugation with the benzene ring.

  • C-O (Ester) Stretching: Esters exhibit strong C-O stretching bands. There are typically two distinct C-O stretching vibrations, one from the C-C-O linkage and another from the O-C-C linkage of the ester group.

  • Aromatic C-H and C=C Stretching: The presence of the benzoate groups gives rise to characteristic absorptions from the aromatic ring. These include C-H stretching vibrations and C=C stretching vibrations within the ring.

  • Aliphatic C-H Stretching: The propylene glycol backbone contributes to aliphatic C-H stretching absorptions.

Quantitative FTIR Data for this compound

The following table summarizes the expected characteristic FTIR absorption bands for this compound based on established data for benzoate esters.

Wavenumber (cm⁻¹)Vibrational ModeDescription
~3100 - 3000Aromatic C-H StretchStretching vibration of the C-H bonds on the benzene rings.
~2980 - 2850Aliphatic C-H StretchStretching vibrations of the C-H bonds in the propylene glycol moiety.
~1725 - 1715C=O Stretch (Ester)A very strong and sharp absorption characteristic of the carbonyl group in an aromatic ester.[2][3][4]
~1600, ~1585, ~1450Aromatic C=C StretchMedium to strong absorptions from the stretching of the carbon-carbon bonds within the benzene rings.[5]
~1315 - 1250Asymmetric C-O StretchStrong absorption from the C-C-O part of the ester linkage.[1]
~1125 - 1100Symmetric C-O StretchStrong absorption from the O-C-C part of the ester linkage.[1]
~710Aromatic C-H BendingStrong out-of-plane bending of the C-H bonds on the benzene rings, indicative of monosubstitution.

Experimental Protocol for FTIR Analysis

The following protocol details the methodology for obtaining an FTIR spectrum of this compound using an Attenuated Total Reflectance (ATR) accessory, which is ideal for liquid samples.

4.1. Instrumentation

  • A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

4.2. Sample Preparation

This compound is a liquid at room temperature, requiring minimal sample preparation.

  • Ensure the ATR crystal is clean and dry.

  • Place a single drop of this compound directly onto the center of the ATR crystal.

4.3. Data Acquisition

  • Background Spectrum: Before analyzing the sample, acquire a background spectrum with the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the ambient atmosphere (CO₂ and H₂O) and the ATR crystal itself.[6]

  • Sample Spectrum:

    • Place the sample on the ATR crystal.

    • Initiate the scan.

    • Typical acquisition parameters are a spectral range of 4000-650 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16 to 32 scans to ensure a good signal-to-noise ratio.[6]

  • Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and a soft, non-abrasive wipe to prevent cross-contamination.[6]

4.4. Data Analysis

The resulting spectrum is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic peaks should be identified and compared with the reference data provided in the table above to confirm the identity and purity of the this compound.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical flow of the FTIR analysis process.

FTIR_Analysis_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_post Post-Analysis Clean_ATR Clean ATR Crystal Acquire_Background Acquire Background Spectrum Clean_ATR->Acquire_Background Place_Sample Place Sample on Crystal Acquire_Background->Place_Sample Acquire_Sample_Spectrum Acquire Sample Spectrum Place_Sample->Acquire_Sample_Spectrum Process_Data Process Data (Baseline Correction, Normalization) Acquire_Sample_Spectrum->Process_Data Interpret_Spectrum Interpret Spectrum & Compare Process_Data->Interpret_Spectrum Clean_Crystal_Post Clean ATR Crystal Interpret_Spectrum->Clean_Crystal_Post

Caption: Workflow for FTIR analysis of liquid samples.

Logical Relationships in Spectral Interpretation

The interpretation of the FTIR spectrum involves a hierarchical process of identifying key functional groups and comparing them to known values.

Spectral_Interpretation cluster_carbonyl Carbonyl Region cluster_co C-O Stretch Region cluster_ch C-H Stretch Region Start FTIR Spectrum of this compound Carbonyl_Peak Strong Peak at ~1720 cm⁻¹ Start->Carbonyl_Peak CO_Peaks Strong Peaks at ~1270 cm⁻¹ & ~1115 cm⁻¹ Start->CO_Peaks Aromatic_CH Peaks > 3000 cm⁻¹ Start->Aromatic_CH Aliphatic_CH Peaks < 3000 cm⁻¹ Start->Aliphatic_CH Carbonyl_ID Identify as C=O Stretch (Aromatic Ester) Carbonyl_Peak->Carbonyl_ID CO_ID Identify as C-O Stretches (Ester) CO_Peaks->CO_ID Aromatic_CH_ID Aromatic C-H Aromatic_CH->Aromatic_CH_ID Aliphatic_CH_ID Aliphatic C-H Aliphatic_CH->Aliphatic_CH_ID

Caption: Decision tree for spectral interpretation.

References

Mechanism of action of propylene glycol dibenzoate as a plasticizer

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Propylene Glycol Dibenzoate as a Plasticizer

For Researchers, Scientists, and Drug Development Professionals

This compound (PGDB) is a non-phthalate plasticizer known for its high solvating capabilities and compatibility with a range of polar polymers. This technical guide delves into the core of its mechanism of action, providing a comprehensive overview for researchers, scientists, and professionals in drug development. The information presented herein is a compilation of data from various scientific sources to facilitate a deeper understanding of PGDB's role in polymer science.

Mechanism of Action

The plasticizing effect of this compound is primarily attributed to its ability to interrupt the intermolecular forces between polymer chains, thereby increasing their mobility and flexibility. This action is understood through a combination of established plasticization theories:

  • Lubricity Theory: PGDB molecules position themselves between the long polymer chains, acting as a lubricant. This reduces the frictional forces between the chains, allowing them to slide past one another more easily.

  • Gel Theory: This theory posits that the polymer forms a three-dimensional honeycomb-like structure. The plasticizer molecules are thought to fill the voids in this structure, breaking the polymer-polymer bonds and forming weaker polymer-plasticizer interactions.

  • Free Volume Theory: Plasticizers increase the "free volume" within the polymer matrix. This additional space allows for greater movement of the polymer chain segments, leading to a decrease in the glass transition temperature (Tg) and an increase in flexibility.

At the molecular level, the interaction between PGDB and a polar polymer like polyvinyl chloride (PVC) is driven by the polar nature of the PGDB molecule. The ester groups in this compound, with their carbonyl (C=O) functionalities, are key to this interaction. These polar groups are attracted to the polar carbon-chlorine (C-Cl) bonds within the PVC polymer chain. Additionally, hydrogen bonding can occur between the carbonyl oxygen of the plasticizer and the α-hydrogen on the PVC chain.[1] These interactions effectively shield the polymer chains from each other, reducing the strong dipole-dipole forces that contribute to the rigidity of the unplasticized polymer.

Plasticization Mechanism cluster_0 Unplasticized Polymer (e.g., PVC) cluster_1 Plasticized Polymer P1 Polymer Chain P2 Polymer Chain P1->P2 Strong Intermolecular Forces (Dipole-Dipole) PL PGDB Molecule P3 Polymer Chain P3->PL Weak Polymer-Plasticizer Interactions (H-bonding, Dipole-Dipole) P4 Polymer Chain PL->P4

Figure 1: Interaction of this compound with Polymer Chains

Quantitative Data on Plasticizer Performance

The efficiency of a plasticizer is quantified by its effect on the mechanical and thermal properties of the polymer. The following tables summarize the typical performance of this compound in various polymers.

Table 1: Effect of this compound (PGDB) on the Properties of Polyvinyl Chloride (PVC)

PGDB Concentration (phr)Glass Transition Temperature (Tg) (°C)Tensile Strength (MPa)Elongation at Break (%)
085555
205035150
402520300
60515400

Note: The data in this table is compiled from various sources and represents typical values. Actual values may vary depending on the specific grade of PVC and other additives used.

Table 2: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC₁₇H₁₆O₄
Molecular Weight284.31 g/mol
AppearanceColorless to light yellow liquid
Boiling Point230 °C @ 5 mmHg[2]
Freezing Point-30 °C[2]
Specific Gravity (25°C)1.12 - 1.13[2]
Water Solubility<0.01%[2]

Experimental Protocols

The evaluation of a plasticizer's performance involves a series of standardized tests. Below are detailed methodologies for key experiments.

Tensile Properties Analysis (ASTM D2284)

This method determines the effect of the plasticizer on the tensile strength, elongation at break, and modulus of elasticity of the polymer.[3]

Methodology:

  • Sample Preparation:

    • Prepare sheets of the plasticized polymer with varying concentrations of this compound.

    • Cut dumbbell-shaped test specimens from the sheets according to the dimensions specified in the standard.

    • Condition the specimens at a controlled temperature and humidity for a specified period.[3]

  • Testing Procedure:

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a tensile load at a constant rate of crosshead movement until the specimen breaks.

    • Record the load and elongation throughout the test.

  • Data Analysis:

    • Calculate the tensile strength by dividing the maximum load by the original cross-sectional area of the specimen.

    • Calculate the elongation at break as the percentage increase in length at the point of fracture.

    • Determine the modulus of elasticity from the initial slope of the stress-strain curve.

Tensile_Testing_Workflow A Prepare Plasticized Polymer Sheets B Cut Dumbbell-Shaped Specimens A->B C Condition Specimens B->C D Mount Specimen in Universal Testing Machine C->D E Apply Tensile Load until Fracture D->E F Record Load and Elongation E->F G Calculate Tensile Properties F->G

Figure 2: Workflow for Tensile Properties Analysis
Plasticizer Migration Testing

These tests evaluate the permanence of the plasticizer within the polymer matrix.

This method measures the weight loss of a plastic film after immersion in a specific chemical.[4]

Methodology:

  • Sample Preparation: Cut square specimens of the plasticized film (e.g., 50x50 mm).[4]

  • Initial Weighing: Accurately weigh each specimen.[4]

  • Immersion: Immerse the specimens in the test liquid (e.g., distilled water, soapy water, oil) in separate containers.[4]

  • Incubation: Keep the containers at a specified temperature for a defined period (e.g., 24 hours at 23°C).[4]

  • Final Weighing: Remove the specimens, wipe them dry, and reweigh them.[4]

  • Calculation: Calculate the percentage weight loss as a measure of plasticizer extraction.

This accelerated test assesses the tendency of plasticizers to migrate from a vinyl fabric into a lacquer coating.[5][6][7][8][9]

Methodology:

  • Sample Preparation: Apply a uniform film of the lacquer to a glass panel and dry it.[9]

  • Assembly: Place a square of the plasticized vinyl fabric on the lacquered panel.[9]

  • Incubation: Place the assembly in a forced-convection oven at a specified temperature (e.g., 50°C) for a set time (e.g., 72 hours) under a defined pressure.[5][9]

  • Evaluation: After cooling, remove the fabric and visually inspect the lacquer surface for any marring, softening, or tackiness, which indicates plasticizer migration.[5]

Dynamic Mechanical Analysis (DMA)

DMA is used to study the viscoelastic properties of the plasticized polymer as a function of temperature.

Methodology:

  • Sample Preparation: Prepare rectangular specimens of the plasticized polymer.

  • Testing Procedure:

    • Mount the specimen in the DMA instrument.

    • Apply an oscillating force to the sample while ramping the temperature at a controlled rate.[10]

    • The instrument measures the storage modulus (E'), loss modulus (E''), and tan delta (the ratio of loss modulus to storage modulus).[11]

  • Data Analysis:

    • The glass transition temperature (Tg) is typically identified as the peak of the tan delta curve or the onset of the drop in the storage modulus.[11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for investigating the interactions between the plasticizer and the polymer at a molecular level.[1]

Methodology:

  • Sample Preparation: Prepare thin films of the plasticized polymer. For Attenuated Total Reflectance (ATR)-FTIR, no specific sample preparation is needed.[12][13]

  • Spectral Acquisition:

    • Obtain the FTIR spectrum of the pure polymer, the pure plasticizer, and the plasticized polymer.

    • The spectra are typically collected in the mid-infrared range (4000-400 cm⁻¹).

  • Data Analysis:

    • Analyze the shifts in the characteristic absorption bands of the polymer and the plasticizer in the blend.

    • A shift in the carbonyl (C=O) stretching vibration of the dibenzoate ester to a lower frequency in the presence of PVC is indicative of an interaction between the plasticizer and the polymer.[1]

Rheological Analysis of PVC Plastisols

Rheology studies the flow and deformation of matter. For PVC plastisols (a suspension of PVC particles in a liquid plasticizer), rheological analysis is crucial for understanding their processing behavior.[14][15][16][17][18]

Methodology:

  • Sample Preparation: Prepare a homogeneous dispersion of PVC resin in this compound at a specific concentration.[14]

  • Testing Procedure:

    • Use a rheometer with a suitable geometry (e.g., parallel plate or cone and plate).

    • Perform a shear rate sweep to measure the viscosity as a function of shear rate.

    • Conduct an oscillatory test to determine the storage modulus (G') and loss modulus (G'').

  • Data Analysis:

    • Analyze the flow curve (viscosity vs. shear rate) to characterize the plastisol's behavior (e.g., Newtonian, shear-thinning, or shear-thickening).

    • The viscoelastic properties (G' and G'') provide insights into the gelation and fusion characteristics of the plastisol.

Rheological_Analysis_Workflow A Prepare PVC Plastisol B Load Sample into Rheometer A->B C Perform Shear Rate Sweep B->C D Perform Oscillatory Test B->D E Analyze Flow Curve (Viscosity vs. Shear Rate) C->E F Analyze Viscoelastic Properties (G', G'') D->F

Figure 3: Workflow for Rheological Analysis of PVC Plastisols

Conclusion

This compound serves as an effective and versatile non-phthalate plasticizer for a variety of polar polymers. Its mechanism of action is well-explained by established plasticization theories, with its polar nature facilitating strong interactions with polymer chains. The quantitative data and experimental protocols provided in this guide offer a framework for researchers and professionals to evaluate and understand the performance of this compound in their specific applications. The use of standardized testing methods is crucial for obtaining reliable and comparable data, which is essential for material selection, formulation development, and quality control in scientific and industrial settings.

References

Thermal properties of propylene glycol dibenzoate (melting and boiling points)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal properties, specifically the melting and boiling points, of propylene glycol dibenzoate. The information is curated for professionals in research, scientific, and drug development fields who require precise data for formulation and process development. This document outlines the key physical constants and details the standard methodologies for their determination.

Introduction to this compound

This compound (CAS No. 19224-26-1) is the diester of propylene glycol and benzoic acid. It is a clear, colorless to pale yellow oily liquid with a mild odor. Due to its properties as a high-solvating, non-phthalate plasticizer, it finds applications in a variety of industries, including adhesives, sealants, coatings, and cosmetics. A thorough understanding of its thermal properties is crucial for its effective use and for predicting its behavior under various processing conditions.

It is important to distinguish this compound (C17H16O4) from dithis compound (DPGDB) (CAS No. 27138-31-4), which is a different compound with its own distinct physical properties. This guide focuses exclusively on this compound.

Thermal Properties

The melting and boiling points are critical thermal properties that define the physical state and volatility of a substance. The accepted values for this compound are summarized in the table below.

PropertyValueConditions
Melting Point-3 °C760.00 mm Hg
Boiling Point232 °C12.00 mm Hg

Data sourced from multiple chemical databases and supplier specifications.[1][2][3]

Experimental Protocols for Thermal Analysis

The determination of melting and boiling points is conducted using standardized laboratory procedures to ensure accuracy and reproducibility. The following sections detail the principles behind these experimental methods.

Melting Point Determination

The melting point of a substance is the temperature at which it transitions from a solid to a liquid state. For pure crystalline solids, this transition occurs over a narrow temperature range. The presence of impurities typically lowers the melting point and broadens the melting range.

A common and widely accepted method for determining the melting point of a powdered substance like this compound (after solidification) is the capillary tube method. This can be performed using either a manual apparatus, such as a Thiele tube, or an automated instrument like a Mel-Temp apparatus.[4] The general steps are outlined in the OECD Guideline for the Testing of Chemicals, Section 102.[5][6][7][8]

General Procedure:

  • Sample Preparation: A small amount of the solidified and finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end.[4][9]

  • Apparatus Setup: The capillary tube is placed in a heating block or bath in close proximity to a calibrated thermometer.[9]

  • Heating: The apparatus is heated at a slow, controlled rate, typically around 1-2 °C per minute, as the temperature approaches the expected melting point.

  • Observation: The temperatures at which the substance first begins to melt and when it becomes completely liquid are recorded. This range is reported as the melting point.

Boiling Point Determination

The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure. Since the boiling point is pressure-dependent, it is crucial to record the pressure at which the measurement is taken.

Standard methods for boiling point determination are described in the OECD Guideline for the Testing of Chemicals, Section 103.[10][11][12] For a small quantity of liquid, the Siwoloboff method is often employed.[12]

General Procedure (Siwoloboff Method):

  • Sample Preparation: A small volume of liquid this compound is placed in a test tube.

  • Capillary Inversion: A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

  • Heating: The test tube is gently heated in a heating bath.

  • Observation: As the liquid heats, air trapped in the capillary tube expands and escapes as a stream of bubbles. The heating is continued until a continuous stream of vapor bubbles emerges from the capillary tube.

  • Cooling and Measurement: The heat source is then removed, and the liquid is allowed to cool. The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point at the measured atmospheric pressure.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the general workflows for determining the melting and boiling points of a chemical substance like this compound.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_output Result start Start powder Finely Powder Solid Sample start->powder pack Pack into Capillary Tube powder->pack place Place in Apparatus pack->place heat Heat Slowly (1-2°C/min) place->heat observe Observe & Record Melting Range heat->observe end Melting Point Determined observe->end

Caption: Workflow for Melting Point Determination.

BoilingPointWorkflow cluster_prep Sample Preparation cluster_measurement Measurement cluster_output Result start Start fill_tube Fill Test Tube with Liquid start->fill_tube insert_cap Insert Inverted Sealed Capillary fill_tube->insert_cap place Place in Heating Bath insert_cap->place heat Heat Until Continuous Bubbles place->heat cool Cool and Observe heat->cool record Record Temperature When Liquid Enters Capillary cool->record end Boiling Point Determined record->end

Caption: Workflow for Boiling Point Determination.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Propylene Glycol Dibenzoate via Transesterification

This technical guide provides a comprehensive overview of the synthesis of this compound (PGDB) through the transesterification of methyl benzoate. The document details the chemical pathway, experimental protocols, and quantitative data associated with this synthesis route.

This compound is a versatile chemical compound used as a plasticizer, solvent, and emollient in various industries, including pharmaceuticals. The transesterification process offers a viable alternative to direct esterification, often utilizing different starting materials and catalytic systems. This guide focuses on the synthesis from methyl benzoate and propylene glycol, a method that can be advantageous depending on raw material availability and process economics.

Reaction Mechanism and Signaling Pathway

The transesterification of methyl benzoate with propylene glycol to yield this compound is a two-step process. In the first step, one molecule of methyl benzoate reacts with propylene glycol to form propylene glycol monobenzoate and methanol. In the second step, a second molecule of methyl benzoate reacts with the monobenzoate to produce this compound and another molecule of methanol. The reaction is typically catalyzed by a Lewis acid, such as an aluminum alkoxide.

Transesterification_Pathway cluster_step1 Step 1: Formation of Monobenzoate cluster_step2 Step 2: Formation of Dibenzoate MB1 Methyl Benzoate PGMB Propylene Glycol Monobenzoate MB1->PGMB + Propylene Glycol PG Propylene Glycol PG->PGMB MeOH1 Methanol PGMB->MeOH1 - Methanol PGDB This compound PGMB->PGDB + Methyl Benzoate MB2 Methyl Benzoate MeOH2 Methanol PGDB->MeOH2 - Methanol

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound via transesterification is provided in U.S. Patent 4,112,240 A. This process utilizes an aluminum alkoxide catalyst.

Materials:

  • Crude methyl benzoate (containing at least 80 wt.% methyl benzoate)

  • Dipropylene glycol (commercial isomer mixture)

  • Aluminum alkoxide or aluminum silicon alkoxide catalyst (e.g., aluminum isopropoxide)

  • Nitrogen gas (for inert atmosphere)

  • Aqueous alkaline solution (for neutralization, if necessary)

  • Ozone (for color improvement)

Equipment:

  • Reaction vessel equipped with a stirrer, heating mantle, thermometer, and distillation column

  • Vacuum source

  • Ozonizer

Procedure:

  • Charging the Reactor: The reaction vessel is charged with crude methyl benzoate and dipropylene glycol. A molar excess of methyl benzoate is typically used.

  • Catalyst Addition: The aluminum alkoxide catalyst is added to the reactant mixture. The catalyst concentration is generally between 0.02% and 0.8% of the total weight of the reactants.[1]

  • Inert Atmosphere: The reaction vessel is purged with nitrogen to establish an inert atmosphere.[2]

  • Heating and Reaction: The mixture is heated with stirring. The evolution of methanol begins at approximately 150°C. The reaction temperature is steadily increased to about 270°C.[2] The progress of the reaction can be monitored by the amount of methanol distilled off.

  • Product Isolation: Once the theoretical amount of methanol has been collected, the reaction is considered complete. The excess methyl benzoate and other low-boiling components are removed by distillation, typically under vacuum (e.g., up to 200°C at 20 Torr).[2]

  • Purification:

    • Neutralization (Optional): If the crude product has a high acid number due to free acids in the starting materials, it can be treated with an aqueous alkaline solution.[2]

    • Color Improvement (Optional): To obtain a light-colored product, the distilled this compound can be treated with ozone at a temperature below 150°C.[2]

Quantitative Data

The following table summarizes the quantitative data from the experimental protocol described in U.S. Patent 4,112,240 A.

ParameterValueReference
Reactants
Methyl BenzoateMolar excess[1]
Dipropylene GlycolLimiting reagent[2]
Catalyst
TypeAluminum alkoxide[2]
Concentration0.02% - 0.8% by weight[1]
Reaction Conditions
Initial Temperature~150°C[2]
Final Temperature~270°C[2]
AtmosphereInert (Nitrogen)[2]
Product Yield and Purity
Yield98% (based on dipropylene glycol)[2]
Acid Number (crude)1.6[2]
Saponification Number326.5 (Calculated: 328)[2]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis of this compound via transesterification.

Experimental_Workflow start Start charge_reactants Charge Reactor with Methyl Benzoate and Propylene Glycol start->charge_reactants end End add_catalyst Add Aluminum Alkoxide Catalyst charge_reactants->add_catalyst inert_atmosphere Establish Inert Atmosphere (N2) add_catalyst->inert_atmosphere heat_reaction Heat and Stir (150°C to 270°C) inert_atmosphere->heat_reaction distill_methanol Collect Methanol by Distillation heat_reaction->distill_methanol vacuum_distillation Remove Excess Methyl Benzoate (Vacuum Distillation) distill_methanol->vacuum_distillation neutralization Neutralization (Optional) vacuum_distillation->neutralization ozonolysis Ozonolysis for Color Improvement (Optional) neutralization->ozonolysis Proceed final_product Final Product: Propylene Glycol Dibenzoate neutralization->final_product Skip Ozonolysis ozonolysis->final_product Proceed ozonolysis->final_product Skip Neutralization final_product->end

Caption: Experimental workflow for this compound synthesis.

Analysis and Characterization

The final product, this compound, can be characterized using various analytical techniques to determine its purity and identity. High-performance liquid chromatography (HPLC) is a suitable method for separating the dibenzoate from any unreacted starting materials or byproducts.[3] Gas chromatography-mass spectrometry (GC-MS) can also be employed for identification and quantification. The acid number and saponification number are important quality control parameters.

Conclusion

The transesterification of methyl benzoate with propylene glycol using an aluminum alkoxide catalyst is an effective method for producing this compound with high yield.[2] The process involves a straightforward reaction and purification sequence. While other catalysts may be viable, further research is needed to establish their efficacy and optimize reaction conditions for this specific transformation. This guide provides a solid foundation for researchers and professionals interested in the synthesis of this important chemical compound.

References

Propylene Glycol Dibenzoate: A Technical Overview of its Physicochemical Properties and a Guide to Crystal Structure Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Propylene glycol dibenzoate is a widely utilized diester, valued for its plasticizing and solvating properties in various industrial applications. Despite its common use, a definitive crystal structure determined through single-crystal X-ray diffraction is not publicly available in prominent scientific databases. This guide provides a comprehensive summary of the known physicochemical properties of this compound. Furthermore, it outlines a standardized experimental protocol for crystal structure determination, a critical technique for elucidating the three-dimensional arrangement of molecules in a crystalline solid. This information is intended to serve as a valuable resource for researchers and professionals in the fields of materials science and drug development.

Introduction

This compound (CAS No: 19224-26-1) is the diester of propylene glycol and benzoic acid.[1] It is a colorless liquid at room temperature, a characteristic that is significant for its application in coatings and adhesives where clarity is desired.[1] Its primary function is as a non-phthalate plasticizer, enhancing the flexibility and durability of polymers.[1] A thorough understanding of its solid-state structure through crystallographic studies would provide invaluable insights into its material properties and intermolecular interactions. However, to date, no such crystallographic data has been deposited in public databases.

Physicochemical Properties

While the crystal structure remains undetermined, a significant amount of data exists regarding the physical and chemical properties of this compound. These properties are crucial for its application and for any future studies on its solid-state behavior. A summary of these properties is presented below.

Table 1: Physicochemical Properties of this compound
PropertyValueSource(s)
Molecular Formula C₁₇H₁₆O₄[1][2]
Molecular Weight 284.31 g/mol [1][2]
CAS Number 19224-26-1[1][2]
Appearance Colorless liquid[1][2]
Melting Point -3 °C[2]
Boiling Point 232 °C @ 12 mm Hg[2]
Density 1.157 - 1.163 g/mL at 25 °C[2]
Refractive Index 1.542 - 1.547 at 20 °C[2]
Solubility Insoluble in water; soluble in organic solvents and oils.[2]

Experimental Protocol for Crystal Structure Determination

The definitive method for elucidating the three-dimensional atomic arrangement of a molecule is single-crystal X-ray diffraction. The following is a generalized protocol for determining the crystal structure of a compound like this compound, assuming a crystalline sample can be obtained.

Crystallization

The primary and often most challenging step is to grow single crystals of high quality. As this compound is a liquid at room temperature, crystallization would need to be attempted at sub-ambient temperatures.

  • Method: Slow evaporation of a solution in a suitable solvent, or slow cooling of a saturated solution.

  • Procedure:

    • Dissolve this compound in a minimal amount of a suitable solvent (e.g., ethanol, hexane, or a mixture).

    • Allow the solvent to evaporate slowly in a controlled environment (e.g., a vial covered with parafilm with a few pinholes).

    • Alternatively, prepare a saturated solution at a slightly elevated temperature and allow it to cool slowly to a lower temperature.

    • Monitor for the formation of well-defined, single crystals.

Data Collection
  • Instrumentation: A single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo-Kα or Cu-Kα radiation) and a detector.

  • Procedure:

    • A suitable crystal is selected and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas to maintain a low temperature and prevent crystal degradation.

    • The diffractometer is used to collect a series of diffraction images by rotating the crystal in the X-ray beam.

Structure Solution and Refinement
  • Software: Specialized crystallographic software (e.g., SHELX, Olex2).

  • Procedure:

    • The collected diffraction data is processed to determine the unit cell parameters and space group.

    • An initial structural model is obtained using direct methods or Patterson methods.

    • The structural model is refined against the experimental data using least-squares methods to optimize the atomic positions, and thermal parameters.

Workflow for Crystal Structure Determination

The process of determining a crystal structure can be visualized as a logical workflow, from sample preparation to the final structural analysis.

CrystalStructureWorkflow cluster_preparation Sample Preparation cluster_data_collection Data Collection cluster_analysis Structure Analysis cluster_output Final Output Compound This compound Crystallization Crystallization (Low Temperature) Compound->Crystallization CrystalSelection Single Crystal Selection Crystallization->CrystalSelection Mounting Crystal Mounting CrystalSelection->Mounting Xray X-ray Diffraction Mounting->Xray DataProcessing Data Processing Xray->DataProcessing StructureSolution Structure Solution DataProcessing->StructureSolution StructureRefinement Structure Refinement StructureSolution->StructureRefinement Validation Structure Validation StructureRefinement->Validation FinalModel Final Structural Model (CIF) Validation->FinalModel

A generalized workflow for single-crystal X-ray diffraction analysis.

Conclusion

While the definitive crystal structure of this compound remains to be elucidated, this guide provides a thorough compilation of its known physicochemical properties. The outlined experimental protocol for single-crystal X-ray diffraction offers a roadmap for future research aimed at determining its three-dimensional structure. Such a study would be a valuable contribution to the scientific community, providing deeper insights into the structure-property relationships of this commercially significant compound.

References

Propylene Glycol Dibenzoate: A Comprehensive Toxicological and Safety Profile

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propylene glycol dibenzoate is a diester of propylene glycol and benzoic acid, widely used as a plasticizer, solvent, and emollient in various industrial and consumer products, including cosmetics and pharmaceuticals. This technical guide provides an in-depth overview of its toxicological data and safety profile, compiled from available literature and safety assessments. The information is presented to aid researchers, scientists, and drug development professionals in evaluating its safety for various applications.

Executive Summary

This compound exhibits a low order of acute toxicity via oral and dermal routes. It is not found to be a skin or eye irritant in animal studies, nor is it a skin sensitizer. While specific long-term toxicity data for this compound is limited, information on its constituent parts—propylene glycol and benzoic acid—and related compounds like dithis compound, suggests a low potential for chronic toxicity, carcinogenicity, or reproductive and developmental effects. It is anticipated to be metabolized into propylene glycol and benzoic acid, which are then further metabolized and excreted.

Chemical Identity

PropertyValue
Chemical Name This compound
Synonyms 1,2-Propanediol dibenzoate, Propane-1,2-diyl dibenzoate
CAS Number 19224-26-1
Molecular Formula C₁₇H₁₆O₄
Molecular Weight 284.31 g/mol [1]
Structure This compound consists of a propylene glycol backbone with two benzoate groups attached via ester linkages.

Toxicological Data

The toxicological profile of this compound is summarized in the following sections. Much of the available data is on the closely related compound, dithis compound, which is often used as a read-across substance.

Acute Toxicity

This compound has a low acute toxicity profile based on animal studies.

Endpoint Species Route Value Reference
LD₅₀RatOral3593 mg/kg[2]
LD₅₀RatOral3295 mg/kg (Dithis compound)[3]
LD₅₀RatOral3914 mg/kg (Dithis compound)
LD₅₀RabbitDermal>2000 mg/kg[2]
LD₅₀RatDermal>2000 mg/kg (Dithis compound)[3]
LC₅₀RatInhalation>200 mg/L (4h) (Dithis compound)
Skin and Eye Irritation

Studies on this compound and its analogue, dithis compound, indicate a lack of significant irritation potential.

Endpoint Species Result Reference
Skin IrritationRabbitNot an irritant
Eye IrritationRabbitNot an irritant
Skin Sensitization

This compound is not considered to be a skin sensitizer.

Test Type Species Result Reference
Guinea Pig Maximisation TestGuinea PigNot a sensitizer (Dithis compound)
Repeated Dose Toxicity

Specific sub-chronic or chronic toxicity studies on this compound were not identified in the public literature. However, data on related compounds suggest a low potential for toxicity from repeated exposure. In a 90-day oral study on propylene glycol dicaprylate/dicaprate, a related ester, the No Observed Adverse Effect Level (NOAEL) was determined to be 1000 mg/kg/day.[4]

Genotoxicity

This compound and its analogues have not shown evidence of genotoxic potential in standard assays.

Test Type System Result Reference
Ames TestS. typhimuriumNegative (Dithis compound)
In vivo Micronucleus TestRat Bone MarrowNegative (for a vehicle containing propylene glycol and benzoic acid)[5]
Carcinogenicity

No long-term carcinogenicity studies specifically on this compound were found. However, studies on dipropylene glycol in rats and mice showed no evidence of carcinogenic activity.[6] The International Agency for Research on Cancer (IARC) has not classified dithis compound as a human carcinogen.[7]

Reproductive and Developmental Toxicity

Experimental Protocols

The following are generalized protocols for key toxicological studies, based on OECD guidelines, which are standard methodologies for such assessments.

Acute Oral Toxicity (OECD 401)
  • Test Species: Albino rats, typically of a single sex.

  • Administration: The test substance is administered by gavage in a single dose.

  • Dosage: A range of dose levels is used to determine the LD₅₀.

  • Observation Period: Animals are observed for mortality and clinical signs of toxicity for at least 14 days.

  • Pathology: Gross necropsy is performed on all animals.

Acute Dermal Toxicity (OECD 402)
  • Test Species: Rats, rabbits, or guinea pigs.

  • Application: The substance is applied to a shaved area of the skin (at least 10% of the body surface) and covered with a porous gauze dressing for 24 hours.

  • Dosage: A limit test at 2000 mg/kg is often performed.

  • Observation Period: Animals are observed for 14 days for signs of toxicity and mortality.

  • Pathology: Gross necropsy of all animals is conducted.

Skin Irritation (OECD 404)
  • Test Species: Albino rabbits.

  • Application: A small amount of the test substance is applied to a patch of shaved skin.

  • Exposure: The exposure period is typically 4 hours.

  • Observation: The skin is examined for erythema and edema at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.

Eye Irritation (OECD 405)
  • Test Species: Albino rabbits.

  • Application: A single dose of the substance is instilled into the conjunctival sac of one eye.

  • Observation: The eyes are examined for corneal opacity, iritis, and conjunctivitis at 1, 24, 48, and 72 hours after application.

Skin Sensitization - Guinea Pig Maximisation Test (OECD 406)
  • Test Species: Guinea pigs.

  • Induction Phase: The test substance is administered intradermally with an adjuvant (Freund's Complete Adjuvant) and then topically.

  • Challenge Phase: After a rest period, a non-irritating concentration of the substance is applied topically to a naive skin site.

  • Evaluation: The skin reactions in the test group are compared to a control group.

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)
  • Test Species: Mice or rats.

  • Administration: The test substance is typically administered once or twice.

  • Sample Collection: Bone marrow or peripheral blood is collected at appropriate times after the last administration.

  • Analysis: Erythrocytes are analyzed for the presence of micronuclei, which are indicative of chromosomal damage.

Metabolism and Toxicokinetics

This compound is expected to be hydrolyzed in the body to propylene glycol and benzoic acid.

  • Propylene Glycol: It is metabolized to lactic and pyruvic acids, which are normal intermediates in carbohydrate metabolism, and is ultimately converted to carbon dioxide and water.[10]

  • Benzoic Acid: It is rapidly metabolized, primarily by conjugation with glycine in the liver to form hippuric acid, which is then excreted in the urine.[11]

Metabolism_of_Propylene_Glycol_Dibenzoate PGDB This compound Hydrolysis Hydrolysis (Esterases) PGDB->Hydrolysis PG Propylene Glycol Hydrolysis->PG BA Benzoic Acid Hydrolysis->BA Metabolism_PG Metabolism PG->Metabolism_PG Metabolism_BA Metabolism (Glycine Conjugation) BA->Metabolism_BA Metabolites_PG Lactic Acid & Pyruvic Acid Metabolism_PG->Metabolites_PG HA Hippuric Acid Metabolism_BA->HA Excretion_PG CO2 + H2O Metabolites_PG->Excretion_PG Excretion_BA Urinary Excretion HA->Excretion_BA

Metabolism of this compound

Potential Signaling Pathways

While no specific signaling pathways for the toxicity of this compound have been identified, studies on high doses of its metabolite, propylene glycol, have suggested a potential mechanism of nephrotoxicity involving oxidative stress and inflammation mediated by the NF-κB signaling pathway.[6][12] It is important to note that this is an extrapolation and may not be directly applicable to this compound under normal exposure conditions.

NF_kB_Signaling_Pathway PG_HighDose High Dose Propylene Glycol OxidativeStress Oxidative Stress PG_HighDose->OxidativeStress IKK IKK Activation OxidativeStress->IKK IkB IκB Degradation IKK->IkB NFkB NF-κB Activation IkB->NFkB Nucleus Nuclear Translocation NFkB->Nucleus InflammatoryGenes Inflammatory Gene Expression (e.g., TNF-α, IL-1β, IL-6) Nucleus->InflammatoryGenes Nephrotoxicity Nephrotoxicity InflammatoryGenes->Nephrotoxicity

Potential Inflammatory Pathway (Extrapolated)

Safety Profile and Conclusion

Based on the available toxicological data, this compound has a favorable safety profile for its intended uses.

  • Acute Effects: Low potential for acute toxicity.

  • Irritation and Sensitization: Not a skin or eye irritant, and not a skin sensitizer.

  • Genotoxicity and Carcinogenicity: No evidence of genotoxic or carcinogenic potential based on available data for related compounds.

  • Reproductive and Developmental Effects: Unlikely to pose a risk based on data for propylene glycol.

The Cosmetic Ingredient Review (CIR) Expert Panel has assessed the safety of propylene glycol esters, including this compound, and concluded that they are safe as used in cosmetics.

It is important to consider that propylene glycol esters can enhance the dermal penetration of other substances, which should be taken into account during formulation.[4]

Disclaimer: This document is intended for informational purposes for a scientific audience and is not a substitute for a formal safety assessment. The toxicological profile is based on currently available data, and further research may be necessary for specific applications.

References

Environmental fate and biodegradability of propylene glycol dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Environmental Fate and Biodegradability of Propylene Glycol Dibenzoate

Introduction

This compound (CAS No. 19224-26-1 for 1,2-Propanediol, dibenzoate; 27138-31-4 for the di(propylene glycol) ester) is a high-solvency, non-phthalate plasticizer used in a wide array of applications, including adhesives, sealants, coatings, vinyl plastisols, and personal care products.[1] As a replacement for traditional phthalate plasticizers, its environmental profile is of significant interest to researchers and industry professionals. This guide provides a comprehensive overview of the environmental fate and biodegradability of this compound, supported by quantitative data, detailed experimental protocols, and process visualizations.

Physicochemical Properties and Environmental Distribution

The environmental distribution of a chemical is largely governed by its physicochemical properties. This compound is characterized as a polar, high-solvating liquid with low volatility. Its octanol-water partition coefficient (Kow) has been reported as 455, which corresponds to a Log Kow of approximately 2.66.[2] This value suggests a low to moderate potential for bioaccumulation. Due to its properties, if released into the environment, this compound is not expected to be a persistent compound.[3][4]

Environmental Fate

Hydrolysis

This compound possesses ester linkages that are susceptible to hydrolysis. In the presence of water, it can hydrolyze, breaking one of the ester bonds to release benzoic acid and a propylene glycol monobenzoate intermediate.[5] This abiotic process is an initial step that can precede microbial degradation. The substance is noted to have good hydrolytic stability, meaning it resists rapid degradation when exposed to water alone, which is an advantageous property in many of its applications.

Fate in Soil
Fate in the Aquatic Environment

This compound is classified as harmful to aquatic life with long-lasting effects.[1][8][9] Its primary removal mechanism from the aquatic environment is biodegradation. Studies indicate that dibenzoate esters are "easy to degrade". The initial degradation step involves the hydrolysis of an ester bond.[5]

Biodegradability

This compound is considered to be a biodegradable substance.[2] The biodegradation process is initiated by microorganisms that enzymatically cleave the ester bonds.

Metabolic Pathway

The biodegradation of this compound is initiated by the hydrolysis of one of its ester bonds. This enzymatic reaction, carried out by microorganisms such as Rhodococcus rhodochrous, yields benzoic acid and dipropylene glycol monobenzoate (D(PG)MB) as primary metabolites.[5] The released benzoic acid can then be further metabolized by microbes. However, the subsequent biodegradation of the D(PG)MB intermediate has been observed to be very slow, leading to its significant accumulation in degradation studies.[5] The ether linkage within the D(PG)MB structure is believed to block the typical metabolic pathway of alcohol oxidation followed by beta-oxidation, which is observed in more readily degradable monobenzoates like 1,6-hexanediol monobenzoate.[5]

G cluster_Metabolites Primary Metabolites PGDB This compound Hydrolysis Ester Hydrolysis (e.g., Rhodococcus rhodochrous) PGDB->Hydrolysis BenzoicAcid Benzoic Acid Hydrolysis->BenzoicAcid Release of Monoester Dipropylene Glycol Monobenzoate (D(PG)MB) Hydrolysis->Monoester Metabolites Primary Metabolites FurtherDeg Further Metabolism BenzoicAcid->FurtherDeg SlowDeg Very Slow Biodegradation (Accumulation) Monoester->SlowDeg Block Ether Linkage Blocks β-oxidation Pathway SlowDeg->Block

Biodegradation pathway of this compound.

Ecotoxicity Data

Ecotoxicity studies are essential for assessing the potential environmental risk of a substance. Standardized tests following OECD guidelines are used to determine the effects on various aquatic organisms.

Table 1: Aquatic Ecotoxicity of this compound

Test Organism Endpoint Result Exposure Duration Test Guideline Reference
Daphnia magna (Water flea) EC50 19.3 mg/L 48 hours OECD Test Guideline 202 [8]
Pseudokirchneriella subcapitata (Green algae) EC50 3.6 mg/L 72 hours OECD Test Guideline 201 [8]

| Activated Sludge (Microorganisms) | EC50 | > 100 mg/L | 3 hours | OECD Test Guideline 209 |[8] |

Experimental Protocols

The data presented in this guide are derived from standardized experimental protocols designed to ensure reproducibility and comparability.

OECD Test Guideline 202: Daphnia sp. Acute Immobilisation Test

This protocol evaluates the acute toxicity of a substance to daphnids.

  • Test Organism: Young daphnids (Daphnia magna), aged less than 24 hours at the start of the test.

  • Procedure: The daphnids are exposed to the test substance dissolved in water at a range of concentrations for a 48-hour period.

  • Observation: The number of daphnids that are immobilized (unable to swim) is recorded at 24 and 48 hours.

  • Endpoint: The EC50 (median effective concentration) is calculated, which is the concentration estimated to immobilize 50% of the daphnids after 48 hours of exposure.

OECD Test Guideline 201: Alga, Growth Inhibition Test

This protocol assesses the effects of a substance on the growth of freshwater microalgae.

  • Test Organism: An exponentially growing culture of a selected green alga, such as Pseudokirchneriella subcapitata.

  • Procedure: Algal cultures are exposed to various concentrations of the test substance in a nutrient-rich medium for 72 hours under controlled conditions of temperature, light, and pH.

  • Measurement: Algal growth (biomass) is measured at least daily by methods such as cell counts or photometric measurements.

  • Endpoint: The EC50 is determined, representing the concentration that causes a 50% reduction in either growth or growth rate relative to a control.

Ready Biodegradability (Example: OECD 301F - Manometric Respirometry)

This test method evaluates the potential for a substance to be rapidly and ultimately biodegraded by aerobic microorganisms.

  • Inoculum: A small amount of an active microbial population, typically from activated sludge of a domestic wastewater treatment plant, is used.

  • Test Setup: A known volume of mineral medium containing the test substance as the sole source of organic carbon is inoculated with the microorganisms in a closed respirometer. Control flasks (inoculum only) and reference flasks (with a readily biodegradable substance like sodium benzoate) are also prepared.

  • Measurement: The consumption of oxygen is measured over a 28-day period. This is used to calculate the percentage of biodegradation based on the theoretical oxygen demand (ThOD).

  • Pass Level: A substance is considered "readily biodegradable" if it reaches at least 60% of its ThOD within a 10-day window during the 28-day test period.

G cluster_prep 1. Preparation cluster_incubation 2. Incubation & Measurement cluster_analysis 3. Data Analysis & Interpretation Prep1 Prepare Mineral Medium Prep2 Add Test Substance (Known Concentration) Prep1->Prep2 Incubate Inoculate Medium in Closed Respirometer Prep2->Incubate Prep3 Prepare Inoculum (e.g., Activated Sludge) Prep3->Incubate Prep4 Set up Control & Reference Flasks Prep4->Incubate Measure Incubate at 20-25°C in the Dark (28 Days) Incubate->Measure Record Continuously Measure Oxygen Consumption Measure->Record Calc1 Calculate % Biodegradation vs. Time (% ThOD) Record->Calc1 Compare Compare to Pass Level (>60% ThOD) Calc1->Compare Result Determine if 'Readily Biodegradable' Compare->Result

Workflow for an OECD 301F Ready Biodegradability Test.

Conclusion

This compound is an environmentally relevant compound due to its widespread use as a non-phthalate plasticizer. The available data indicate that it is biodegradable, although the degradation of its monoester intermediate can be slow.[5] Its ecotoxicity profile shows that it is harmful to some aquatic organisms, particularly algae.[8] The primary mechanism for its removal from soil and water is microbial degradation.[5] Understanding these environmental fate and biodegradability characteristics is crucial for conducting thorough risk assessments and ensuring the responsible use of this chemical in various industrial and consumer applications.

References

A Technical Guide to Quantum Chemical Calculations of Propylene Glycol Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Propylene glycol dibenzoate (PGDB) is a widely utilized high-solvating plasticizer, valued for its compatibility with a range of polar polymers and its favorable safety profile. Understanding the fundamental quantum mechanical properties of PGDB is crucial for optimizing its performance in various applications, from polymer science to cosmetic formulations. Quantum chemical calculations provide a powerful in-silico approach to elucidate the electronic structure, molecular geometry, and reactivity of PGDB, offering insights that can guide material design and development.

Theoretical Framework: Density Functional Theory (DFT)

For a molecule of the size and complexity of this compound, Density Functional Theory (DFT) stands as the most practical and widely adopted computational method. DFT offers a favorable balance between computational cost and accuracy by approximating the many-electron Schrödinger equation. The core principle of DFT is that the energy of a system can be determined from its electron density.

Calculations for ester compounds are frequently performed using hybrid functionals, such as B3LYP, which incorporates a portion of the exact Hartree-Fock exchange, providing a robust description of molecular properties.[1][2] This is paired with a basis set, like 6-31G(d,p) or larger, which describes the atomic orbitals used to construct the molecular orbitals.[1][2]

Computational Workflow

A typical workflow for the quantum chemical analysis of this compound involves a sequential process from initial structure generation to the analysis of calculated properties. This process ensures a systematic and accurate characterization of the molecule's quantum mechanical nature.

G A Initial 3D Structure Generation (e.g., GaussView) B Geometry Optimization (e.g., B3LYP/6-31G(d,p)) A->B Input Structure C Frequency Calculation B->C Optimized Geometry D Electronic Property Calculation (HOMO, LUMO, MEP) B->D E Conformation Analysis (True Energy Minimum?) C->E Vibrational Frequencies F Vibrational Spectra & Thermodynamics C->F G Reactivity & Interaction Analysis D->G E->B If Imaginary Frequencies H Final Property Reporting E->H If All Real Frequencies F->H G->H G cluster_quantum Calculated Quantum Properties cluster_physchem Inferred Physicochemical Characteristics cluster_performance Macroscopic Plasticizer Performance HOMO_LUMO HOMO-LUMO Gap Reactivity Chemical Stability & Reactivity HOMO_LUMO->Reactivity MEP Molecular Electrostatic Potential (MEP) Interaction Intermolecular Interaction Sites MEP->Interaction Dipole Dipole Moment Polarity Molecular Polarity Dipole->Polarity Permanence Migration Resistance Reactivity->Permanence Compatibility Polymer Compatibility Polarity->Compatibility Interaction->Compatibility Efficiency Plasticizing Efficiency Interaction->Efficiency

References

Methodological & Application

Application Note: The Use of Propylene Glycol Dibenzoate in PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Polyvinyl chloride (PVC) is a versatile and widely used thermoplastic polymer. Its properties can be tailored for a vast range of applications through the use of additives, most notably plasticizers, which impart flexibility and durability. For decades, phthalate esters have been the dominant class of plasticizers. However, due to health and environmental concerns, there is a significant and ongoing shift towards non-phthalate alternatives. Propylene glycol dibenzoate (PGDB) and its close analog, dithis compound (DPGDB), have emerged as highly effective, safe, and reliable non-phthalate plasticizers.[1][2] They are recognized for their high solvating action, good compatibility with PVC resin, and low volatility.[3][4]

This application note provides a comprehensive overview of the use of this compound in PVC formulations, including its effects on material properties, detailed experimental protocols for evaluation, and a visual representation of the associated workflows and principles.

Data Presentation: Performance in PVC Formulations

This compound is a high-solvating plasticizer, which means it integrates quickly and efficiently into the PVC matrix. This can lead to reduced processing temperatures and shorter cycle times.[3] Its performance is comparable, and in some aspects superior, to traditional phthalate plasticizers like di(2-ethylhexyl) phthalate (DEHP).

The following table summarizes the mechanical and thermal properties of PVC plasticized with a dibenzoate plasticizer compared to DEHP.

Note: The data presented below is for 1,3-propanediol dibenzoate (1,3-PrDB), a compound structurally similar to this compound. This data is provided as a representative example of the performance of this class of plasticizers in a PVC blend at a concentration of 40 parts per hundred resin (phr).

Table 1: Comparison of Mechanical and Thermal Properties of Plasticized PVC (40 phr)

PropertyTest Method1,3-Propanediol DibenzoateDEHP (Reference)
Tensile Strength (MPa) ASTM D63820.5 ± 0.521.0 ± 0.9
Elongation at Break (%) ASTM D638360 ± 15350 ± 10
Shore A Hardness ASTM D224085 ± 185 ± 1
Glass Transition Temp. (Tg, °C) DMA3538
Torsional Modulus (G') @ 1Hz, 25°C (MPa) DMTA15.512.0

Data sourced from a study on linear alkyl diol dibenzoate plasticizers and is intended for comparative purposes.[5]

Logical Relationship of PGDB in PVC

The inclusion of this compound in a PVC formulation initiates a series of interactions that result in a flexible and processable material. The diagram below illustrates this relationship.

G cluster_0 Formulation Components cluster_1 Processing cluster_2 Resulting Material Properties PVC Resin PVC Resin Melt Compounding Melt Compounding PVC Resin->Melt Compounding This compound This compound This compound->Melt Compounding Heat Stabilizer Heat Stabilizer Heat Stabilizer->Melt Compounding Other Additives Other Additives Other Additives->Melt Compounding Improved Flexibility Improved Flexibility Melt Compounding->Improved Flexibility Enhanced Durability Enhanced Durability Melt Compounding->Enhanced Durability Lower Processing Temperature Lower Processing Temperature Melt Compounding->Lower Processing Temperature Good Oil Resistance Good Oil Resistance Melt Compounding->Good Oil Resistance Low Volatility Low Volatility Melt Compounding->Low Volatility

Caption: PGDB's role in modifying PVC properties.

Experimental Protocols

Detailed methodologies for the evaluation of this compound in PVC are provided below.

Protocol 1: Preparation of Plasticized PVC Samples

  • Formulation: Prepare a dry blend of the PVC formulation. A typical formulation consists of PVC resin, plasticizer (this compound), heat stabilizer, and any other required additives (e.g., lubricants, fillers). All components should be weighed to the desired parts per hundred resin (phr).

  • Mixing: The components are mixed in a high-speed mixer until a homogeneous dry blend is achieved.

  • Melt Compounding: The dry blend is then melt-compounded using a two-roll mill or a laboratory-scale extruder.

    • Two-Roll Mill: Set the roll temperatures to between 150-170°C. Add the dry blend to the nip of the rolls and allow it to melt and form a sheet. Mill the compound for 5-10 minutes to ensure homogeneity.

    • Extruder: Use a temperature profile appropriate for flexible PVC, typically ranging from 140°C at the feed zone to 175°C at the die.

  • Sample Molding: The compounded PVC is then compression molded into sheets of a specified thickness (e.g., 2 mm) for subsequent testing. Molding is typically performed at 170-180°C under a pressure of 10-15 MPa for 5-10 minutes, followed by cooling under pressure.

  • Conditioning: All test specimens should be conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing, as per standard procedures.

Protocol 2: Evaluation of Mechanical Properties (ASTM D638)

  • Specimen Preparation: Die-cut dumbbell-shaped specimens from the molded sheets according to the dimensions specified in ASTM D638 (e.g., Type IV die).

  • Testing Machine: Use a universal testing machine equipped with a suitable load cell.

  • Procedure:

    • Measure the thickness and width of the gauge section of the specimen.

    • Mount the specimen in the grips of the testing machine.

    • Attach an extensometer to the gauge section to measure strain.

    • Apply a tensile load at a constant crosshead speed (e.g., 50 mm/min) until the specimen fails.

  • Data Analysis: Record the tensile strength at break (maximum stress) and the elongation at break. Report the average and standard deviation for at least five specimens.

Protocol 3: Determination of Hardness (ASTM D2240)

  • Apparatus: A Shore A or Shore D durometer, depending on the material's hardness. For flexible PVC, Shore A is typically used.[6][7]

  • Specimen Preparation: Use a molded specimen with a minimum thickness of 6.4 mm (¼ in).[6] If necessary, stack thinner sheets to achieve this thickness, ensuring no air is trapped between layers.

  • Procedure:

    • Place the specimen on a hard, flat surface.[6]

    • Press the durometer's indenter firmly and vertically onto the specimen.[8][9]

    • The presser foot of the durometer must be in full contact with the material surface.

    • Take the hardness reading within one second of firm contact.[6]

  • Data Analysis: Take at least five measurements at different points on the specimen surface (at least 6 mm apart) and report the average value.

Protocol 4: Assessment of Plasticizer Migration (ASTM D1203 - Activated Carbon Method)

  • Specimen Preparation: Cut a 50 mm diameter circular specimen from a conditioned, molded PVC sheet of known thickness.

  • Initial Weighing: Weigh the specimen to the nearest 0.1 mg.

  • Procedure:

    • Place a 1 cm layer of activated carbon in a container.

    • Place the PVC specimen on the carbon.

    • Cover the specimen with another layer of activated carbon, ensuring it is fully surrounded.

    • Place the container in a forced-air oven at a specified temperature (e.g., 70°C) for a set duration (e.g., 24 hours).

  • Final Weighing: After the exposure period, remove the specimen from the oven and allow it to cool to room temperature in a desiccator. Carefully clean any adhering carbon from the specimen surface with a soft brush.

  • Data Analysis: Reweigh the specimen to the nearest 0.1 mg. Calculate the weight loss as a percentage of the original specimen weight. This value represents the volatile loss, which is primarily attributed to plasticizer migration.

Experimental Evaluation Workflow

The following diagram outlines a typical workflow for the comprehensive evaluation of this compound as a plasticizer in a PVC formulation.

G cluster_0 Phase 1: Formulation & Preparation cluster_1 Phase 2: Property Testing cluster_2 Phase 3: Analysis A Formulation Design (PVC, PGDB, Stabilizer, etc.) B Dry Blending A->B C Melt Compounding (e.g., Two-Roll Mill) B->C D Sample Molding (Compression Pressing) C->D E Specimen Conditioning (23°C, 50% RH, 24h) D->E F Tensile Testing (ASTM D638) E->F G Hardness Testing (ASTM D2240) E->G H Migration Testing (ASTM D1203) E->H I Thermal Analysis (e.g., DSC for Tg) E->I J Data Analysis & Comparison (vs. Control/Standard) F->J G->J H->J I->J

Caption: Workflow for evaluating PGDB in PVC.

Conclusion

This compound is a high-performance, non-phthalate plasticizer that offers excellent compatibility and processing characteristics for PVC formulations. It imparts desirable mechanical properties, such as good flexibility and durability, making it a suitable replacement for traditional phthalate plasticizers in a wide array of applications. The experimental protocols outlined in this document provide a robust framework for researchers and scientists to effectively evaluate and qualify this compound for their specific PVC formulation needs.

References

Propylene Glycol Dibenzoate as a Plasticizer in Adhesive and Sealant Research: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene glycol dibenzoate (PGDB) is a high-solvating, non-phthalate plasticizer increasingly utilized in the formulation of adhesives and sealants. Its compatibility with a wide range of polymers, including polyvinyl acetate (PVA), acrylics, and polyurethanes, makes it a versatile choice for enhancing the performance characteristics of these systems. As a low-VOC (Volatile Organic Compound) additive, it also addresses the growing demand for more environmentally friendly adhesive and sealant formulations.

This document provides detailed application notes on the use of this compound, summarizing its effects on key adhesive and sealant properties. It also outlines comprehensive experimental protocols for evaluating its performance, enabling researchers to effectively incorporate and test this plasticizer in their formulations.

Application Notes

This compound is recognized for its ability to improve flexibility, adhesion, and processability in a variety of adhesive and sealant chemistries. Its primary functions and effects are detailed below.

Key Performance Enhancements:

  • Increased Flexibility and Reduced Brittleness: PGDB effectively lowers the glass transition temperature (Tg) of polymers, transitioning them from a rigid, glassy state to a more flexible, rubbery state. This increased flexibility is crucial for applications where the adhesive or sealant will be subjected to movement, vibration, or temperature fluctuations.

  • Improved Adhesion: As a high-solvating plasticizer, this compound can enhance the wetting of substrates, leading to improved adhesion. It is compatible with a variety of polar polymers and rubbers, promoting strong bonds.

  • Enhanced Wet Tack and Open Time: In water-based adhesives, PGDB can increase the wet tack and extend the open time, providing a longer window for assembly and positioning of bonded parts.

  • Reduced Set Times: While extending open time, it can also contribute to faster processing speeds by lowering the fusing point of the polymer.

  • Improved Weatherability: Formulations containing this compound have shown enhanced resistance to environmental factors.

  • Viscosity Modification: In waterborne systems, the addition of a compatible plasticizer like PGDB can lead to an increase in viscosity. This can be beneficial for controlling the rheology of the formulation.

Compatibility:

This compound and its common blend, dithis compound (DPGDB), exhibit excellent compatibility with a range of polar polymers, including:

  • Polyvinyl Acetate (PVA) and its copolymers (e.g., VAE)

  • Acrylics

  • Polyurethanes (PU)

  • Polysulfides

  • Styrene-Butadiene Rubber (SBR)

Quantitative Performance Data

While specific performance data is highly dependent on the base polymer and overall formulation, the following tables provide an illustrative summary of the expected effects of this compound on key adhesive and sealant properties based on available research.

Table 1: Illustrative Performance of an Acrylic-Based Adhesive with and without this compound

PropertyTest MethodFormulation without PGDBFormulation with 10% PGDB
Glass Transition Temperature (Tg) Differential Scanning Calorimetry (DSC)-20°C-30°C
Tensile Strength ASTM D4122.5 MPa1.8 MPa
Elongation at Break ASTM D412350%500%
180° Peel Adhesion ASTM D9033.0 N/mm4.5 N/mm
Loop Tack PSTC-164.0 N6.0 N
Viscosity ASTM D10843000 cP4500 cP

Note: The data in this table is representative and intended for illustrative purposes. Actual results will vary based on the specific formulation.

Table 2: Illustrative Performance of a Polyurethane-Based Sealant with and without this compound

PropertyTest MethodFormulation without PGDBFormulation with 15% PGDB
Hardness (Shore A) ASTM D22404030
Tensile Strength ASTM D4123.0 MPa2.2 MPa
Elongation at Break ASTM D412400%600%
Adhesion-in-Peel (Glass) ASTM C79420 N/25mm30 N/25mm
Tear Strength ASTM D62415 N/mm18 N/mm

Note: The data in this table is representative and intended for illustrative purposes. Actual results will vary based on the specific formulation.

Experimental Protocols

The following protocols provide a detailed methodology for the formulation and testing of adhesives and sealants incorporating this compound.

Formulation of a Water-Based Acrylic Adhesive

Objective: To prepare a water-based acrylic adhesive with and without this compound for comparative performance testing.

Materials and Equipment:

  • Water-based acrylic emulsion (e.g., 50% solids)

  • This compound (PGDB)

  • Defoamer

  • Thickener (e.g., cellulosic or associative)

  • Neutralizing agent (e.g., ammonia or AMP-95)

  • Laboratory mixer with a high-shear dispersion blade

  • Beakers, weighing balance, and spatulas

Protocol:

  • Initial Mixing: To a clean beaker, add the required amount of the acrylic emulsion.

  • Defoamer Addition: While stirring at low speed, add a small amount of defoamer (typically 0.1-0.3% by weight) to the emulsion to prevent air entrapment.

  • Plasticizer Incorporation: For the plasticized formulation, slowly add the pre-weighed this compound to the vortex of the stirring emulsion. Increase the mixing speed to ensure uniform dispersion. Mix for 15-20 minutes.

  • pH Adjustment: Adjust the pH of the formulation to the desired range (typically 8.0-9.0 for acrylics) by slowly adding the neutralizing agent. Monitor the pH using a pH meter.

  • Viscosity Adjustment: If necessary, add a thickener to achieve the target viscosity. Add the thickener slowly while monitoring the viscosity with a viscometer.

  • Final Mixing and Degassing: Continue mixing for another 10-15 minutes to ensure homogeneity. Allow the formulation to stand for at least 24 hours to allow any entrapped air to escape before testing.

Formulation of a One-Component Polyurethane Sealant

Objective: To prepare a one-component, moisture-curing polyurethane sealant with and without this compound.

Materials and Equipment:

  • Isocyanate-terminated polyurethane prepolymer

  • This compound (PGDB)

  • Filler (e.g., calcium carbonate, fumed silica)

  • Adhesion promoter (e.g., silane)

  • Catalyst (e.g., dibutyltin dilaurate)

  • Moisture scavenger (e.g., p-toluenesulfonyl isocyanate)

  • Planetary mixer or high-speed disperser with vacuum capabilities

  • Sealant cartridges and application gun

Protocol:

  • Pre-drying: Ensure all fillers and the plasticizer are thoroughly dried to prevent premature curing.

  • Prepolymer and Plasticizer Mixing: In the mixing vessel, combine the polyurethane prepolymer and the this compound. Mix under vacuum for 15-20 minutes to ensure a homogeneous blend and to remove any dissolved gases.

  • Filler Incorporation: Gradually add the dried fillers to the mixture under continuous mixing and vacuum. Disperse until a smooth, uniform paste is obtained.

  • Additive Addition: Add the adhesion promoter, moisture scavenger, and any other additives to the mixture and continue to mix under vacuum for 10-15 minutes.

  • Catalyst Addition: Add the catalyst to the formulation and mix thoroughly for a final 5-10 minutes under vacuum.

  • Packaging: Package the sealant in moisture-proof cartridges.

Standard Test Methods for Performance Evaluation

The following ASTM standard test methods are recommended for evaluating the performance of adhesives and sealants containing this compound.

  • Viscosity (ASTM D1084): This standard covers several methods for determining the viscosity of free-flowing adhesives.[1][2][3][4] For sealants, a Brookfield viscometer is often used.

  • Hardness (ASTM D2240): This method, also known as the durometer hardness test, measures the indentation hardness of materials like rubber and elastomers, which is relevant for cured sealants.[5][6][7][8][9]

  • Tensile Properties (ASTM D412): This test method is used to evaluate the tensile properties of vulcanized rubber and thermoplastic elastomers, which is applicable to cured sealants.[4][9][10][11][12][13][14] It determines tensile strength, elongation at break, and modulus.

  • Peel Adhesion (ASTM D903): This standard measures the peel or stripping strength of an adhesive bond between a flexible and a rigid substrate at a 180-degree angle.[1][2][10][11][15]

  • International Hardness (ASTM D1415): This method is used for measuring the hardness of rubber and elastomeric materials using the International Rubber Hardness Degrees (IRHD) scale, which can be applied to cured sealants.[12][13][14][15]

Visualizations

Signaling Pathway of Plasticizer Action

The following diagram illustrates the mechanism by which a plasticizer like this compound increases the flexibility of a polymer matrix.

Caption: Mechanism of plasticizer action.

Experimental Workflow for Adhesive Formulation and Testing

This workflow outlines the key steps involved in the development and evaluation of an adhesive formulation containing this compound.

Adhesive_Workflow cluster_testing Performance Tests Formulation Formulation Development (Polymer, PGDB, Additives) Mixing Mixing and Homogenization Formulation->Mixing Characterization Property Characterization (Viscosity, pH, etc.) Mixing->Characterization Application Adhesive Application and Curing Characterization->Application Performance_Testing Performance Testing Application->Performance_Testing Tensile Tensile Strength (ASTM D412) Performance_Testing->Tensile Peel Peel Adhesion (ASTM D903) Performance_Testing->Peel Tack Tack Measurement (e.g., Loop Tack) Performance_Testing->Tack Data_Analysis Data Analysis and Comparison Tensile->Data_Analysis Peel->Data_Analysis Tack->Data_Analysis

Caption: Adhesive formulation and testing workflow.

Logical Relationship of PGDB Properties to Adhesive Performance

This diagram illustrates how the inherent properties of this compound contribute to the final performance characteristics of an adhesive.

PGDB_Properties_Performance PGDB_Props This compound Properties High_Solvency High Solvating Power PGDB_Props->High_Solvency Low_Volatility Low Volatility (Low VOC) PGDB_Props->Low_Volatility Non_Phthalate Non-Phthalate PGDB_Props->Non_Phthalate Good_Compatibility Good Polymer Compatibility PGDB_Props->Good_Compatibility Improved_Wetting Improved Substrate Wetting High_Solvency->Improved_Wetting Enhanced_Durability Enhanced Durability Low_Volatility->Enhanced_Durability Regulatory_Compliance Regulatory Compliance Non_Phthalate->Regulatory_Compliance Reduced_Intermolecular_Forces Reduced Intermolecular Forces Good_Compatibility->Reduced_Intermolecular_Forces Intermediate Intermediate Effects Reduced_Tg Reduced Glass Transition Temp. (Tg) Increased_Flexibility Increased Flexibility Reduced_Tg->Increased_Flexibility Improved_Adhesion Improved Adhesion Improved_Wetting->Improved_Adhesion Reduced_Intermolecular_Forces->Reduced_Tg Performance Adhesive Performance Increased_Flexibility->Performance Improved_Adhesion->Performance Enhanced_Durability->Performance Regulatory_Compliance->Performance

Caption: PGDB properties and adhesive performance.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Propylene Glycol Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Propylene glycol dibenzoate is a widely used excipient in pharmaceutical formulations, acting as a plasticizer, solvent, and emollient. Its concentration and purity are critical quality attributes that can impact the stability, performance, and safety of the final drug product. Therefore, a reliable and accurate analytical method for its quantification is essential. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The method utilizes a reversed-phase C18 column with UV detection, providing a straightforward and reproducible approach for quality control and research applications.

Experimental Protocol

This section provides a detailed methodology for the analysis of this compound using HPLC.

1. Materials and Reagents

  • This compound reference standard (Purity ≥ 99%)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or Milli-Q)

  • Phosphoric acid (ACS grade)

  • Methanol (HPLC grade, for sample preparation)

  • 0.45 µm syringe filters

2. Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with:

    • Quaternary or Binary pump

    • Autosampler

    • Column oven

    • UV-Vis or Photodiode Array (PDA) detector

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Sonicator

  • Vortex mixer

3. Preparation of Mobile Phase

The mobile phase consists of a mixture of acetonitrile and water with a small amount of phosphoric acid to improve peak shape.[1][2]

  • Mobile Phase A: Water with 0.1% Phosphoric Acid. To prepare 1 L, add 1 mL of concentrated phosphoric acid to 1 L of HPLC grade water.

  • Mobile Phase B: Acetonitrile.

  • Isocratic Mobile Phase: A pre-mixed mobile phase of Acetonitrile and Water (e.g., 70:30 v/v) can be used. For Mass-Spec (MS) compatible applications, phosphoric acid should be replaced with formic acid.[1][2]

  • Degas the mobile phase using a sonicator or an online degasser before use.

4. Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol. Sonicate if necessary to ensure complete dissolution.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to obtain concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

5. Sample Preparation

The sample preparation procedure will vary depending on the matrix. For a simple solution or a drug product where this compound is a major component:

  • Accurately weigh a portion of the sample expected to contain approximately 10 mg of this compound into a 100 mL volumetric flask.

  • Add approximately 70 mL of methanol and sonicate for 15 minutes to dissolve the this compound.

  • Allow the solution to cool to room temperature and dilute to volume with methanol.

  • Filter an aliquot of the solution through a 0.45 µm syringe filter into an HPLC vial.

6. HPLC Chromatographic Conditions

The following table summarizes the recommended HPLC conditions for the analysis of this compound.

ParameterValue
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (70:30, v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detector UV
Detection Wavelength 237 nm[3][4]
Run Time 10 minutes

7. Data Analysis

  • Identify the this compound peak in the chromatogram based on the retention time of the reference standard.

  • Construct a calibration curve by plotting the peak area of the standard solutions versus their concentration.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary

The performance of this HPLC method should be validated to ensure it is suitable for its intended purpose. The following table summarizes the expected quantitative data from a method validation study.

ParameterExpected Result
Retention Time (RT) Approximately 4.5 min
Linearity (R²) ≥ 0.999
Range 1 - 100 µg/mL
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Accuracy (% Recovery) 98 - 102%
Precision (% RSD) ≤ 2.0%

Experimental Workflow Diagram

The following diagram illustrates the logical workflow of the HPLC analysis for this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing SamplePrep Sample Preparation (Dissolution & Filtration) HPLC_System HPLC System (C18 Column, UV Detector) SamplePrep->HPLC_System StandardPrep Standard Preparation (Serial Dilution) StandardPrep->HPLC_System Calibration Calibration Curve (Standard Concentrations) StandardPrep->Calibration MobilePhasePrep Mobile Phase Preparation (Acetonitrile:Water:Acid) MobilePhasePrep->HPLC_System DataAcquisition Data Acquisition (Chromatogram) HPLC_System->DataAcquisition PeakIntegration Peak Integration (Area vs. Time) DataAcquisition->PeakIntegration PeakIntegration->Calibration Quantification Quantification (Sample Concentration) PeakIntegration->Quantification Calibration->Quantification Report Final Report Quantification->Report

Caption: Workflow for HPLC analysis of this compound.

References

Application Note: Analysis of Propylene Glycol Dibenzoate by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the identification and quantification of propylene glycol dibenzoate using Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a commonly used plasticizer and excipient in various industrial and pharmaceutical applications. Its analysis is crucial for quality control, formulation development, and safety assessment. This application note outlines the necessary steps for sample preparation, GC-MS instrument setup, and data analysis.

Introduction

This compound (C17H16O4, Molar Mass: 284.31 g/mol ) is a benzoate ester known for its use as a plasticizer, particularly in PVC and other polymers, to increase flexibility.[1] It also finds application as a solvent and fragrance ingredient. The monitoring of its presence and concentration in various matrices is essential for regulatory compliance and to ensure product quality. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound, offering high sensitivity and specificity.[1][2]

Experimental Protocols

Sample Preparation (Solid Matrix Extraction)

This protocol is designed for the extraction of this compound from a solid matrix such as a polymer or fabric.

Materials:

  • Sample containing this compound (1-5 grams)[1]

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous sodium sulfate

  • Glass vials with PTFE-lined caps

  • Vortex mixer

  • Centrifuge

  • Syringe filters (0.45 µm, PTFE)

Procedure:

  • Weigh approximately 1-5 grams of the sample into a glass vial.[1]

  • Add 10 mL of dichloromethane to the vial.

  • Vortex the mixture for 5 minutes to facilitate the extraction of this compound into the solvent.

  • Centrifuge the sample at 3000 rpm for 10 minutes to pellet the solid material.

  • Carefully transfer the supernatant (DCM extract) to a clean glass vial.

  • Add a small amount of anhydrous sodium sulfate to the extract to remove any residual water.

  • Filter the extract through a 0.45 µm PTFE syringe filter into a GC autosampler vial.

  • The sample is now ready for GC-MS analysis. For quantitative analysis, a calibration curve should be prepared using standard solutions of this compound in dichloromethane.

GC-MS Instrumentation and Parameters

The following parameters are recommended for the analysis of this compound. These may need to be optimized depending on the specific instrument and column used.

Parameter Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
Column HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column
Injector Split/Splitless
Injector Temperature 280 °C
Injection Volume 1 µL
Split Ratio 10:1 (can be adjusted based on concentration)
Carrier Gas Helium
Flow Rate 1.0 mL/min (constant flow)
Oven Program Initial temperature 80 °C, hold for 2 min. Ramp to 280 °C at 15 °C/min. Hold at 280 °C for 5 min.
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI)
Electron Energy 70 eV
Mass Scan Range 40-400 amu (Full Scan)
Solvent Delay 3 min

Data Presentation

Quantitative Data Summary

The following table summarizes the key quantitative data for the GC-MS analysis of this compound.

Parameter Value
Chemical Formula C17H16O4
Molecular Weight 284.31 g/mol
Exact Mass 284.1049 Da[3]
Expected Retention Time Approximately 12-15 minutes (under the specified GC conditions)
Key Mass Fragments (m/z) 105 (base peak), 77, 122, 51, 163
Limit of Detection (LOD) Dependent on instrument sensitivity, typically in the low ng/mL range.
Limit of Quantification (LOQ) Dependent on instrument sensitivity, typically in the mid-to-high ng/mL range.
Mass Fragmentation Pattern

The electron ionization mass spectrum of this compound is characterized by several key fragments. The base peak is typically observed at m/z 105, corresponding to the benzoyl cation [C6H5CO]+. Other significant fragments include m/z 77 (phenyl cation, [C6H5]+), m/z 122 (benzoic acid), and m/z 163, which can be attributed to the loss of a benzoyl group from the molecular ion.[4]

m/z Relative Intensity (%) Proposed Fragment Ion
105100[C6H5CO]+ (Benzoyl cation)
77~40[C6H5]+ (Phenyl cation)
122~30[C6H5COOH]+ (Benzoic acid)
51~25[C4H3]+
163~15[M - C6H5CO]+

Visualizations

Experimental Workflow

GCMS_Workflow GC-MS Analysis Workflow for this compound cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Solid Sample (1-5g) Extraction 2. Solvent Extraction (Dichloromethane) Sample->Extraction Filtration 3. Filtration (0.45 µm) Extraction->Filtration Injection 4. GC Injection (1 µL) Filtration->Injection Separation 5. Chromatographic Separation (HP-5ms column) Injection->Separation Ionization 6. Electron Ionization (70 eV) Separation->Ionization Detection 7. Mass Detection (m/z 40-400) Ionization->Detection TIC 8. Total Ion Chromatogram Detection->TIC Spectrum 9. Mass Spectrum Analysis TIC->Spectrum Quant 10. Quantification (Calibration Curve) Spectrum->Quant Fragmentation_Pathway Proposed Fragmentation of this compound node_mol This compound (m/z 284) node_163 [M - C6H5CO]+ (m/z 163) node_mol->node_163 - C7H5O node_105 [C6H5CO]+ (Benzoyl Cation) (m/z 105 - Base Peak) node_mol->node_105 - C10H11O3 node_77 [C6H5]+ (Phenyl Cation) (m/z 77) node_105->node_77 - CO node_51 [C4H3]+ (m/z 51) node_77->node_51 - C2H2

References

Application of Propylene Glycol Dibenzoate in Polymer Film Casting

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of propylene glycol dibenzoate (PGDB) as a non-phthalate plasticizer in the casting of polymer films. This document details the effects of PGDB on film properties, provides experimental protocols for film preparation and analysis, and includes visualizations to illustrate key processes.

Introduction

This compound (PGDB) is a high-solvating, polar plasticizer increasingly utilized as a safer alternative to traditional phthalate-based plasticizers.[1][2] Its excellent compatibility with a wide range of polar polymers, including polyvinyl chloride (PVC), polyvinyl acetate (PVA), and polyurethanes, makes it a versatile choice for enhancing the flexibility, durability, and processability of polymer films.[3] PGDB's low volatility and resistance to oil and water extraction contribute to the longevity and stability of the final film products. In the context of drug development, the selection of an appropriate plasticizer is critical for controlling the mechanical properties and drug release profiles of polymeric film formulations.

Mechanism of Action

PGDB plasticizes polymers by embedding itself between the polymer chains. This action disrupts the intermolecular forces, primarily van der Waals forces and hydrogen bonds, that hold the polymer chains together in a rigid structure. The introduction of PGDB molecules increases the free volume within the polymer matrix, allowing the polymer chains to move more freely past one another. This increased segmental mobility results in a more flexible and less brittle material.

cluster_0 Unplasticized Polymer cluster_1 Plasticized Polymer a1 a2 a3 b2 a2->b2 a4 b3 a3->b3 b1 c1 b1->c1 c2 b2->c2 b4 c3 c4 d1 d2 d3 d4 e1 e2 e3 e4 f1 f2 f3 f4 p1 p2 p3 label_unplasticized Rigid polymer chains with strong intermolecular forces. label_plasticized PGDB molecules (blue circles) increase spacing between polymer chains, enhancing flexibility. cluster_0 cluster_0 cluster_1 cluster_1 prep 1. Preparation of Casting Solution dissolve_pvc Dissolve PVC resin in a suitable solvent (e.g., THF, cyclohexanone). prep->dissolve_pvc Step 1.1 add_pgdb Add the desired amount of PGDB to the solution. dissolve_pvc->add_pgdb Step 1.2 mix Stir until a homogeneous solution is obtained. add_pgdb->mix Step 1.3 degas Degas the solution to remove air bubbles. mix->degas Step 1.4 casting 2. Film Casting degas->casting pour Pour the solution onto a level casting surface (e.g., glass plate). casting->pour Step 2.1 spread Spread the solution to a uniform thickness using a casting knife or doctor blade. pour->spread Step 2.2 drying 3. Solvent Evaporation spread->drying initial_dry Allow the solvent to evaporate at room temperature in a fume hood. drying->initial_dry Step 3.1 oven_dry Transfer the film to a vacuum oven for complete solvent removal. initial_dry->oven_dry Step 3.2 characterization 4. Film Characterization oven_dry->characterization mechanical Perform mechanical testing (tensile strength, elongation). characterization->mechanical Step 4.1 thermal Conduct thermal analysis (DSC, TGA). characterization->thermal Step 4.2

References

Application Notes: Propylene Glycol Dibenzoate (PGDB) in Waterborne Adhesives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propylene Glycol Dibenzoate (PGDB) and its close analog, Dithis compound (DPGDB), are high-performance, non-phthalate coalescents and plasticizers utilized extensively in the formulation of waterborne adhesives.[1][2] As environmentally friendly additives with low Volatile Organic Compound (VOC) content, they are increasingly favored over traditional phthalate-based plasticizers.[1][2] PGDB is compatible with a wide range of polymer emulsions, including Polyvinyl Acetate (PVAc), Vinyl Acetate-Ethylene (VAE), and acrylics, making it a versatile choice for adhesive formulators.[2]

The primary function of PGDB in a waterborne adhesive formulation is to facilitate the film formation process. In a latex emulsion, polymer particles are dispersed in water. As the water evaporates, PGDB temporarily softens these polymer particles, reducing the Minimum Film Formation Temperature (MFFT) and allowing them to deform and fuse into a continuous, cohesive film. After application, the PGDB slowly volatilizes, and the adhesive film regains its inherent hardness and mechanical strength.

Key Performance Benefits:

  • Efficient Coalescence: PGDB effectively reduces the MFFT of latex polymers, ensuring proper film formation over a wide range of temperature and humidity conditions.

  • Improved Flexibility and Adhesion: By plasticizing the polymer, PGDB enhances the flexibility of the final adhesive film, which can improve peel strength and adhesion to various substrates.

  • Enhanced Wet Tack and Open Time: Formulations with PGDB can exhibit improved wet tack and extended open times, providing a longer window for assembly and bonding.[2]

  • Reduced Set Time: PGDB can also contribute to a reduction in the final set time of the adhesive.[2]

  • Low VOC Content: As a low-VOC coalescent, PGDB helps formulators meet stringent environmental regulations.

Data Presentation

The following tables summarize the quantitative effects of dibenzoate plasticizers on the properties of waterborne adhesives. Table 1 provides data on the adhesion strength of a PVAc emulsion formulated with varying concentrations of Dithis compound (DPGDB), a close analog of PGDB.

Table 1: Effect of DPGDB Concentration on Adhesion Strength of PVAc Emulsion

Plasticizer Concentration (wt%)Normal Adhesion Strength (kgf/cm²)Wet Adhesion Strength (kgf/cm²)
48528
89535
129032

Data extracted from "Adhesion properties of eco-friendly PVAc emulsion adhesive using non-phthalate plasticizer," Song et al., 2012.[1]

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of PGDB in waterborne adhesive formulations. Below are protocols for determining Minimum Film Formation Temperature (MFFT) and Peel Adhesion.

Protocol 1: Determination of Minimum Film Formation Temperature (MFFT)

Based on ASTM D2354. [3][4]

1. Objective: To determine the lowest temperature at which a waterborne adhesive will form a continuous, crack-free film upon drying. This is a critical parameter for assessing the effectiveness of a coalescing agent like PGDB.

2. Apparatus:

  • MFFT Bar: A metal platen with a controlled temperature gradient.

  • Film Applicator: A cube-shaped applicator with multiple gap clearances.

  • Dry Air or Nitrogen Source: To prevent condensation on the cold end of the bar.

3. Procedure:

  • Turn on the MFFT Bar and allow the temperature gradient to stabilize.

  • Place the adhesive sample in the path of the film applicator.

  • Draw down a thin film of the adhesive along the temperature gradient of the MFFT bar.

  • Allow the film to dry under a gentle stream of dry air or nitrogen.

  • Observe the film for the point at which it transitions from a cracked, opaque, or powdery state to a clear, continuous film.

  • The temperature at this transition point is recorded as the MFFT.

4. Interpretation of Results: A lower MFFT indicates a more efficient coalescing agent. By testing formulations with varying levels of PGDB, a dose-response curve can be generated to determine the optimal concentration for the desired application temperature range.

Protocol 2: 180° Peel Adhesion Test

Based on ASTM D903. [5]

1. Objective: To measure the peel resistance of an adhesive bond between a flexible and a rigid substrate. This test is indicative of the adhesive's ability to resist separation.

2. Apparatus:

  • Tensile Testing Machine

  • Flexible Substrate (e.g., canvas, plastic film)

  • Rigid Substrate (e.g., stainless steel, wood)

  • Film Applicator or Brush

  • Roller (for standardized pressure application)

3. Procedure:

  • Prepare the substrates by cleaning them thoroughly.

  • Apply a uniform film of the adhesive to the rigid substrate.

  • Immediately apply the flexible substrate to the adhesive film.

  • Use a roller to apply consistent pressure across the bonded area.

  • Allow the bonded assembly to cure under specified conditions (e.g., 24 hours at 23°C and 50% relative humidity).

  • Clamp the rigid substrate in the stationary grip of the tensile testing machine.

  • Fold back the free end of the flexible substrate and clamp it in the movable grip, creating a 180° angle.

  • Start the tensile tester at a constant rate of speed (e.g., 150 mm/min).

  • Record the force required to peel the flexible substrate from the rigid substrate.

4. Data Analysis: The average peel force over a specified length of the bond is calculated and typically reported in Newtons per meter (N/m) or pounds per inch (lb/in). Higher values indicate stronger peel adhesion.

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of PGDB in waterborne adhesives.

G cluster_0 Latex Film Formation A 1. Water Evaporation & Particle Packing B 2. Particle Deformation (Assisted by PGDB) A->B Capillary forces increase C 3. Coalescence & Interdiffusion B->C PGDB softens particles D Continuous Adhesive Film C->D Polymer chains entangle

Caption: Mechanism of latex film formation with PGDB.

G cluster_1 Experimental Workflow Start Define Formulation (Polymer, PGDB level) Prep Prepare Adhesive Batch Start->Prep Test Characterize Properties Prep->Test MFFT Measure MFFT (ASTM D2354) Test->MFFT Film Formation Peel Peel Strength Test (ASTM D903) Test->Peel Adhesion Shear Shear Strength Test (ASTM D1002) Test->Shear Cohesion Analyze Analyze Data MFFT->Analyze Peel->Analyze Shear->Analyze End Optimize Formulation Analyze->End

Caption: Workflow for evaluating PGDB in adhesives.

References

Application Note and Experimental Protocol: Laboratory Synthesis of Propylene Glycol Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Propylene glycol dibenzoate is a non-phthalate plasticizer and solvent used in a variety of applications, including adhesives, sealants, coatings, and personal care products. Its synthesis is a common example of an esterification reaction. This document provides a detailed experimental protocol for the laboratory-scale synthesis of this compound via the direct esterification of 1,2-propylene glycol with benzoic acid, employing an acid catalyst. The protocol is intended for researchers, scientists, and professionals in drug development and related fields.

Reaction Principle

The synthesis of this compound is achieved through the Fischer esterification of 1,2-propylene glycol with two equivalents of benzoic acid. The reaction is typically catalyzed by a strong acid, such as p-toluenesulfonic acid, and proceeds with the removal of water to drive the equilibrium towards the product.

Chemical Equation:

C₃H₈O₂ + 2 C₇H₆O₂ ⇌ C₁₇H₁₆O₄ + 2 H₂O (1,2-Propylene Glycol + 2 Benzoic Acid ⇌ this compound + 2 Water)

Experimental Protocol

This protocol details the synthesis of this compound from 1,2-propylene glycol and benzoic acid.

Materials:

  • 1,2-Propylene Glycol (>99.5%)

  • Benzoic Acid (99%)

  • p-Toluenesulfonic acid monohydrate (catalyst)

  • Toluene (reagent grade, for azeotropic removal of water)

  • 5% Sodium Hydroxide (NaOH) aqueous solution

  • Saturated Sodium Chloride (NaCl) aqueous solution (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Activated Carbon (for decolorization, optional)

Equipment:

  • Three-neck round-bottom flask

  • Heating mantle with a magnetic stirrer and stir bar

  • Dean-Stark apparatus or a similar setup for azeotropic water removal

  • Condenser

  • Thermometer or temperature probe

  • Separatory funnel

  • Beakers, Erlenmeyer flasks, and graduated cylinders

  • Rotary evaporator

  • Vacuum filtration apparatus (Büchner funnel and flask)

  • Standard laboratory glassware

Procedure:

1. Reaction Setup: a. Assemble a reaction apparatus consisting of a three-neck round-bottom flask equipped with a heating mantle, a magnetic stir bar, a Dean-Stark trap fitted with a condenser, and a thermometer. b. To the flask, add benzoic acid, 1,2-propylene glycol, and a catalytic amount of p-toluenesulfonic acid monohydrate. A solvent such as toluene can be added to facilitate the azeotropic removal of water.[1]

2. Esterification Reaction: a. Begin stirring the mixture and apply heat using the heating mantle. b. Heat the reaction mixture to a temperature of 180-220°C.[2] The reaction will commence, and water will be produced as a byproduct. c. The water will be removed from the reaction mixture azeotropically with toluene and collected in the Dean-Stark trap. d. Monitor the progress of the reaction by observing the amount of water collected in the trap. The reaction is considered complete when water is no longer being produced. This can take several hours.[2]

3. Work-up and Purification: a. Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. b. Transfer the reaction mixture to a separatory funnel. c. Neutralize any unreacted benzoic acid and the p-toluenesulfonic acid catalyst by washing the organic layer with a 5% aqueous solution of sodium hydroxide.[3][4] Adjust the pH to approximately 8.[3] d. Separate the aqueous layer and wash the organic layer sequentially with water and then with a saturated brine solution. e. If the product is colored, a decolorization step can be performed by treating the organic layer with activated carbon. f. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. g. Filter the drying agent from the solution. h. Remove the toluene solvent using a rotary evaporator to yield the crude this compound. i. For higher purity, the product can be further purified by vacuum distillation.[2]

Safety Precautions:

  • All procedures should be performed in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety goggles, a lab coat, and gloves, must be worn at all times.

  • Toluene is flammable and toxic; handle with care and avoid inhalation.

  • Strong acids and bases should be handled with appropriate caution.

Data Presentation

The following table summarizes the quantitative data for the synthesis of this compound based on typical laboratory-scale preparations.

ParameterValueReference/Note
Reactants
1,2-Propylene Glycol1.0 mol equivalent
Benzoic Acid2.0 - 2.2 mol equivalentsA slight excess of benzoic acid can be used to drive the reaction to completion.[2]
Catalyst
p-Toluenesulfonic Acid0.2% by weight of total reactants
Solvent
Toluene8-15% of the reaction mixture volumeTo facilitate azeotropic water removal.[2]
Reaction Conditions
Temperature180 - 220 °C[2]
Reaction Time~8 hoursDependent on reaction scale and efficiency of water removal.[2]
Purification
Neutralization5% NaOH solution until pH ~8[3]
Expected Yield
Yield>90%Reported yields can be high with efficient water removal and purification.[2]

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification Stage reactants 1. Mix Reactants (Propylene Glycol, Benzoic Acid, Catalyst, Toluene) esterification 2. Heat and Stir (180-220°C) Azeotropic Water Removal reactants->esterification Heat cooling 3. Cool to Room Temp. esterification->cooling neutralization 4. Neutralize with NaOH cooling->neutralization washing 5. Wash with Water & Brine neutralization->washing drying 6. Dry with Anhydrous Salt washing->drying filtration 7. Filter drying->filtration evaporation 8. Solvent Evaporation (Rotary Evaporator) filtration->evaporation distillation 9. Vacuum Distillation (Optional) evaporation->distillation final_product This compound distillation->final_product

Caption: Workflow for the synthesis of this compound.

Logical Relationship of Synthesis Steps

synthesis_logic start Start reactants Combine Reactants & Catalyst start->reactants reaction Esterification Reaction (Heat & Remove Water) reactants->reaction workup Aqueous Work-up (Neutralization & Washing) reaction->workup isolation Product Isolation (Drying & Solvent Removal) workup->isolation purification Final Purification (Vacuum Distillation) isolation->purification product Final Product purification->product

Caption: Logical flow of the this compound synthesis.

References

Propylene Glycol Dibenzoate: A High-Performance Coalescing Agent for Latex Coatings

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Propylene glycol dibenzoate is a non-phthalate, low volatile organic compound (VOC) coalescing agent that is highly effective in latex-based coatings.[1] As a high-solvating ester, it promotes excellent film formation by reducing the minimum film formation temperature (MFFT) of the latex polymer, leading to a continuous, well-adhered film with enhanced performance characteristics.[1] Its low volatility contributes to coatings with reduced environmental impact and odor. This document provides detailed application notes, experimental protocols for performance evaluation, and a summary of its key benefits in latex coatings.

Key Performance Attributes

This compound offers a range of benefits as a coalescing agent in latex coatings:

  • Low VOC Content: Due to its low vapor pressure, this compound is not classified as a VOC under most regulations, enabling the formulation of environmentally friendly coatings.[2][3]

  • Excellent Coalescing Efficiency: It effectively reduces the MFFT of a wide range of latex polymers, including acrylic, vinyl acrylic, and styrene-acrylic systems.[1][4]

  • Enhanced Film Properties: The use of this compound can lead to improvements in key coating properties such as scrub resistance, gloss development, and block resistance.[3][4]

  • Good Compatibility: It exhibits excellent compatibility with a wide array of polar polymers and other coating raw materials.[5]

  • Improved Hardness Development: Blends of this compound with other coalescents can enhance the hardness development of the final coating film.[3]

Data Presentation

The following tables summarize the expected performance of this compound in a typical mid-PVC (Pigment Volume Concentration) acrylic latex paint formulation compared to a traditional coalescent.

Table 1: Coalescing Efficiency

Coalescing AgentMFFT of Base Latex (°C)MFFT with Coalescent (°C)Coalescent Demand (wt% on latex solids)
This compound1545.0
Traditional Coalescent (e.g., Texanol™)1556.0

Table 2: Film Performance Properties

PropertyThis compoundTraditional CoalescentASTM Method
Scrub Resistance (Cycles to failure)12001000D2486
Gloss @ 60° (GU)8582D523
Block Resistance (1-10, 10=best)87-
Low-Temperature Coalescence ExcellentGoodVisual

Experimental Protocols

Detailed methodologies for evaluating the performance of this compound in a latex coating formulation are provided below.

Determination of Minimum Film Formation Temperature (MFFT)

Principle: The MFFT is the lowest temperature at which a latex will form a continuous film.[6][7] This protocol is based on ASTM D2354.[8][9][10][11]

Apparatus:

  • MFFT Bar (e.g., Rhopoint MFFT-60 or equivalent) with a temperature gradient platen.[9]

  • Film Applicator (e.g., 75 µm wet film thickness).

  • Dry air or nitrogen source.

Procedure:

  • Prepare a series of latex samples with varying concentrations of this compound (e.g., 3%, 4%, 5%, 6% by weight on latex solids).

  • Calibrate the MFFT bar to establish a stable temperature gradient across the platen (e.g., 0°C to 18°C).

  • Using the film applicator, draw down a uniform film of the test sample onto the temperature gradient platen.

  • Cover the platen with the provided lid and pass a gentle stream of dry air or nitrogen over the film to facilitate drying.

  • Allow the film to dry completely. The point on the platen where the film transitions from a clear, continuous film to a white, cracked, or powdery film is the MFFT.[7]

  • Record the temperature at this transition point using the calibrated scale on the MFFT bar.

Evaluation of Scrub Resistance

Principle: This test determines the resistance of the paint film to erosion when scrubbed with an abrasive medium.[12] This protocol is based on ASTM D2486.[12][13][14][15]

Apparatus:

  • Scrub Test Machine.[13]

  • Nylon Bristle Brush.[14]

  • Abrasive Scrub Medium (as specified in ASTM D2486).

  • Test Panels (e.g., black plastic panels).

  • Film Applicator (e.g., 7 mil gap).

Procedure:

  • Apply the test paint to the black plastic panels using the film applicator.

  • Allow the panels to cure for a specified period (e.g., 7 days) under controlled temperature and humidity conditions (23 ± 2°C and 50 ± 5% RH).[16]

  • Mount the cured panel in the scrub test machine.

  • Place the nylon bristle brush in the holder and add the specified amount of abrasive scrub medium.

  • Start the scrub test machine and run for a predetermined number of cycles or until the paint film is worn through to the substrate.

  • The endpoint is typically defined as a continuous line of film removal across the width of the shim.[14]

  • Record the number of cycles to failure. A higher number of cycles indicates better scrub resistance.[15]

Measurement of Specular Gloss

Principle: Specular gloss is the shininess of a surface, measured by its ability to reflect light at a specific angle.[17] This protocol is based on ASTM D523.[17][18][19]

Apparatus:

  • Glossmeter with 60° geometry (for semi-gloss to high-gloss coatings).[17][19]

  • Calibration Standard (black glass with a known gloss value).

  • Test Panels.

Procedure:

  • Prepare and cure the paint films as described in the scrub resistance protocol.

  • Calibrate the glossmeter using the supplied calibration standard according to the manufacturer's instructions.

  • Place the glossmeter on a flat, smooth area of the cured paint film.

  • Take several readings at different locations on the panel to ensure a representative average.

  • Record the gloss values in Gloss Units (GU).

Visualizations

The following diagrams illustrate key concepts and workflows related to the use of this compound in latex coatings.

G cluster_0 Latex in Water cluster_1 Addition of Coalescent cluster_2 Water Evaporation & Film Formation Latex_Particles Polymer Particles (High MFFT) PG_Dibenzoate Propylene Glycol Dibenzoate Water Water Softened_Particles Softened Polymer Particles (Low MFFT) PG_Dibenzoate->Softened_Particles Softens Particles Coalesced_Film Continuous Film Softened_Particles->Coalesced_Film Particles Fuse

Mechanism of Film Formation with this compound.

G start Start: Formulate Latex Paint mfft Determine MFFT (ASTM D2354) start->mfft scrub Evaluate Scrub Resistance (ASTM D2486) start->scrub gloss Measure Gloss (ASTM D523) start->gloss analyze Analyze Data & Compare Performance mfft->analyze scrub->analyze gloss->analyze end End: Optimized Formulation analyze->end

Experimental Workflow for Coalescent Evaluation.

G pgd This compound (C17H16O4) structure Chemical Structure: Two Benzoate Groups Propylene Glycol Backbone pgd->structure properties Key Properties pgd->properties low_voc Low Volatility (High Boiling Point) properties->low_voc high_solv High Solvating Power (Ester Functionality) properties->high_solv performance Performance in Coatings low_voc->performance high_solv->performance mfft_red Efficient MFFT Reduction performance->mfft_red film_props Enhanced Film Integrity (Gloss, Scrub) performance->film_props

Structure-Property-Performance Relationship.

References

Application Notes and Protocols: The Use of Propylene Glycol Dibenzoate in 2K Polyurethane Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of propylene glycol dibenzoate as a non-phthalate plasticizer in two-component (2K) polyurethane systems. This document outlines its function, benefits, and typical performance characteristics, complemented by detailed experimental protocols for evaluation.

Introduction

This compound is a high-solvating, non-phthalate plasticizer that serves as an excellent alternative to traditional phthalate-based plasticizers in 2K polyurethane formulations.[1] Its compatibility with a wide range of polar polymers, including polyurethanes, makes it a versatile additive in applications such as coatings, sealants, adhesives, and elastomers.[2] In 2K polyurethane systems, which cure through the reaction of an isocyanate component with a polyol component, this compound offers several advantages, including improved flexibility, reduced hardness, and enhanced processability, often with minimal interference with the curing reaction.

Functional Benefits in 2K Polyurethane Systems

The incorporation of this compound into 2K polyurethane formulations can impart a range of beneficial properties:

  • Plasticization and Flexibility: It effectively reduces the intermolecular forces between polymer chains, thereby lowering the glass transition temperature (Tg) of the polyurethane. This results in increased flexibility and reduced brittleness of the cured material.

  • Hardness Reduction: By increasing the free volume within the polymer matrix, it lowers the Shore hardness of the polyurethane, making it suitable for applications requiring softer, more pliable materials.

  • Improved Processability: The addition of this compound can lower the viscosity of the polyol component, facilitating easier mixing, handling, and application of the 2K system.

  • Good Compatibility: It exhibits excellent compatibility with both polyether and polyester polyols commonly used in 2K polyurethane formulations, minimizing the risk of exudation or "blooming" to the surface of the cured product.

  • Low Volatility: Its low vapor pressure contributes to reduced volatile organic compound (VOC) emissions during and after application, which is environmentally advantageous.

Data Presentation: Performance in a Model 2K Polyurethane Sealant Formulation

The following table summarizes representative quantitative data on the effect of this compound in a model 2K polyurethane sealant formulation compared to an unplasticized control and a formulation with a common phthalate plasticizer, Dioctyl Phthalate (DOP).

PropertyTest MethodUnplasticized Control15% this compound15% Dioctyl Phthalate (DOP)
Shore A Hardness ASTM D2240554042
Tensile Strength (MPa) ASTM D4123.52.82.9
Elongation at Break (%) ASTM D412350550520
Tear Strength (kN/m) ASTM D624152018
Pot Life (minutes) -302825
Tack-Free Time (hours) -678

Note: The data presented in this table are representative and can vary depending on the specific polyurethane system, catalyst, and other additives used.

Experimental Protocols

Preparation of 2K Polyurethane Sealant Formulations

Materials:

  • Polyether Polyol (e.g., 2000 g/mol molecular weight)

  • Isocyanate (e.g., Methylene diphenyl diisocyanate - MDI)

  • This compound

  • Control Plasticizer (e.g., Dioctyl Phthalate - DOP)

  • Catalyst (e.g., Dibutyltin dilaurate - DBTDL)

  • Moisture Scavenger (e.g., p-Toluenesulfonyl isocyanate - PTSI)

  • Filler (e.g., Calcium Carbonate)

  • Adhesion Promoter (e.g., Silane-based)

Procedure:

  • Part A (Polyol Component) Preparation:

    • To a clean, dry mixing vessel, add the polyether polyol.

    • While stirring, add the desired amount of this compound (or control plasticizer).

    • Incorporate the filler, moisture scavenger, and adhesion promoter under vacuum to de-aerate the mixture.

    • Add the catalyst and mix thoroughly until a homogeneous paste is formed.

  • Part B (Isocyanate Component) Preparation:

    • The isocyanate component is typically used as supplied.

  • Mixing of Part A and Part B:

    • Combine Part A and Part B in the stoichiometric ratio recommended by the raw material suppliers.

    • Mix thoroughly for 3-5 minutes until a uniform consistency is achieved, avoiding excessive air entrapment.

Evaluation of Cured Sealant Properties

Sample Curing:

  • Cast the mixed sealant into appropriate molds or onto release liners to create test specimens of the required dimensions for each test.

  • Allow the specimens to cure at standard conditions (23 ± 2 °C and 50 ± 5% relative humidity) for 7 days before testing.

Test Methodologies:

  • Shore A Hardness (ASTM D2240):

    • Use a calibrated Shore A durometer.

    • Place the cured sealant specimen on a flat, hard surface.

    • Press the durometer foot firmly onto the specimen, ensuring it is parallel to the surface.

    • Record the hardness reading within 1-2 seconds of firm contact.

    • Take at least five readings at different locations on the specimen and report the average value.

  • Tensile Strength and Elongation at Break (ASTM D412):

    • Die-cut dumbbell-shaped test specimens from the cured sealant sheet.

    • Measure the initial cross-sectional area of the narrow section of the dumbbell.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a constant rate of extension (e.g., 500 mm/min) until the specimen ruptures.

    • Record the maximum force applied (for tensile strength calculation) and the extension at the point of rupture (for elongation calculation).

  • Tear Strength (ASTM D624):

    • Use a die to cut specimens of a specific shape (e.g., Die C).

    • Measure the thickness of the specimen.

    • Mount the specimen in the grips of a universal testing machine.

    • Apply a constant rate of extension to propagate a tear.

    • Record the maximum force required to tear the specimen.

  • Pot Life:

    • After mixing Part A and Part B, start a stopwatch.

    • Periodically assess the viscosity and workability of the mixture.

    • The pot life is the time taken for the initial mixed viscosity to double or for the sealant to become too viscous to apply effectively.

  • Tack-Free Time:

    • Apply a thin film of the sealant to a non-porous substrate.

    • Periodically, lightly touch the surface of the sealant with a clean, dry finger or a piece of polyethylene film.

    • The tack-free time is the point at which the sealant no longer transfers to the touching surface.

Visualizations

Polyurethane Formation and the Role of Plasticizer

The following diagram illustrates the fundamental chemical reaction in a 2K polyurethane system and conceptually shows where the plasticizer resides within the polymer network.

G 2K Polyurethane Curing and Plasticizer Interaction cluster_reactants Reactants (Part A & B) cluster_additive Additive cluster_product Cured Polyurethane Polyol Polyol (-R-OH) PU_Network Cross-linked Polyurethane Network Polyol->PU_Network Curing Reaction Isocyanate Isocyanate (-R'-NCO) Isocyanate->PU_Network PGD Propylene Glycol Dibenzoate PGD->PU_Network Physical Integration

Caption: 2K Polyurethane Curing and Plasticizer Interaction.

Experimental Workflow for Plasticizer Evaluation

This diagram outlines the logical steps for the evaluation of this compound in a 2K polyurethane system.

G Experimental Workflow for Plasticizer Evaluation cluster_testing Performance Testing Formulation Formulation of 2K PU (with and without Plasticizer) Mixing Mixing of Part A and Part B Formulation->Mixing Curing Sample Curing (7 days at 23°C, 50% RH) Mixing->Curing Hardness Hardness Test (ASTM D2240) Curing->Hardness Tensile Tensile & Elongation Test (ASTM D412) Curing->Tensile Tear Tear Strength Test (ASTM D624) Curing->Tear Data_Analysis Data Analysis and Comparison Hardness->Data_Analysis Tensile->Data_Analysis Tear->Data_Analysis

Caption: Experimental Workflow for Plasticizer Evaluation.

Conclusion

This compound is a highly effective, non-phthalate plasticizer for 2K polyurethane systems. Its use can significantly improve the flexibility and reduce the hardness of the cured material, while also offering processing benefits. The provided experimental protocols offer a robust framework for the systematic evaluation of its performance in specific formulations. For researchers and formulators, this compound represents a valuable tool for tailoring the properties of 2K polyurethanes to meet the demands of a wide array of applications.

References

Propylene Glycol Dibenzoate: A High-Performance Solvent for Challenging Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers in Drug Development

Introduction: Unlocking the Potential of Propylene Glycol Dibenzoate

This compound (PGDB) is a high-purity synthetic ester with a well-established profile as a non-phthalate plasticizer in a variety of industries. For pharmaceutical researchers and formulation scientists, its most compelling characteristic is its strong solvent action and high solvency, making it a valuable tool for addressing the challenges posed by poorly soluble active pharmaceutical ingredients (APIs). PGDB's utility is particularly noted in cosmetic and topical formulations for dissolving difficult-to-solubilize ingredients such as UV filters and fragrances.[1] Its properties as a polar, high-solvating agent suggest significant potential for broader applications in pharmaceutical dosage form development, including oral and parenteral formulations.

This document provides an overview of the known properties of PGDB as a solvent, along with generalized experimental protocols to guide researchers in evaluating its suitability for their specific formulation needs.

Physicochemical Properties of this compound

A thorough understanding of a solvent's physical and chemical characteristics is fundamental to its effective application in formulation development.

PropertyValueReference
Synonyms 1,2-Propanediol dibenzoate, Benzoflex 284[2]
CAS Number 19224-26-1[2]
Molecular Formula C₁₇H₁₆O₄[2]
Molecular Weight 284.31 g/mol [2]
Appearance Colorless, transparent, oily liquid[3]
Odor Faint, pleasant[3]
Boiling Point 232 °C @ 12 mmHg[2]
Melting Point -3 °C[2]
Density 1.157 - 1.163 g/cm³ @ 25 °C[4]
Solubility Insoluble in water; soluble in organic solvents and oils.[2]

Applications in Formulating Poorly Soluble Compounds

While specific quantitative data on the solubility of pharmaceutical APIs in PGDB is not extensively published, its inherent properties make it a strong candidate for various formulation strategies aimed at enhancing drug delivery.

Potential Applications:

  • Topical and Transdermal Formulations: Its excellent solvency and emollient properties make it suitable for dissolving APIs intended for skin application, potentially enhancing drug penetration.

  • Oral Liquid Formulations: PGDB can serve as a solvent or co-solvent in the development of solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS) for poorly water-soluble drugs.

  • Non-Aqueous Parenteral Formulations: For APIs that are unstable in aqueous environments or exhibit poor water solubility, PGDB could be investigated as a non-aqueous vehicle for intramuscular or subcutaneous injections.[5][6]

Experimental Protocols

The following are generalized protocols that can be adapted to evaluate the suitability of this compound as a solvent for a specific poorly soluble compound.

Protocol 1: Determination of Saturation Solubility

This protocol outlines the shake-flask method, a standard technique for determining the equilibrium solubility of a compound in a solvent.

Materials:

  • This compound (pharmaceutical grade)

  • Active Pharmaceutical Ingredient (API) powder

  • 20 mL glass vials with screw caps

  • Orbital shaking incubator or constant temperature water bath

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a validated method for the API

  • Volumetric flasks and pipettes

  • Appropriate HPLC grade solvents for mobile phase and sample dilution

Methodology:

  • Preparation of Saturated Solutions:

    • Add an excess amount of the API powder to a series of vials. The excess should be sufficient to ensure that undissolved solids remain at equilibrium.

    • Accurately add a known volume or weight of PGDB to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached. The required time should be determined empirically.

  • Sample Processing:

    • After equilibration, remove the vials and allow them to stand to let the undissolved solids settle.

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm for 15 minutes) to pellet the remaining solid API.

  • Sample Analysis:

    • Carefully pipette a known aliquot of the clear supernatant into a volumetric flask.

    • Dilute the aliquot with a suitable solvent in which both the API and PGDB are soluble to bring the API concentration within the calibration range of the HPLC method.

    • Analyze the diluted samples using the validated HPLC method to determine the concentration of the API.

  • Calculation:

    • Calculate the saturation solubility of the API in PGDB in mg/mL or other appropriate units, accounting for the dilution factor.

Visualizing Experimental Workflows

The following diagrams illustrate common workflows in the evaluation and use of a novel solvent like this compound in pharmaceutical formulation.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Quantitative Solubility Assessment cluster_2 Phase 3: Formulation Development A API Selection (Poorly Soluble Compound) C Initial Miscibility Test (Visual Observation) A->C B Solvent Acquisition (this compound) B->C D Proceed to Quantitative Analysis C->D Miscible E Saturation Solubility Study (Shake-Flask Method) D->E G Data Analysis (Determine Solubility in mg/mL) E->G F HPLC Method Development & Validation F->E H Decision Point: Sufficient Solubility? G->H I Prototype Formulation (e.g., Oral Solution, Topical Cream) H->I Yes J Physical & Chemical Stability Studies I->J K In Vitro Characterization (e.g., Dissolution, Permeation) I->K L Final Formulation Optimization J->L K->L

Caption: Workflow for evaluating PGDB as a solvent for a new API.

Protocol 2: Preparation of a Simple Oral Solution for Preclinical Studies

This protocol provides a basic method for formulating a simple solution of a poorly soluble compound in PGDB for early-stage animal studies.

Materials:

  • API

  • This compound

  • Glass beaker

  • Magnetic stirrer and stir bar

  • Warming plate (optional)

  • Volumetric glassware

  • Sterile filter (if required for the study)

Methodology:

  • Determine the Target Concentration: Based on the results from the solubility study, determine the desired concentration of the API for the preclinical study. Ensure this concentration is below the saturation solubility to prevent precipitation.

  • Dissolution of the API:

    • Weigh the required amount of API and place it in a glass beaker.

    • Add a portion of the total required volume of PGDB.

    • Begin stirring with a magnetic stirrer.

    • If necessary, gently warm the mixture (e.g., to 40-50°C) to facilitate dissolution. Be cautious not to degrade a heat-sensitive API.

    • Continue stirring until the API is completely dissolved, as confirmed by visual inspection.

  • Final Volume Adjustment:

    • Once the API is fully dissolved, transfer the solution to a volumetric flask.

    • Rinse the beaker with a small amount of PGDB and add it to the volumetric flask to ensure a complete transfer of the API.

    • Add PGDB to the volumetric flask to reach the final desired volume.

    • Mix the solution thoroughly.

  • Filtration (Optional):

    • If required for the route of administration, filter the solution through a compatible sterile filter (e.g., a PTFE syringe filter for organic solvents).

  • Storage:

    • Store the final formulation in a tightly sealed, light-resistant container at an appropriate temperature as determined by preliminary stability studies.

G cluster_0 Formulation Components cluster_1 Process cluster_2 Final Product API Poorly Soluble API Mix Mixing & Gentle Heating API->Mix PGDB This compound PGDB->Mix Dissolve Complete Dissolution Mix->Dissolve Filter Sterile Filtration (Optional) Dissolve->Filter Solution API-in-PGDB Solution for Preclinical Use Dissolve->Solution No Filtration Filter->Solution

Caption: Process for preparing a simple API solution in PGDB.

Analytical Considerations

When working with formulations containing PGDB, it is crucial to have a robust analytical method to quantify the API.

  • Chromatographic Methods: High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of non-volatile compounds. A reverse-phase HPLC method with a suitable organic mobile phase (e.g., acetonitrile or methanol) is often effective. The method must be validated for specificity, linearity, accuracy, and precision in the presence of PGDB to ensure that the solvent does not interfere with the quantification of the API.

  • Spectrophotometric Methods: If the API has a chromophore that absorbs in a region where PGDB does not, UV-Vis spectrophotometry could be a simpler and faster method for quantification. However, the potential for interference from PGDB or its impurities must be carefully evaluated.

Conclusion and Future Outlook

This compound presents a promising option as a non-aqueous solvent for the formulation of poorly soluble compounds. Its high solvency, coupled with a favorable safety profile as a non-phthalate excipient, warrants further investigation by pharmaceutical scientists. While there is a current lack of extensive, publicly available data on the solubility of specific drugs in PGDB, the generalized protocols provided here offer a starting point for researchers to explore its potential. Future studies are needed to generate a comprehensive database of API solubilities in PGDB to fully unlock its utility in modern drug development.

References

Application Notes and Protocols for the Determination of Propylene Glycol in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene glycol (PG) is a widely used excipient in pharmaceutical formulations, a food additive, and a component in many consumer products.[1][2] Its quantification in biological matrices such as plasma, serum, and urine is crucial for pharmacokinetic studies, toxicological assessments, and clinical monitoring.[1][2][3][4][5] This document provides detailed application notes and protocols for the analysis of propylene glycol in biological samples using Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS), the two most common and robust analytical techniques.[6][7]

Analytical Methods Overview

The primary methods for quantifying propylene glycol in biological samples involve chromatographic techniques. Gas chromatography, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a well-established and preferred method due to its accuracy and the relative ease of sample preparation.[6] For enhanced sensitivity and selectivity, particularly at low concentrations, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is employed.[1][2] Derivatization is a common step in both GC and LC-MS methods to improve the volatility and ionization efficiency of propylene glycol.[1][2][6]

Quantitative Data Summary

The following tables summarize the quantitative performance data from various validated methods for the determination of propylene glycol in different biological matrices.

Table 1: Gas Chromatography (GC) Methods

Biological MatrixDerivatizing AgentDetection MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeRecovery (%)Reference
Plasma/SerumPhenylboronic AcidHS-GC-FID-1 mg/dL10 - 200 mg/dL-[3][4][8]
SerumPhenylboronic AcidHRGC/FID-1.0 ppm-89 - 98[9]
PlasmaButyl-boronic AcidHRGC/MS-1 ppm-94 - 106[9]
Serump-Bromophenyl Boric AcidHRGC/ECD0.38 ppm-->90[9]
BloodNone (Direct Injection)GC/MS0.6 ppm--Not Reported[9]
Serum/BloodTrimethylsilyl (TMS)GC-EIMS0.7 mg/L (EG) - 8.5 mg/L (TEG)1.3 mg/L (EG) - 18.2 mg/L (1,2-PD)1 - 800 mg/L-[10]
Serum/UrinePhenylboronic Acid / Alkyl ChloroformatesGC-FID-50 mg/mL50 - 5000 mg/mL-[11]

HS-GC: Headspace Gas Chromatography; HRGC: High-Resolution Gas Chromatography; FID: Flame Ionization Detector; MS: Mass Spectrometry; ECD: Electron Capture Detector; EIMS: Electron Impact Mass Spectrometry; EG: Ethylene Glycol; TEG: Triethylene Glycol; 1,2-PD: 1,2-Propanediol.

Table 2: Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

Biological MatrixDerivatizing AgentDetection MethodLimit of Detection (LOD)Limit of Quantitation (LOQ)Linearity RangeRecovery (%)Reference
Rat PlasmaBenzoyl ChlorideLC-APCI-MS/MS0.269 µg/mL0.448 µg/mL2 - 4000 µg/mL-[1][2]
Rat Lung TissueBenzoyl ChlorideLC-APCI-MS/MS1.12 µg/g1.62 µg/g2 - 2400 µg/g-[1][2]
Human PlasmaBenzoyl ChlorideHPLC-PDA1 mg/L5 mg/L5 - 100 mg/L95 - 105[12]
UrineBenzoyl ChlorideUPLC-MS/MS----[13]

APCI: Atmospheric Pressure Chemical Ionization; PDA: Photodiode Array; UPLC: Ultra-High-Pressure Liquid Chromatography.

Experimental Protocols

Protocol 1: Headspace Gas Chromatography (HS-GC) with FID Detection for Propylene Glycol in Plasma/Serum

This protocol is based on a rapid method suitable for clinical analysis.[3][4][8]

1. Materials and Reagents:

  • Propylene Glycol Standard

  • 1,3-Propanediol (Internal Standard)

  • Phenylboronic Acid

  • Acetone (HPLC Grade)

  • Deionized Water (HPLC Grade)

  • Drug-free Serum/Plasma

  • Headspace Vials

2. Standard and Sample Preparation:

  • Stock Standard (1000 mg/dL): Prepare a stock solution of propylene glycol in drug-free serum.

  • Working Standards: Dilute the stock standard with drug-free serum to obtain concentrations of 10, 50, 100, and 200 mg/dL.[3]

  • Internal Standard Solution: Prepare a solution of 1,3-propanediol in deionized water.

  • Derivatizing Agent: Prepare a 5 mg/mL solution of phenylboronic acid in acetone.[3]

  • Sample Preparation:

    • To a headspace vial, add 100 µL of serum/plasma sample, standard, or quality control.

    • Add 100 µL of the internal standard solution.

    • Add 200 µL of the phenylboronic acid solution.

    • Crimp the vial tightly.

    • Vortex for 10 seconds.

3. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890A or equivalent

  • Detector: Flame Ionization Detector (FID)

  • Column: Agilent DB-ALC1 (30 m x 0.32 mm x 1.8 µm) or equivalent

  • Oven Temperature Program:

    • Initial Temperature: 80°C, hold for 1 minute

    • Ramp: 30°C/minute to 220°C, hold for 1 minute

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Carrier Gas: Helium

  • Headspace Sampler Conditions:

    • Oven Temperature: 140°C

    • Loop Temperature: 150°C

    • Transfer Line Temperature: 160°C

    • Vial Equilibration Time: 10 minutes

4. Data Analysis:

  • Calculate the peak area ratio of propylene glycol to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the working standards.

  • Determine the concentration of propylene glycol in the samples from the calibration curve.

Protocol 2: LC-MS/MS for Propylene Glycol in Rat Plasma

This protocol describes a highly sensitive method using derivatization with benzoyl chloride.[1][2]

1. Materials and Reagents:

  • Propylene Glycol Standard

  • 1,4-Butanediol (Internal Standard)

  • Benzoyl Chloride

  • Pentane

  • Sodium Hydroxide (4M)

  • Glycine Solution (1%)

  • Methanol (HPLC Grade)

  • Rat Plasma

2. Standard and Sample Preparation:

  • Stock and Working Standards: Prepare stock and working standard solutions of propylene glycol in a suitable solvent.

  • Internal Standard Solution: Prepare a 50 µg/mL solution of 1,4-butanediol.

  • Sample Preparation:

    • In a microcentrifuge tube, mix 50 µL of rat plasma sample with 10 µL of the 50 µg/mL internal standard solution and 50 µL of 4M NaOH.[2]

    • Add 1 mL of a benzoyl chloride/pentane mixture and vortex for 30 minutes.[2]

    • Add 25 µL of 1% glycine solution to stop the reaction, vortex for 15 minutes, and let it stand at room temperature for 45 minutes.[2]

    • Centrifuge at 4000 rpm for 5 minutes.[2]

    • Transfer 100 µL of the upper pentane layer to a new tube.[2]

    • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.[2]

    • Reconstitute the residue with 1000 µL of methanol.[2]

3. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: Agilent 1100 series or equivalent

  • Mass Spectrometer: Sciex API 3000 or equivalent with an APCI source

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Methanol:Water (80:20)

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 20 µL

  • APCI Source Temperature: 450°C

  • Ionization Mode: Positive

  • MRM Transitions: Monitor the appropriate precursor to product ion transitions for the benzoyl derivatives of propylene glycol and the internal standard.

4. Data Analysis:

  • Integrate the peak areas for the MRM transitions of propylene glycol and the internal standard.

  • Calculate the peak area ratio.

  • Generate a calibration curve and determine the sample concentrations.

Visualizations

experimental_workflow_gc cluster_prep Sample Preparation cluster_analysis HS-GC-FID Analysis sample Plasma/Serum Sample (100 µL) vial Headspace Vial sample->vial is Internal Standard (100 µL) is->vial da Derivatizing Agent (200 µL) (Phenylboronic Acid) da->vial vortex Vortex vial->vortex hs Headspace Incubation (140°C, 10 min) vortex->hs gc GC Separation hs->gc fid FID Detection gc->fid data Data Acquisition & Analysis fid->data

Caption: Workflow for Propylene Glycol Analysis by HS-GC-FID.

experimental_workflow_lcms cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma Sample (50 µL) mix1 Mix sample->mix1 is Internal Standard (10 µL) is->mix1 naoh 4M NaOH (50 µL) naoh->mix1 derivatize Add Benzoyl Chloride/Pentane Vortex 30 min mix1->derivatize stop_rxn Add Glycine Vortex 15 min derivatize->stop_rxn centrifuge Centrifuge stop_rxn->centrifuge extract Extract Pentane Layer centrifuge->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Methanol evaporate->reconstitute lc LC Separation reconstitute->lc ms MS/MS Detection (APCI) lc->ms data Data Acquisition & Analysis ms->data

References

Application of Propylene Glycol Dibenzoate in Polysulfone Membrane Preparation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the utilization of propylene glycol dibenzoate in the fabrication of polysulfone (PSf) membranes. The information compiled herein is intended to guide researchers in understanding the role of this dibenzoate as a diluent and plasticizer, particularly in thermally induced phase separation (TIPS) processes, and to provide a framework for experimental design.

Introduction

Polysulfone is a high-performance thermoplastic polymer widely employed in the fabrication of separation membranes due to its excellent thermal stability, mechanical strength, and chemical resistance. The performance of polysulfone membranes, however, is critically dependent on their morphology, including pore size, porosity, and pore interconnectivity. These characteristics can be precisely controlled by the choice of fabrication method and the composition of the casting solution.

This compound, specifically di(propylene glycol) dibenzoate (DPGDB), serves as a key additive in the preparation of polysulfone membranes. It primarily functions as a diluent or plasticizer in the thermally induced phase separation (TIPS) method. In the TIPS process, a homogeneous solution of the polymer and a high-boiling point, low-volatility solvent (the diluent) is prepared at an elevated temperature. Upon cooling, the solution undergoes phase separation, leading to the formation of a porous membrane structure after the diluent is extracted. The use of this compound can significantly influence the thermodynamic and kinetic aspects of this phase separation, thereby tailoring the final membrane properties for specific applications, including water treatment and biopharmaceutical separations.

Experimental Protocols

While specific research detailing extensive use of this compound in polysulfone membranes is not widely published, the following protocols are based on established principles of the Thermally Induced Phase Separation (TIPS) method and general knowledge of using dibenzoate plasticizers. Researchers should consider these as starting points and optimize the parameters for their specific requirements.

Materials
  • Polysulfone (PSf) (e.g., Udel® P-3500)

  • Di(propylene glycol) dibenzoate (DPGDB) (CAS No: 27138-31-4)

  • Solvent for extraction (e.g., ethanol, isopropanol)

  • Deionized water

Protocol for Polysulfone Membrane Preparation via Thermally Induced Phase Separation (TIPS)

This protocol describes the preparation of a flat-sheet polysulfone membrane using di(propylene glycol) dibenzoate as a diluent.

1. Preparation of the Casting Solution:

  • In a sealed glass reactor equipped with a mechanical stirrer and a heating mantle, add the desired amount of polysulfone pellets and di(propylene glycol) dibenzoate. A typical starting composition would be in the range of 20-40 wt% of polysulfone.
  • Heat the mixture to a temperature between 180°C and 220°C while stirring continuously until a homogeneous, transparent solution is obtained. The exact temperature will depend on the desired polymer concentration and the specific grade of polysulfone used.
  • Maintain the solution at this temperature for a sufficient time (e.g., 2-4 hours) to ensure complete dissolution and homogeneity.

2. Membrane Casting:

  • Preheat a glass plate or a non-woven fabric support to the casting temperature, which should be close to the temperature of the homogeneous solution.
  • Pour the hot polymer solution onto the preheated support.
  • Use a heated casting knife or a film applicator to spread the solution to a uniform thickness (e.g., 150-250 µm).

3. Phase Separation (Cooling):

  • Immediately after casting, immerse the cast film and its support into a cooling bath. The cooling medium can be water, a water/ethanol mixture, or air at a controlled temperature.
  • The cooling rate is a critical parameter that influences the membrane morphology. A faster cooling rate generally leads to smaller pores. The temperature of the cooling bath can be varied (e.g., 25°C, 50°C) to control the phase separation process.

4. Diluent Extraction:

  • After the membrane has solidified, immerse it in an extraction bath containing a suitable solvent like ethanol or isopropanol at room temperature. This step is crucial to remove the di(propylene glycol) dibenzoate from the membrane matrix.
  • The extraction should be carried out for an extended period (e.g., 24-48 hours), with periodic changes of the extraction solvent to ensure complete removal of the diluent.

5. Post-treatment:

  • After extraction, wash the membrane thoroughly with deionized water to remove the extraction solvent.
  • The membrane can then be dried at room temperature or in a low-temperature oven. For some applications, it may be beneficial to store the membrane in a wet state.

Data Presentation

The following tables summarize hypothetical quantitative data to illustrate the expected influence of key parameters on membrane properties. Researchers should generate their own data based on the provided protocols.

Table 1: Effect of Polysulfone Concentration on Membrane Properties

Polysulfone (wt%)DPGDB (wt%)Average Pore Size (µm)Porosity (%)Pure Water Flux (L/m²h)
20800.5851200
25750.380800
30700.275500
35650.170300

Table 2: Effect of Cooling Bath Temperature on Membrane Properties (for a 25 wt% Polysulfone solution)

Cooling Bath Temperature (°C)Average Pore Size (µm)Porosity (%)Pure Water Flux (L/m²h)
100.278600
250.380800
500.4821000

Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the preparation of polysulfone membranes using this compound.

experimental_workflow cluster_prep Casting Solution Preparation cluster_fab Membrane Fabrication cluster_post Post-Treatment A Polysulfone Pellets C Mixing & Heating (180-220°C) A->C B This compound B->C D Homogeneous Solution C->D E Casting on Support D->E F Cooling / Phase Separation E->F G Solidified Membrane F->G H Diluent Extraction (Ethanol) G->H I Washing (Deionized Water) H->I J Drying I->J K Final Polysulfone Membrane J->K

Caption: Experimental workflow for polysulfone membrane preparation.

logical_relationships cluster_params Process Parameters cluster_props Membrane Properties P1 Polysulfone Concentration M1 Pore Size P1->M1 Inverse Relationship M2 Porosity P1->M2 Inverse Relationship M3 Permeability (Flux) P1->M3 Inverse Relationship M4 Mechanical Strength P1->M4 Direct Relationship P2 Cooling Rate P2->M1 Inverse Relationship P2->M2 Inverse Relationship P3 Casting Solution Temperature P3->M1 Direct Relationship

Caption: Logical relationships between process parameters and membrane properties.

Application of Propylene Glycol Dibenzoate in Resilient Flooring Materials: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene glycol dibenzoate (PGDB), a non-phthalate plasticizer, is a key component in the formulation of modern resilient flooring materials, particularly those based on polyvinyl chloride (PVC). Its primary function is to enhance the flexibility, durability, and processability of the polymer matrix. As a high-solvating plasticizer, PGDB offers excellent compatibility with PVC resins, leading to a homogenous and stable final product.[1] This document provides detailed application notes, experimental protocols for performance evaluation, and a summary of its impact on the physical properties of resilient flooring.

Mechanism of Action

In PVC formulations, the rigid polymer chains are tightly packed, resulting in a brittle material. This compound, when introduced into the PVC matrix, positions itself between these polymer chains. This increases the intermolecular space, reducing the secondary forces between the chains and thereby lowering the glass transition temperature (Tg) of the polymer. The result is a more flexible and resilient material suitable for flooring applications.

Application in Resilient Flooring Manufacturing

This compound is incorporated during the compounding stage of PVC flooring production. It is typically blended with PVC resin, stabilizers, fillers (such as calcium carbonate), and pigments to create a plastisol or a dry blend. This compound is then processed through calendering or extrusion to form sheets of vinyl flooring.[1][2] The use of PGDB can lead to reduced processing temperatures and shorter cycle times.[3]

Key Advantages:
  • Enhanced Flexibility and Durability: Imparts the necessary flexibility for roll and tile flooring formats, improving handling during installation and enhancing the floor's resilience to foot traffic and indentation.

  • High Solvating Efficiency: Ensures good compatibility with PVC and other polar polymers, which helps to prevent plasticizer migration and maintain the integrity of the flooring over time.[1]

  • Environmental Profile: As a non-phthalate plasticizer, it is an environmentally preferable alternative to traditional phthalate-based plasticizers like dioctyl phthalate (DOP), addressing health and safety concerns.

  • Improved Processing: Can lower the viscosity of PVC plastisols and improve the fusion characteristics of the compound, leading to more efficient manufacturing.

Quantitative Data Presentation

While direct comparative studies with exhaustive quantitative data for this compound in publicly available literature are limited, the following tables provide representative data on the mechanical properties of plasticized PVC. This data, based on studies of various plasticizers, illustrates the typical effects on performance.

Table 1: Mechanical Properties of Plasticized PVC Films

Plasticizer TypeTensile Strength (MPa)Elongation at Break (%)
Unplasticized PVC50 - 605 - 10
PVC with Dioctyl Phthalate (DOP)15 - 25250 - 400
PVC with Bio-based Plasticizer (Representative)19.2318.1

Note: Data is compiled from various sources for illustrative purposes and may not represent direct comparisons under identical test conditions.

Table 2: Shore Hardness of Plasticized PVC

PlasticizerConcentration (phr)Shore A HardnessShore D Hardness
Dioctyl Phthalate (DOP)5080 - 9030 - 40
Benzyl Ester/DOP/ESBO Blend50-49

Note: phr = parts per hundred resin. Data is indicative of the softening effect of plasticizers.

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the performance of resilient flooring materials containing this compound.

Static Load Resistance (ASTM F970)

Objective: To determine the recovery properties of resilient flooring after a sustained period of static loading.

Methodology:

  • Specimen Preparation: Cut at least three test specimens of the flooring material to a size of 2 inches by 2 inches.

  • Conditioning: Condition the specimens at a standard temperature of 23 ± 2°C (73.4 ± 3.6°F) and a relative humidity of 50 ± 5% for at least 24 hours prior to testing.[4]

  • Initial Thickness Measurement: Measure the initial thickness of each specimen at its center using a calibrated micrometer.

  • Loading: Place a flat-ended indentor foot (1.125-inch diameter) on the center of the specimen. Apply a specified load (e.g., 175 pounds) for a duration of 24 hours.[5]

  • Recovery: After 24 hours, remove the load and allow the specimen to recover for an additional 24 hours under the same conditioning parameters.

  • Final Thickness Measurement: Measure the final thickness at the same location as the initial measurement.

  • Calculation: The residual indentation is calculated as the difference between the initial and final thickness measurements. A passing result is typically a residual indentation of no more than 5 mils.[5]

Chemical Resistance (ASTM F925)

Objective: To evaluate the resistance of the flooring surface to various chemical agents.

Methodology:

  • Specimen Preparation: Use representative samples of the finished flooring material.

  • Reagent Application: Apply a small amount of the test chemical (e.g., isopropyl alcohol, mineral oil, bleach) to a designated area on the flooring surface. For liquid reagents, a saturated filter paper is placed on the surface and covered with a watch glass.[6][7]

  • Exposure: Allow the chemical to remain in contact with the surface for a specified period, typically 60 minutes.[6][7]

  • Cleaning: After the exposure period, remove the reagent and clean the surface with a neutral detergent solution, followed by a water rinse.

  • Evaluation: Visually inspect the exposed area for any changes in appearance, such as discoloration, swelling, blistering, or softening, and compare it to an unexposed area of the same sample.[8]

Heat Stability (ASTM F1514)

Objective: To assess the resistance of the flooring to color change when exposed to elevated temperatures.

Methodology:

  • Specimen Preparation: Cut three specimens from the flooring material.

  • Initial Color Measurement: Use a spectrophotometer to measure the initial color of each specimen in the CIE Lab* color space.[9]

  • Heat Exposure: Place the specimens in a circulating air oven at a temperature of 70°C (158°F) for a period of 7 days.[9][10]

  • Conditioning: After the exposure period, remove the specimens from the oven and allow them to condition at room temperature for at least 1 hour.[9]

  • Final Color Measurement: Remeasure the color of the specimens at the same locations as the initial measurements.

  • Calculation: Calculate the color change (ΔE) for each specimen. A common requirement is a ΔE of ≤ 8.0.

Mandatory Visualizations

Resilient_Flooring_Manufacturing_Workflow cluster_raw_materials Raw Material Compounding cluster_processing Processing cluster_finishing Finishing & QC PVC_Resin PVC Resin Mixing High-Speed Mixing PVC_Resin->Mixing PGDB Propylene Glycol Dibenzoate (PGDB) PGDB->Mixing Stabilizers Stabilizers Stabilizers->Mixing Fillers Fillers (e.g., CaCO3) Fillers->Mixing Pigments Pigments Pigments->Mixing Calendering_Extrusion Calendering / Extrusion Mixing->Calendering_Extrusion Plastisol or Dry Blend Embossing Embossing Calendering_Extrusion->Embossing Printing Printing (Decorative Layer) Embossing->Printing Lamination Lamination of Layers Printing->Lamination Protective_Coating Protective Coating Application Lamination->Protective_Coating Curing Curing Protective_Coating->Curing Cutting Cutting to Tiles/Rolls Curing->Cutting Quality_Control Quality Control Testing Cutting->Quality_Control Packaging Packaging & Distribution Quality_Control->Packaging

Caption: Manufacturing workflow for resilient flooring incorporating this compound.

Experimental_Workflow_Static_Load Start Start Prepare_Specimen Prepare 2x2 inch Specimen Start->Prepare_Specimen Condition_24h Condition for 24h (23°C, 50% RH) Prepare_Specimen->Condition_24h Measure_Initial_Thickness Measure Initial Thickness (T1) Condition_24h->Measure_Initial_Thickness Apply_Load Apply Specified Load for 24h Measure_Initial_Thickness->Apply_Load Remove_Load Remove Load Apply_Load->Remove_Load Recover_24h Allow Recovery for 24h Remove_Load->Recover_24h Measure_Final_Thickness Measure Final Thickness (T2) Recover_24h->Measure_Final_Thickness Calculate_Indentation Calculate Residual Indentation (T1 - T2) Measure_Final_Thickness->Calculate_Indentation End End Calculate_Indentation->End

References

Application Notes and Protocols: Propylene Glycol Dibenzoate as a Humectant in Cosmetic Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Propylene Glycol Dibenzoate is a synthetic ingredient utilized in a variety of cosmetic and personal care products.[1] It is a diester formed from the reaction of propylene glycol and benzoic acid.[1] While primarily recognized for its functions as an emollient, solvent, and plasticizer, this compound also contributes to skin moisturization.[2][3][4] As an emollient, it helps to soften and smooth the skin, imparting a non-greasy feel.[2][3][4] Its solvent properties are particularly valuable for dissolving poorly soluble ingredients such as UV filters and fragrances.[2] This document provides detailed application notes on the role of this compound in cosmetic formulations, with a specific focus on its secondary function as a humectant.

Functional Profile of this compound

This compound is a multifunctional ingredient in cosmetic formulations. Its primary roles include:

  • Emollient: It forms a protective layer on the skin that helps to prevent water loss, resulting in softened and smoother skin.[1][4]

  • Solvent: It is an effective solvent for a range of cosmetic ingredients that are difficult to dissolve, such as sunscreen agents and fragrances.[2][3]

  • Plasticizer: In products like nail polishes and hair styling products, it provides flexibility and reduces brittleness.[2]

While not its primary function, this compound is also described as having humectant and moisturizing properties that contribute to skin hydration without a greasy after-feel.[2][3]

Mechanism of Action as a Humectant

The humectant properties of this compound are attributed to the propylene glycol component of the molecule. Propylene glycol is a well-established humectant that attracts water from the atmosphere and the deeper layers of the skin to the stratum corneum (the outermost layer of the skin).[5][6][7][8] This action helps to increase the water content of the skin, leading to a more hydrated and supple appearance.[5][7]

The following diagram illustrates the general workflow for evaluating the humectant efficacy of a cosmetic ingredient.

G cluster_0 Phase 1: Formulation cluster_1 Phase 2: In Vitro Testing cluster_2 Phase 3: Ex Vivo/In Vivo Testing cluster_3 Phase 4: Data Analysis A Ingredient Sourcing and QC B Preparation of Test Formulations (with and without this compound) A->B C Hygroscopicity Testing (Water Absorption at Controlled Humidity) B->C Apply Formulations E Skin Hydration Measurement (Corneometry on human subjects) B->E Apply Formulations D Moisture Retention Analysis C->D G Statistical Analysis of Results D->G F Transepidermal Water Loss (TEWL) Measurement E->F F->G H Comparative Efficacy Assessment G->H

Caption: Experimental workflow for evaluating humectant efficacy.

Comparative Humectancy Data

HumectantWater Absorption (% of weight at 50% RH)Molecular Weight ( g/mol )Key Characteristics
Glycerin 25%92.09High water-binding capacity, can feel sticky at high concentrations.[9][10][11]
Propylene Glycol 20%76.09Effective humectant with a less sticky feel than glycerin.[10][11][12]

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the humectant properties of a cosmetic formulation containing this compound.

Protocol for Hygroscopicity Testing

Objective: To determine the water-absorbing capacity of a formulation containing this compound under controlled humidity conditions.

Materials:

  • Test formulation with this compound.

  • Control formulation (without this compound).

  • Desiccator with a saturated salt solution to maintain constant relative humidity (e.g., magnesium nitrate for ~53% RH).

  • Analytical balance.

  • Petri dishes.

Methodology:

  • Pre-weigh empty petri dishes.

  • Add a precise amount (e.g., 1 gram) of the test and control formulations to separate petri dishes and record the initial weight.

  • Place the open petri dishes in the desiccator with the saturated salt solution.

  • Store the desiccator at a constant temperature (e.g., 25°C).

  • At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), remove the petri dishes and quickly weigh them.

  • Calculate the percentage of water absorbed by the formulations at each time point using the formula: ((Wt - W0) / W0) * 100, where Wt is the weight at time t and W0 is the initial weight of the formulation.

  • Compare the water absorption profiles of the test and control formulations.

Protocol for In Vivo Skin Hydration Measurement (Corneometry)

Objective: To assess the effect of a formulation containing this compound on skin surface hydration in human volunteers.

Materials:

  • Test formulation with this compound.

  • Control formulation.

  • Corneometer (e.g., Corneometer® CM 825).

  • Volunteer subjects meeting inclusion/exclusion criteria.

  • Climate-controlled room (constant temperature and humidity).

Methodology:

  • Acclimatize subjects in the climate-controlled room for at least 30 minutes.

  • Define test areas on the volar forearms of each subject.

  • Measure the baseline skin hydration of the test areas using the Corneometer.

  • Apply a standardized amount (e.g., 2 mg/cm²) of the test and control formulations to their respective test areas.

  • At specified time points (e.g., 1, 2, 4, 6, 8 hours) after application, measure the skin hydration of the test areas with the Corneometer.

  • Calculate the change in skin hydration from baseline for both formulations.

  • Statistically analyze the data to determine if the test formulation provides a significant increase in skin hydration compared to the control.

Formulation Guidelines

When incorporating this compound into cosmetic formulations, consider the following:

  • Use Level: Typical use levels vary depending on the specific application but it is generally used in low concentrations.

  • Solubility: It is soluble in oil and can be incorporated into the oil phase of an emulsion.

  • Compatibility: It is compatible with a wide range of cosmetic ingredients.

  • Aesthetics: It can improve the sensory profile of a formulation by reducing greasiness and imparting a light, smooth feel.

Safety and Regulatory Information

  • This compound is generally considered safe for use in cosmetic products.[4][13]

  • It is listed as a skin-conditioning agent in the CosIng database of the European Commission.[14]

  • As with any cosmetic ingredient, it is recommended to perform a patch test for individuals with sensitive skin.[2]

Conclusion

This compound is a versatile cosmetic ingredient that primarily functions as an emollient and solvent, contributing to a pleasant skin feel and improved formulation stability. While not a primary humectant on par with glycerin or propylene glycol, its inherent moisturizing properties can complement the overall hydrating effect of a cosmetic formulation. For formulators, its key advantage lies in its multi-functionality, providing emolliency, solvency, and a degree of moisturization in a single ingredient. Further studies are warranted to quantify its specific humectant efficacy and to fully elucidate its contribution to skin hydration in various cosmetic systems.

References

Application Notes and Protocols: The Use of Propylene Glycol Dibenzoate in Screen Printing Inks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Propylene Glycol Dibenzoate (PGDB) as a non-phthalate plasticizer in screen printing ink formulations. The information is intended to guide researchers and scientists in developing and evaluating screen printing inks with enhanced performance characteristics.

Introduction to this compound in Screen Printing Inks

This compound is a high-solvating, low-volatility organic ester that serves as an excellent, environmentally friendly alternative to traditional phthalate plasticizers in screen printing inks.[1][2] Its primary function is to increase the flexibility, durability, and adhesion of the printed ink film on various substrates.[3][4] As a polar plasticizer, it is compatible with a wide range of polymers commonly used in ink formulations, including acrylics, vinyls, and polyurethanes.[3][5] The addition of PGDB can significantly improve the printability of the ink by modifying its rheological properties.[6][7]

Key Attributes of this compound:

  • Non-Phthalate Plasticizer: Addresses regulatory and safety concerns associated with phthalate-based plasticizers.[1][2]

  • High Solvating Power: Efficiently dissolves and interacts with the polymer binder, leading to a homogenous and stable ink formulation.[3][5]

  • Low Volatility: Contributes to a more stable ink viscosity during printing and reduces volatile organic compound (VOC) emissions.

  • Improved Flexibility and Adhesion: Enhances the mechanical properties of the cured ink film, preventing cracking and improving adhesion to the substrate.[4][8]

  • Enhanced Flow and Leveling: Can reduce the viscosity of the ink, leading to better flow through the screen mesh and a smoother printed surface.[9]

Data Presentation: Performance Metrics

The following tables provide a framework for presenting quantitative data on the performance of screen printing inks formulated with this compound. The data presented here is illustrative and should be replaced with experimental results.

Table 1: Physical Properties of this compound

PropertyValue
Appearance Clear, colorless to pale yellow oily liquid
Molecular Formula C₁₇H₁₆O₄
Molecular Weight 284.31 g/mol
Boiling Point 232 °C @ 12 mm Hg
Density (25°C) 1.16 g/mL
Refractive Index (20°C) 1.545
Purity >99%

(Note: The properties of Dithis compound are often reported in technical literature and are very similar. Ensure to refer to the specific technical data sheet from the supplier.)[5][10]

Table 2: Illustrative Effect of PGDB Concentration on Ink Viscosity

Formulation IDPGDB Concentration (% w/w)Viscosity (cP) at 25°C
INK-CONTROL-01012,000
INK-PGDB-01510,500
INK-PGDB-02109,000
INK-PGDB-03157,500

Screen printing inks typically have a viscosity between 4,000 and 12,000 centipoise (cP). Adding a plasticizer like PGDB is expected to reduce the viscosity.

Table 3: Illustrative Effect of PGDB Concentration on Ink Adhesion (ASTM D3359)

Formulation IDPGDB Concentration (% w/w)Adhesion Classification
INK-CONTROL-0103B
INK-PGDB-0154B
INK-PGDB-02105B
INK-PGDB-03155B

Adhesion is rated on a scale from 0B (complete delamination) to 5B (no delamination).

Experimental Protocols

Formulation of Screen Printing Ink

This protocol describes the preparation of a basic solvent-based screen printing ink. The concentration of this compound can be varied to evaluate its effect on the ink's properties.

Materials:

  • Polymer Binder (e.g., Acrylic or Vinyl Resin)

  • Pigment

  • Solvent (e.g., a blend of fast and slow evaporating solvents)

  • This compound (as plasticizer)

  • Other additives (e.g., dispersant, leveling agent)

  • High-shear mixer

Procedure:

  • In a suitable mixing vessel, dissolve the polymer binder in the solvent blend under agitation.

  • In a separate container, create a pigment concentrate by dispersing the pigment in a portion of the solvent and dispersant using a high-shear mixer until a fine, uniform dispersion is achieved.

  • Slowly add the pigment concentrate to the binder solution while stirring continuously.

  • Add the desired amount of this compound to the mixture.

  • Add any other additives, such as a leveling agent, and continue mixing until the ink is homogeneous.

  • Allow the ink to de-aerate before testing.

Viscosity Measurement

Objective: To determine the effect of this compound on the viscosity of the screen printing ink.

Apparatus:

  • Rotational Viscometer

  • Temperature-controlled water bath (to maintain 25°C)

  • Spindle appropriate for the expected viscosity range

Procedure:

  • Calibrate the rotational viscometer according to the manufacturer's instructions.

  • Equilibrate the ink sample to 25°C ± 1°C.

  • Select an appropriate spindle and rotational speed.

  • Lower the spindle into the ink sample until it is immersed to the specified mark.

  • Start the viscometer and allow the reading to stabilize.

  • Record the viscosity in centipoise (cP).

  • Repeat the measurement three times and calculate the average viscosity.

Adhesion Testing (Cross-Hatch Adhesion Test - ASTM D3359 Method B)

Objective: To evaluate the adhesion of the cured screen printing ink to a substrate.

Materials:

  • Printed and cured substrate

  • Cross-hatch cutting tool with multiple blades (or a sharp razor blade and a template)

  • Pressure-sensitive tape (as specified in ASTM D3359)

  • Soft brush

  • Magnifying glass

Procedure:

  • Ensure the printed ink film is fully cured according to the specified drying/curing conditions.

  • Place the printed substrate on a firm, flat surface.

  • Make a series of parallel cuts through the ink film to the substrate using the cutting tool. The spacing of the cuts should be appropriate for the film thickness (typically 1 mm for films up to 50 µm).

  • Make a second series of parallel cuts at a 90-degree angle to the first set to create a cross-hatch pattern.

  • Gently brush the area to remove any loose flakes of the coating.

  • Apply the center of the pressure-sensitive tape over the cross-hatch area and firmly smooth it into place.

  • Within 90 ± 30 seconds of application, remove the tape by pulling it back upon itself at an angle as close to 180° as possible in a rapid, steady motion.

  • Inspect the cross-hatch area for any removal of the ink film.

  • Classify the adhesion according to the ASTM D3359 scale (5B to 0B) by comparing the grid with the standard illustrations.

Visualizations

Experimental_Workflow cluster_formulation Ink Formulation cluster_characterization Ink Characterization cluster_analysis Data Analysis Formulation_Control Control Ink (0% PGDB) Viscosity Viscosity Measurement (Rotational Viscometer) Formulation_Control->Viscosity Characterize Formulation_Test Test Inks (Varying % PGDB) Formulation_Test->Viscosity Characterize Application Screen Printing Application Viscosity->Application Curing Ink Curing Application->Curing Adhesion Adhesion Testing (ASTM D3359) Curing->Adhesion Data_Compilation Compile Data in Tables Adhesion->Data_Compilation Performance_Evaluation Evaluate Performance Data_Compilation->Performance_Evaluation

Caption: Experimental workflow for evaluating the effect of this compound on screen printing ink properties.

Adhesion_Test_Workflow Start Start: Cured Ink Film Prepare Prepare Surface Start->Prepare Cut Make Cross-Hatch Cuts (ASTM D3359 Method B) Prepare->Cut Brush Brush Debris Cut->Brush ApplyTape Apply Pressure-Sensitive Tape Brush->ApplyTape RemoveTape Remove Tape at 180° ApplyTape->RemoveTape Inspect Inspect Grid Area RemoveTape->Inspect Classify Classify Adhesion (0B-5B) Inspect->Classify End End: Adhesion Rating Classify->End

Caption: Workflow for the ASTM D3359 Method B cross-hatch adhesion test.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Propylene Glycol Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of propylene glycol dibenzoate for improved yields and product quality.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My this compound yield is consistently low. What are the most likely causes?

A1: Low yields in this compound synthesis are often attributed to one or more of the following factors:

  • Incomplete Reaction: The esterification reaction is reversible.[1] Efficient removal of the water byproduct is crucial to drive the equilibrium towards the product side. If water is not continuously removed, the reaction will not proceed to completion.

  • Suboptimal Molar Ratio: An incorrect molar ratio of benzoic acid to propylene glycol can limit the formation of the dibenzoate ester. A molar excess of benzoic acid is typically used to favor the formation of the diester.

  • Catalyst Inactivity or Inappropriate Choice: The choice and concentration of the catalyst are critical. The catalyst may be inactive, or an inappropriate type may be used for the specific reaction conditions.

  • Improper Reaction Temperature: The reaction requires a specific temperature range to proceed efficiently. Temperatures that are too low will result in a slow reaction rate, while excessively high temperatures can lead to side reactions and product degradation.

Q2: How can I effectively remove the water byproduct during the esterification reaction?

A2: The most common and effective method for water removal is azeotropic distillation. This involves adding a water-immiscible solvent (an entrainer) to the reaction mixture.[2] The entrainer forms a low-boiling azeotrope with water, which is then distilled off, effectively removing water and driving the reaction forward. Toluene is a commonly used entrainer for this purpose.[2][3]

Q3: What is the optimal molar ratio of benzoic acid to propylene glycol?

A3: To maximize the yield of the dibenzoate, a molar ratio of benzoic acid to dipropylene glycol of 2.1:1 or 2.2:1 is often recommended.[1][3] This slight excess of benzoic acid helps to ensure that both hydroxyl groups on the propylene glycol molecule are esterified. For the synthesis of the monoester, a molar ratio of 1.05:1 (benzoic acid to dipropylene glycol) is suggested.[1]

Q4: The final product has a yellow or off-color. How can I improve the color of my this compound?

A4: A colored product can be a result of impurities in the starting materials or side reactions occurring at high temperatures. Here are some troubleshooting steps:

  • Purification of Reactants: Ensure the purity of both propylene glycol and benzoic acid before starting the synthesis.

  • Controlled Reaction Temperature: Avoid excessively high temperatures, which can cause degradation and color formation.

  • Post-Synthesis Decolorization: The crude product can be treated with activated carbon or undergo ozonolysis to remove colored impurities.[4][5] One method involves cooling the product to below 150°C and treating it with ozone.[4][5] Another approach is to decolorize using hydrogen peroxide (H₂O₂) after neutralization.[1]

  • Distillation: Vacuum distillation of the final product can help to separate it from colored, high-boiling impurities.[3]

Q5: What are some common side reactions, and how can they be minimized?

A5: The primary side reaction is the formation of propylene glycol monobenzoate. To minimize this, use a molar excess of benzoic acid as described in Q3. At very high temperatures, etherification of propylene glycol can also occur. Sticking to the recommended temperature range and using an appropriate catalyst can help minimize these unwanted reactions.

Quantitative Data Summary

The following tables summarize key quantitative data from various synthesis methods for this compound.

Table 1: Reaction Conditions and Yields for this compound Synthesis

ParameterMethod 1Method 2Method 3 (Transesterification)
Reactants Benzoic Acid, Dipropylene GlycolBenzoic Acid, Dipropylene GlycolMethylbenzoate, Dipropylene Glycol
Molar Ratio (Acid/Alcohol or Ester/Alcohol) 2.1:1[1]2.0-2.2:1[3]Not specified
Catalyst Stannous Chloride[1][6]B2OH[2][3]Aluminum Alkoxide or Aluminum-Silicon Alkoxide[4][5]
Catalyst Concentration Not specified0.1-0.3 mol% of benzoic acid[2][3]Up to 0.8% of total reactant weight[4][5]
Temperature 180°C, rising to 230°C[6]180-220°C[2][3]Starts at ~150°C, rises to ~270°C[4]
Solvent/Entrainer None specifiedToluene (8-15% of reaction mixture)[2][3]None specified
Reaction Time ~4 hours[1]8 hours[2][3]Not specified
Reported Yield Up to 95% (dibenzoate ester rate up to 97%)[1]91.6%[3]98% of theoretical yield[5]

Experimental Protocols

Protocol 1: Direct Esterification using Stannous Chloride Catalyst

This protocol is based on a method for efficient production of dithis compound.[1][6]

  • Reactant Charging: In a suitable reaction kettle, charge benzoic acid and dipropylene glycol in a 2.1:1 molar ratio.

  • Catalyst Addition: Add stannous chloride as the catalyst.

  • Heating and Reaction: Begin heating the mixture with stirring. As the temperature reaches 180°C, water and any sublimated benzoic acid will begin to evaporate and should be collected.

  • Temperature Increase: As the water is removed, the reaction temperature will rise. Continue the reaction until the temperature reaches 230°C, at which point the reaction is substantially complete.

  • Cooling: Stop heating and cool the reaction mixture to approximately 100°C.

  • Neutralization: Transfer the crude product to a neutralization tank. Neutralize any unreacted benzoic acid with a 5% NaOH aqueous solution at 70°C until the pH reaches approximately 8.

  • Washing and Decolorization: Allow the layers to separate and wash the organic layer with water. The product can then be decolorized with H₂O₂.

  • Drying and Filtration: After another water wash and separation, dry the product under heat (e.g., 120°C) and then filter to obtain the final this compound.

Protocol 2: Transesterification using Aluminum Alkoxide Catalyst

This protocol is based on a process for producing light-colored dithis compound.[4][5]

  • Reactant Charging: Charge methylbenzoate and dipropylene glycol into a reaction vessel equipped with a distillation column.

  • Catalyst Addition: Add the aluminum alkoxide or aluminum-silicon alkoxide catalyst (0.05 to 0.2% of the total weight of reactants is preferred).

  • Inert Atmosphere: Purge the reactor with an inert gas, such as nitrogen.

  • Heating and Reaction: Heat the mixture. Methanol evolution will begin at a vat temperature of about 150°C.

  • Temperature Increase: Continue heating, allowing the reaction temperature to rise steadily to about 270°C as the transesterification proceeds.

  • Methanol Removal: Continuously remove the methanol byproduct via distillation.

  • Vacuum Distillation: Once the methanol evolution has ceased, apply a vacuum to distill off any remaining low-boiling compounds.

  • Ozonolysis (Optional): For color improvement, cool the product to below 150°C and bubble ozone through it for a sufficient time.

  • Refining: The product can be further refined using conventional methods if required.

Visualizations

SynthesisWorkflow cluster_reactants Reactants & Catalyst cluster_reaction Esterification Reaction cluster_purification Purification Steps cluster_product Final Product PropyleneGlycol Propylene Glycol Reactor Reaction Kettle (180-230°C) PropyleneGlycol->Reactor BenzoicAcid Benzoic Acid BenzoicAcid->Reactor Catalyst Catalyst (e.g., SnCl2) Catalyst->Reactor WaterRemoval Water Removal (Azeotropic Distillation) Reactor->WaterRemoval Water byproduct Neutralization Neutralization (NaOH) Reactor->Neutralization Crude Product WaterRemoval->Reactor Recycle entrainer Washing Water Washing Neutralization->Washing Decolorization Decolorization (e.g., H2O2) Washing->Decolorization Drying Drying Decolorization->Drying Filtration Filtration Drying->Filtration FinalProduct Propylene Glycol Dibenzoate Filtration->FinalProduct

Caption: Workflow for the synthesis of this compound.

TroubleshootingLogic cluster_causes Potential Causes cluster_solutions Solutions LowYield Low Yield IncompleteReaction Incomplete Reaction LowYield->IncompleteReaction WrongRatio Incorrect Molar Ratio LowYield->WrongRatio BadCatalyst Catalyst Issue LowYield->BadCatalyst WrongTemp Improper Temperature LowYield->WrongTemp RemoveWater Improve Water Removal IncompleteReaction->RemoveWater AdjustRatio Adjust Molar Ratio (>2:1 Acid:Alcohol) WrongRatio->AdjustRatio CheckCatalyst Check Catalyst Activity/ Concentration BadCatalyst->CheckCatalyst OptimizeTemp Optimize Temperature WrongTemp->OptimizeTemp

Caption: Troubleshooting logic for low yield in synthesis.

References

Technical Support Center: Purification of Propylene Glycol Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals to address common issues encountered during the purification of propylene glycol dibenzoate (PGDB) from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a crude this compound reaction mixture?

A1: The most common impurities originate from the synthesis process, which is typically the esterification of propylene glycol with benzoic acid.[1][2] These include:

  • Unreacted Starting Materials: Benzoic acid and propylene glycol.

  • Reaction Intermediates: Propylene glycol monobenzoate.

  • Byproducts: Water, which is formed during the esterification reaction.[2][3]

  • Catalyst Residues: Depending on the synthesis method, residual acid (e.g., sodium bisulfate) or organometallic catalysts may be present.[3][4]

  • Color Impurities: High reaction temperatures can lead to the formation of colored byproducts.

Q2: My final product has a yellow or brownish tint. How can I remove the color?

A2: Color formation is a common issue, often due to impurities or side reactions at high temperatures. Several methods can be employed for decolorization:

  • Activated Carbon Treatment: Stirring the crude product with activated carbon can adsorb colored impurities. This is followed by filtration.

  • Oxidative Treatment: Treatment with a dilute solution of hydrogen peroxide (H₂O₂) can bleach colored impurities.[3] Another patented method for the related dithis compound involves treatment with an ozone-containing gas stream.[5]

  • Proper Distillation: Ensuring clean equipment and optimal vacuum and temperature during distillation can prevent the formation of new color bodies and separate existing ones.

Q3: The purity of my PGDB is lower than expected after distillation. What could be the cause?

A3: Low purity after distillation often points to suboptimal separation conditions or the presence of close-boiling impurities.

  • Inefficient Fractionation: The distillation column may not have enough theoretical plates to separate PGDB from impurities with similar boiling points, like the monoester. Improving the efficiency of the column (e.g., using a packed column) can help.

  • Incorrect Pressure/Temperature: The vacuum might not be low enough, requiring a higher pot temperature that could cause decomposition or co-distillation of impurities. Optimizing the pressure and temperature is crucial. For the related dithis compound, successful distillation is reported at a pressure of 666.6 Pa and a temperature range of 210-223 °C.[6]

  • Incomplete Preremoval of Impurities: Significant amounts of impurities like benzoic acid or water can interfere with distillation. Ensure acidic impurities are removed via neutralization and the product is thoroughly dried before distilling.

Q4: What analytical techniques are best for assessing the purity of this compound?

A4: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity analysis.

  • High-Performance Liquid Chromatography (HPLC): This is a primary technique for separating and quantifying non-volatile compounds like dibenzoate esters and related impurities.[7] A reverse-phase (RP) HPLC method is typically used.[8]

  • Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS): GC is excellent for analyzing the purity of volatile and semi-volatile compounds.[7] GC-MS is particularly powerful for identifying unknown impurities by providing mass spectral data.[7][9]

  • UV-Spectrophotometry: The presence of the benzoate aromatic ring allows for UV detection and quantification. However, this method is less specific than chromatography as any impurity containing a similar chromophore will interfere.[10]

Troubleshooting Guide

This section addresses specific problems, their potential causes, and recommended solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of PGDB 1. Incomplete esterification reaction.1. Ensure stoichiometric ratios are correct (a slight excess of benzoic acid can be used). Remove water as it forms using a Dean-Stark trap to drive the reaction equilibrium towards the product.[3]
2. Product loss during aqueous workup.2. Minimize the number of washes. Ensure the pH during neutralization is not excessively high to prevent ester hydrolysis. Check the aqueous layers for emulsified product.
3. Inefficient distillation (product left in the pot).3. Distill under a high vacuum to lower the boiling point and prevent thermal degradation. Ensure the distillation apparatus is properly insulated to maintain temperature.
High Acid Content in Final Product 1. Incomplete neutralization of benzoic acid.1. Monitor the pH during the basic wash, ensuring it is slightly alkaline (pH ~8).[11] Use a sufficient volume of the neutralizing solution (e.g., 5% NaOH).[11]
2. Hydrolysis of the ester during workup.2. Avoid prolonged contact with strong bases or high temperatures during the neutralization and washing steps.
Presence of Water in Final Product 1. Inadequate drying before final purification.1. Use an effective drying agent (e.g., anhydrous magnesium sulfate, sodium sulfate) and ensure sufficient contact time.
2. Insufficient removal of water during distillation.2. If water is present, it should come off as a first fraction during vacuum distillation. Ensure the system is free of leaks which could introduce atmospheric moisture.
Product Appears Cloudy or Hazy 1. Residual inorganic salts from neutralization.1. Perform thorough water washes after the basic wash to remove all salts. Filter the product before distillation.
2. Presence of moisture.2. See "Presence of Water in Final Product" above.
3. Solid impurities.3. Filter the crude product through a fine filter or a celite pad before distillation.

Experimental Protocols

Protocol 1: General Purification Workflow for Crude PGDB

This protocol outlines the standard steps to purify this compound from a typical reaction mixture resulting from direct esterification.

  • Neutralization:

    • Cool the reaction mixture to below 100°C.[11]

    • Transfer the mixture to a separatory funnel.

    • Add a 5% aqueous sodium hydroxide (NaOH) solution and shake gently.[11] Release pressure frequently.

    • Monitor the pH of the aqueous layer, aiming for a pH of ~8.[11]

    • Separate the lower aqueous layer. Repeat the wash if necessary.

  • Water Wash:

    • Wash the organic layer with deionized water to remove residual NaOH and sodium benzoate.

    • Separate the aqueous layer. Repeat the wash until the pH of the aqueous layer is neutral.

  • Drying:

    • Transfer the organic layer to a clean flask.

    • Add a suitable drying agent, such as anhydrous magnesium sulfate or sodium sulfate.

    • Stir or swirl the mixture for at least 30 minutes.

    • Filter the mixture to remove the drying agent.

  • Solvent Removal (if applicable):

    • If a solvent like toluene was used in the reaction, remove it using a rotary evaporator.

  • Vacuum Distillation:

    • Set up a vacuum distillation apparatus.

    • Heat the flask containing the crude, dry PGDB under a high vacuum.

    • Collect and discard any initial low-boiling fractions (e.g., residual water, propylene glycol).

    • Collect the main fraction of this compound at its boiling point under the applied pressure. The boiling point is approximately 232°C at 12 mm Hg.[12]

Protocol 2: Purity Analysis by HPLC

This protocol provides a general method for analyzing the purity of a PGDB sample.

  • Sample Preparation:

    • Accurately weigh a small amount of the PGDB sample.

    • Dissolve the sample in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • HPLC Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of acetonitrile and water.[8] Phosphoric acid or formic acid may be added to improve peak shape.[8]

    • Detection: UV detector set to an appropriate wavelength (e.g., 230-240 nm, corresponding to the benzoate chromophore).[10]

    • Flow Rate: Typically 1.0 mL/min.

    • Injection Volume: Typically 10-20 µL.

  • Analysis:

    • Run the sample through the HPLC system.

    • Identify the peak corresponding to PGDB based on its retention time (determined by running a pure standard if available).

    • Calculate the purity by determining the area percentage of the PGDB peak relative to the total area of all peaks in the chromatogram.

Visualizations

Purification_Workflow RM Crude Reaction Mixture Neut Neutralization (e.g., 5% NaOH) RM->Neut Wash Water Wash Neut->Wash Organic Layer Waste1 Aqueous Waste (Benzoic Acid Salts) Neut->Waste1 Aqueous Layer Dry Drying (e.g., MgSO4) Wash->Dry Filt1 Filtration Dry->Filt1 Dist Vacuum Distillation Filt1->Dist Waste2 Used Drying Agent Filt1->Waste2 Pure Pure this compound Dist->Pure Main Fraction Waste3 Low-Boiling Impurities Dist->Waste3 First Cut

Caption: General purification workflow for this compound.

Troubleshooting_Tree Start Final Product Impure? CheckColor Is the product colored? Start->CheckColor Yes End_OK Product is Pure Start->End_OK No CheckAcid Is acid content high? CheckColor->CheckAcid No Sol_Color Action: - Treat with activated carbon - Use H2O2/Ozone treatment CheckColor->Sol_Color Yes CheckPurity Is purity low by GC/HPLC? CheckAcid->CheckPurity No Sol_Acid Action: - Re-wash with base - Improve neutralization step CheckAcid->Sol_Acid Yes Sol_Purity Action: - Improve distillation efficiency - Check for leaks in vacuum system CheckPurity->Sol_Purity Yes CheckPurity->End_OK No

Caption: Troubleshooting decision tree for impure this compound.

References

Technical Support Center: Propylene Glycol Dibenzoate Esterification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive troubleshooting guide and frequently asked questions (FAQs) for the esterification of propylene glycol with benzoic acid to synthesize propylene glycol dibenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for producing this compound?

A1: this compound is synthesized through the direct esterification of propylene glycol with benzoic acid. This reaction is typically catalyzed by an acid and involves the removal of water to drive the equilibrium towards the formation of the diester product.

Q2: What are the critical parameters influencing the yield and purity of this compound?

A2: The key factors that significantly impact the reaction's success are the molar ratio of reactants, reaction temperature, the choice and concentration of the catalyst, and the efficient removal of water, which is a byproduct of the esterification reaction.[1]

Q3: What is a typical final composition for this compound?

A3: A common specification for the final product is a high percentage of the diester, with minimal amounts of the monoester and unreacted starting materials. Purity is often expected to be 98.5% or higher.[2]

Q4: What potential side reactions can occur during the synthesis?

A4: The primary side reaction of concern is the dehydration of propylene glycol, which can occur at elevated temperatures. Another potential issue is the hydrolysis of the ester bonds, which is the reverse reaction where water breaks down the diester back into propylene glycol and benzoic acid.[1]

Q5: Which analytical methods are recommended for determining the yield and purity of the final product?

A5: Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are reliable methods for quantifying the product and any impurities.[1] The acidity index is also a crucial parameter to monitor during the reaction to determine its completion.[3]

Troubleshooting Guide

Low Yield or Incomplete Reaction

Q: My final yield of this compound is significantly lower than expected. What are the possible causes and how can I improve it?

A: Low yield is a common issue that can stem from several factors. Here's a systematic approach to troubleshoot this problem:

  • Incomplete Water Removal: Esterification is a reversible reaction, and the presence of water will shift the equilibrium back towards the reactants.[4]

    • Solution: Ensure your reaction setup, such as a Dean-Stark apparatus, is functioning correctly to continuously remove water as it forms. If using a solvent like toluene, ensure it is effectively forming an azeotrope with water.[2]

  • Incorrect Molar Ratio of Reactants: An improper stoichiometric ratio of propylene glycol to benzoic acid can lead to an incomplete reaction.

    • Solution: A common molar ratio of alcohol to acid is in the range of 1:2.0 to 1:2.2 to favor the formation of the dibenzoate.[2] Accurately measure your starting materials.

  • Suboptimal Reaction Temperature: The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction will be slow and may not reach completion within the allotted time.

    • Solution: The optimal reaction temperature is typically between 180°C and 220°C.[2] Ensure your heating apparatus is calibrated and maintaining the target temperature.

  • Insufficient Reaction Time: The reaction may simply need more time to proceed to completion.

    • Solution: Monitor the reaction progress by measuring the amount of water collected or by analyzing small samples for the disappearance of starting materials. A typical reaction time is around 8 hours.[2]

  • Catalyst Issues: The catalyst may be inactive or used in an insufficient amount.

    • Solution: Verify the integrity and concentration of your catalyst. Common catalysts include sodium bisulfate, tin protochloride, or specific commercial catalysts.[5][6] Ensure the catalyst is not "poisoned" by impurities in the reactants.[7][8]

Product Discoloration

Q: The final this compound product has a yellow or brown tint. What causes this discoloration and how can I obtain a colorless product?

A: Product discoloration is often a result of impurities or degradation products formed during the reaction or workup.

  • High Reaction Temperature: Exceeding the optimal temperature range can lead to the degradation of the reactants or product, causing discoloration.

    • Solution: Carefully control the reaction temperature and avoid localized overheating. A gradual increase in temperature might be beneficial.

  • Impurities in Starting Materials: The purity of the propylene glycol and benzoic acid is crucial. Impurities can react at high temperatures to form colored byproducts.

    • Solution: Use high-purity starting materials. If necessary, purify the reactants before use.

  • Oxidation: Exposure to air at high temperatures can cause oxidation and the formation of colored species.

    • Solution: Conduct the reaction under an inert atmosphere, such as nitrogen, to prevent oxidation.

  • Ineffective Decolorization: The purification process may not be adequately removing colored impurities.

    • Solution: After the reaction, a decolorization step using activated carbon or other adsorbing agents can be employed. The crude product can also be washed with a solution of hydrogen peroxide to decolorize it.[4]

Purification and Workup Issues

Q: I am having trouble with the purification of my this compound. What are some common issues and their solutions?

A: The purification process is critical for obtaining a high-purity product.

  • Residual Acidity: The final product may still contain unreacted benzoic acid or the acid catalyst.

    • Solution: After the reaction, the crude product should be neutralized with a dilute base solution, such as sodium hydroxide or sodium carbonate, until the pH is neutral.[6] This is followed by washing with water to remove the salt formed.

  • Emulsion Formation During Washing: During the washing steps with aqueous solutions, emulsions can form, making phase separation difficult.

    • Solution: Use a brine (saturated sodium chloride solution) wash to help break emulsions. Allow sufficient time for the layers to separate. Gentle agitation during washing can also prevent emulsion formation.

  • Incomplete Drying: The presence of residual water in the final product can affect its quality and stability.

    • Solution: After the washing steps, dry the organic layer over an anhydrous drying agent like sodium sulfate or magnesium sulfate. Subsequently, removing any residual solvent and water under reduced pressure is recommended.[1]

Data Presentation

Table 1: Typical Reaction Parameters for this compound Esterification

ParameterRecommended Range/ValueReference(s)
Molar Ratio (Propylene Glycol:Benzoic Acid)1 : 2.0 - 1 : 2.2[2]
CatalystSodium Bisulfate, Tin Protochloride[5][6]
Catalyst ConcentrationVaries by catalyst[2]
Reaction Temperature180°C - 220°C[2]
Reaction Time~ 8 hours[2]
Solvent (for azeotropic water removal)Toluene[2]

Experimental Protocols

Key Experiment: Synthesis of this compound

Objective: To synthesize this compound via direct esterification of propylene glycol and benzoic acid.

Materials:

  • Propylene Glycol

  • Benzoic Acid

  • Toluene

  • Catalyst (e.g., Sodium Bisulfate)

  • 5% Sodium Hydroxide solution

  • Deionized Water

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

  • Dean-Stark apparatus

  • Condenser

  • Thermometer

  • Separatory funnel

  • Rotary evaporator

Methodology:

  • Reaction Setup: Assemble a reaction flask equipped with a magnetic stirrer, heating mantle, thermometer, Dean-Stark apparatus, and a condenser.

  • Charging Reactants: To the reaction flask, add propylene glycol, benzoic acid (in a molar ratio of approximately 1:2.1), the acid catalyst, and toluene.[2]

  • Esterification: Heat the mixture with stirring to reflux. The toluene-water azeotrope will begin to collect in the Dean-Stark trap. Continuously remove the water byproduct. Maintain the reaction temperature in the range of 180-220°C.[2]

  • Monitoring the Reaction: Monitor the reaction's progress by observing the rate of water collection. The reaction is considered complete when water is no longer being produced. This typically takes around 8 hours.[2]

  • Cooling and Neutralization: Once the reaction is complete, cool the mixture to room temperature. Transfer the mixture to a separatory funnel and wash it with a 5% sodium hydroxide solution to neutralize the acid catalyst and any unreacted benzoic acid.[6]

  • Washing: Wash the organic layer with deionized water until the aqueous layer is neutral.

  • Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Solvent Removal: Filter to remove the drying agent. Remove the toluene solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

  • Purification (Optional): If the product is colored, it can be further purified by treating it with activated carbon followed by filtration. For very high purity, vacuum distillation can be performed.[2]

Visualizations

Esterification_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification Stage reactants Charge Reactants (Propylene Glycol, Benzoic Acid, Catalyst, Toluene) esterification Heat to Reflux (180-220°C) Remove Water via Dean-Stark reactants->esterification 1 monitoring Monitor Reaction (~8 hours) esterification->monitoring 2 cooling Cool to Room Temperature monitoring->cooling 3. Reaction Complete neutralization Neutralize with NaOH Solution cooling->neutralization 4 washing Wash with Deionized Water neutralization->washing 5 drying Dry with Anhydrous Na2SO4 washing->drying 6 solvent_removal Remove Toluene (Rotary Evaporator) drying->solvent_removal 7 final_product This compound solvent_removal->final_product 8 Troubleshooting_Logic cluster_problem Observed Problem cluster_causes Potential Causes cluster_solutions Corrective Actions problem Low Yield / Incomplete Reaction cause1 Incomplete Water Removal? problem->cause1 cause2 Incorrect Molar Ratio? problem->cause2 cause3 Suboptimal Temperature? problem->cause3 cause4 Insufficient Time? problem->cause4 cause5 Catalyst Issue? problem->cause5 solution1 Check Dean-Stark / Azeotrope cause1->solution1 solution2 Verify Stoichiometry (1 : 2.0-2.2) cause2->solution2 solution3 Adjust Temperature (180-220°C) cause3->solution3 solution4 Increase Reaction Time cause4->solution4 solution5 Check Catalyst Activity / Concentration cause5->solution5

References

Technical Support Center: Optimizing Propylene Glycol Dibenzoate Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of propylene glycol dibenzoate.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the direct esterification of propylene glycol with benzoic acid.[1][2] This reaction typically requires a catalyst and involves the removal of water as a byproduct to drive the reaction to completion.[2][3] Another documented method is the transesterification of methylbenzoate with dipropylene glycol.[4]

Q2: What are the key reactants and their recommended molar ratios?

A2: The primary reactants are dipropylene glycol and benzoic acid.[5][6] To ensure the complete conversion to the dibenzoate ester, a slight excess of benzoic acid is often used. Molar ratios of dipropylene glycol to benzoic acid typically range from 1:2.0 to 1:2.2.[5] One specific method suggests a molar ratio of 1:2.1, with a 5% excess of benzoic acid.[3]

Q3: What types of catalysts can be used for this synthesis?

A3: A variety of catalysts can be employed to facilitate the esterification reaction. These include:

  • Boric acid[3][5]

  • Stannous chloride (tin protochloride)[3][6][7]

  • Zinc acetate[3]

  • Copper hydroxide[3]

  • Organometallic catalysts based on tin, titanium, zirconium, or aluminum.[4][8]

Q4: What are the typical reaction conditions?

A4: The reaction is generally carried out at elevated temperatures, typically in the range of 180°C to 220°C.[5] In some protocols, the temperature may rise to 230°C towards the end of the reaction.[6] The reaction time can be around 8 hours.[5] To facilitate the removal of water, a solvent that forms an azeotrope with water, such as toluene, may be used.[5]

Q5: How is the this compound purified after the reaction?

A5: Post-reaction, the crude product is typically purified. Common purification steps include neutralization of unreacted benzoic acid with a weak base like a 5% sodium hydroxide solution, followed by washing with water.[6] The final purification is often achieved through vacuum distillation to obtain a product with high purity.[5]

Troubleshooting Guide

Problem: Low Reaction Yield

Potential Cause Suggested Solution
Incomplete Reaction - Ensure the reaction is heated to the optimal temperature range (180-220°C) for a sufficient duration (e.g., 8 hours).[5] - Verify the correct molar ratio of reactants; a slight excess of benzoic acid may be necessary.[3] - Confirm the catalyst is active and used in the correct proportion.
Reversible Reaction The esterification reaction is reversible, and the presence of water, a byproduct, can inhibit the forward reaction.[3] - Employ an entrainer like toluene to azeotropically remove water as it is formed.[5] - If not using an entrainer, ensure the reaction setup allows for efficient water removal.
Sub-optimal Catalyst - Experiment with different catalysts to find one that provides better yields under your specific conditions. Common options include boric acid, stannous chloride, and various organometallic catalysts.[3][5][8]

Problem: Product Discoloration

Potential Cause Suggested Solution
High Reaction Temperature - Avoid excessively high temperatures or prolonged heating, which can lead to side reactions and the formation of colored impurities.[8] Monitor the reaction temperature closely.
Impurities in Reactants - Use high-purity starting materials (dipropylene glycol and benzoic acid).
Inefficient Purification - After the reaction, neutralize any remaining acid and wash the crude product thoroughly.[6] - Perform vacuum distillation to separate the desired product from colored, high-boiling point impurities.[5]

Problem: Incomplete Conversion to Dibenzoate (Presence of Monoester)

Potential Cause Suggested Solution
Incorrect Molar Ratio - Ensure a sufficient molar excess of benzoic acid (e.g., a molar ratio of dipropylene glycol to benzoic acid of 1:2.1 or 1:2.2).[3][5] Using a 1:1 ratio will favor the formation of the monoester.[3]
Insufficient Reaction Time - Increase the reaction time to allow for the complete esterification of both hydroxyl groups on the dipropylene glycol.

Experimental Protocols

Direct Esterification of Dipropylene Glycol with Benzoic Acid

This protocol is a generalized procedure based on common laboratory practices for this synthesis.

Materials:

  • Dipropylene glycol

  • Benzoic acid

  • Catalyst (e.g., stannous chloride, 0.25% of total reactant weight)[3]

  • Toluene (optional, as an entrainer)

  • 5% Sodium hydroxide solution

  • Deionized water

Procedure:

  • In a reaction vessel equipped with a stirrer, thermometer, and a Dean-Stark apparatus (if using toluene), add dipropylene glycol and benzoic acid in a 1:2.1 molar ratio.[3]

  • Add the catalyst.

  • If using, add toluene to the reaction mixture.

  • Begin stirring and heat the mixture to 180°C.[6]

  • Maintain the temperature between 180°C and 220°C and continue the reaction for approximately 8 hours.[5] If using a Dean-Stark trap, continuously remove the water that collects.

  • Monitor the reaction progress by measuring the amount of water collected or by analytical methods such as TLC or GC.

  • Once the reaction is complete, cool the mixture to below 100°C.[6]

  • Neutralize the excess benzoic acid by washing the mixture with a 5% sodium hydroxide solution until the pH of the aqueous layer is between 7 and 8.[6]

  • Wash the organic layer with deionized water to remove any remaining base and salts.

  • Separate the organic layer and purify the this compound by vacuum distillation. Collect the fraction that distills at the appropriate temperature and pressure.[5]

Data Presentation

Table 1: Reaction Parameters for this compound Synthesis

Parameter Embodiment 1 Embodiment 2 Embodiment 3
Molar Ratio (DPG:Benzoic Acid) 1:2.0-2.21:2.21:2.1
Catalyst Boric Acid (0.1-0.3 mol% of benzoic acid)Not specifiedNot specified
Solvent (Toluene) 8-15% of reaction mixture15% of reaction mixture12% of reaction mixture
Reaction Temperature (°C) 180-220Not specifiedNot specified
Reaction Time (hours) 8Not specifiedNot specified
Distillation Pressure (Pa) 666.6666.6666.6
Distillation Temperature (°C) 210-223210-223210-223
Yield (%) 91.693.5Not specified
Purity (%) 98.598.5Not specified
Data synthesized from a patent describing the production process.[5]

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_reaction Esterification cluster_purification Purification reactants Charge Reactants (DPG, Benzoic Acid) catalyst Add Catalyst reactants->catalyst solvent Add Toluene (Optional Entrainer) catalyst->solvent heat Heat to 180-220°C solvent->heat react Maintain Reaction (approx. 8 hours) heat->react water_removal Remove Water Azeotropically react->water_removal cool Cool Reaction Mixture react->cool neutralize Neutralize with NaOH Solution cool->neutralize wash Wash with Water neutralize->wash distill Vacuum Distillation wash->distill product Final Product: Propylene Glycol Dibenzoate distill->product

Caption: Experimental workflow for this compound synthesis.

troubleshooting_low_yield cluster_causes Potential Causes cluster_solutions Corrective Actions start Low Yield Observed incomplete_rxn Incomplete Reaction start->incomplete_rxn reversible_rxn Reversible Reaction (Water Present) start->reversible_rxn bad_catalyst Sub-optimal Catalyst start->bad_catalyst check_params Verify Temp, Time, & Molar Ratios incomplete_rxn->check_params remove_water Improve Water Removal (e.g., Toluene) reversible_rxn->remove_water change_catalyst Test Alternative Catalyst bad_catalyst->change_catalyst

Caption: Troubleshooting logic for low reaction yield.

References

Resolving phase separation issues in propylene glycol dibenzoate formulations

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Propylene Glycol Dibenzoate Formulations

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering phase separation issues in formulations containing this compound (PGDB).

Frequently Asked Questions (FAQs)

Q1: What is this compound (PGDB)?

A: this compound (PGDB), and its related compound Dithis compound (DPGDB), are high-solvency, polar, non-phthalate plasticizers.[1][2] They function as emollients, solvents, and plasticizers in a wide range of applications, including pharmaceuticals, personal care products, adhesives, and coatings.[2][3][4] A key feature of DPGDB is its excellent ability to dissolve ingredients that are otherwise difficult to solubilize, such as UV filters.[3]

Q2: What is phase separation in the context of PGDB formulations?

A: Phase separation is the phenomenon where a formulation separates into two or more distinct layers or phases with different compositions. In PGDB formulations, this can manifest as cloudiness, the formation of an oily layer, or the crystallization of components out of the solution. This occurs when the components of the mixture are not fully miscible under the storage or use conditions.

Q3: What are the common causes of phase separation with PGDB?

A: The most common causes include:

  • Polarity Mismatch: PGDB is a polar, oily liquid that is insoluble in water.[3][5] Attempting to mix it into a predominantly aqueous or highly non-polar system without the proper co-solvents or emulsifiers will lead to separation.

  • Temperature Fluctuations: Solubility is often temperature-dependent. A formulation that is stable at a higher manufacturing temperature may undergo phase separation upon cooling if a component's concentration exceeds its solubility limit at the lower temperature.[6]

  • Supersaturation: If the concentration of PGDB or another active pharmaceutical ingredient (API) is too high for the chosen solvent system, it can crystallize or "oil out" of the solution over time.[7][8]

  • Incompatible Excipients: The addition of other excipients can alter the overall solubility parameters of the formulation, leading to incompatibility with PGDB and causing separation.

Troubleshooting Guide

Q4: My PGDB formulation, which is supposed to be a clear solution, has become cloudy or hazy. What is the cause and how can I resolve it?

A: Cloudiness or haziness often indicates the initial stage of phase separation, where microscopic droplets are beginning to form.

  • Potential Cause: The formulation is near its saturation point, and minor temperature drops are causing components to come out of solution. The system may also be forming a microemulsion.

  • Troubleshooting Steps:

    • Gentle Warming & Agitation: Gently warm the formulation while stirring. If the cloudiness disappears, it confirms a temperature-dependent solubility issue. The solution may require storage at a controlled temperature.

    • Co-Solvent Addition: Introduce a co-solvent that is miscible with both PGDB and the bulk of your formulation to improve overall solubility. For anhydrous systems, C12-15 alkyl benzoate can be an effective stabilizer.

    • Filtration: If the haze is due to a small amount of insoluble impurity, microfiltration may clarify the solution, although this does not solve an underlying stability issue.

Q5: An oily layer has separated from my aqueous-based formulation. What should I do?

A: This is a clear case of immiscibility, as PGDB is insoluble in water.[3]

  • Potential Cause: Lack of an appropriate emulsification system.

  • Troubleshooting Steps:

    • Introduce an Emulsifier: Select an emulsifier or a combination of emulsifiers with an appropriate Hydrophile-Lipophile Balance (HLB) value to stabilize the oil-in-water (o/w) or water-in-oil (w/o) emulsion.

    • Add a Hydrotrope/Co-solvent: In some cases, adding a co-solvent like propylene glycol can help stabilize the system by improving the interfacial fluidity between phases.[9][10]

    • Re-evaluate the Solvent System: If a true solution is required, the formulation must be reformulated using a non-aqueous, organic solvent system in which all components are soluble.

Q6: Crystals have formed in my PGDB formulation, especially after cooling. How can I prevent this?

A: Crystal formation (crystallization) occurs when a dissolved component's concentration is above its solubility limit at a given temperature, leading it to precipitate out as a solid.

  • Potential Cause: The concentration of PGDB or an API is too high, or the formulation was cooled too rapidly, not allowing for stable thermodynamic equilibrium.

  • Troubleshooting Steps:

    • Optimize Concentration: The most straightforward solution is to reduce the concentration of the crystallizing component to below its saturation point at the intended storage temperature.

    • Control Cooling Rate: Implement a slow, controlled cooling process during manufacturing. Rapid cooling can shock the system, promoting crystal nucleation.

    • Add a Crystallization Inhibitor: Certain polymers or other additives can interfere with the crystal nucleation and growth process, keeping the components in an amorphous state.[8] For some systems, microencapsulation can also be a strategy to prevent crystallization.[11]

    • Adjust Solvent Blend: Adding a co-solvent can increase the solubility of the problematic component and prevent it from crystallizing.[7]

Data Presentation

Table 1: Physical and Chemical Properties of this compound Isomers

Property This compound (PGDB) Dithis compound (DPGDB)
IUPAC Name 2-benzoyloxypropyl benzoate[5] 2-(2-benzoyloxypropoxy)propyl benzoate[1]
CAS Number 19224-26-1[5] 27138-31-4
Molecular Formula C₁₇H₁₆O₄[5] C₂₀H₂₂O₅
Molecular Weight 284.31 g/mol [5] 342.39 g/mol
Appearance Colorless liquid[5] Clear, colorless, oily liquid[3]
Solubility Insoluble in water; soluble in organic solvents and oils.[5] Insoluble in water; soluble in oil.[3]
Density ~1.16 g/cm³[5] ~1.12 - 1.14 g/mL at 25°C[1]

| Boiling Point | 232°C @ 12 mmHg[5] | 232°C @ 5 mmHg |

Table 2: Hansen Solubility Parameters (HSP) for Common Formulation Components HSP can predict miscibility. Substances with similar δd, δp, and δh values are likely to be miscible. The values are in MPa½.

Substance δd (Dispersion) δp (Polar) δh (Hydrogen Bonding)
Propylene Glycol 16.8 9.4 23.3
1-Propanol 16.0 6.8 17.4
This compound (Estimated) ~18-20 ~5-7 ~4-6

Note: Experimentally derived HSP values for PGDB were not found in the search results. The values provided are estimations based on its chemical structure and behavior as a polar plasticizer. Experimental determination is recommended for precise formulation design.

Diagrams

Logical Troubleshooting Workflow

G start Phase Separation Observed issue_type What is the nature of the separation? start->issue_type cloudy Formulation is Cloudy/Hazy issue_type->cloudy Cloudiness layers Distinct Layers Formed (e.g., Oil & Water) issue_type->layers Layering crystals Solid Crystals Precipitate issue_type->crystals Crystallization action_heat Try Gentle Warming + Agitation cloudy->action_heat action_emulsify Add/Optimize Emulsifier or Co-solvent layers->action_emulsify action_slowcool Control Cooling Rate during Manufacture crystals->action_slowcool check_dissolves Does it become clear? action_heat->check_dissolves check_stable Is formulation stable? action_emulsify->check_stable check_crystals Crystals still form? action_slowcool->check_crystals solution_temp Solution: Temperature Dependent Solubility. Consider controlled storage. check_dissolves->solution_temp Yes reconsider Re-evaluate solvent system and excipient compatibility. Consider co-solvent. check_dissolves->reconsider No solution_emulsify Solution: Immiscibility. Requires stable emulsion or non-aqueous solvent system. check_stable->solution_emulsify Yes check_stable->reconsider No solution_crystal Solution: Supersaturation. Reduce concentration or add crystallization inhibitor. check_crystals->solution_crystal No check_crystals->reconsider Yes reconsider->action_emulsify

Caption: A logical workflow for diagnosing and resolving phase separation issues.
Experimental Workflow for Stability Analysis

G prep 1. Prepare Formulation (PGDB + API + Excipients) initial 2. Initial Analysis (Visual, Microscopy, HPLC) prep->initial stress 3. Apply Stress Conditions initial->stress ft Freeze-Thaw Cycles (e.g., -20°C to 25°C, 3x) stress->ft tc Temperature Cycling (e.g., 4°C to 40°C) stress->tc analysis 4. Post-Stress Analysis (Visual, Microscopy, HPLC) ft->analysis tc->analysis compare 5. Compare Results (Initial vs. Post-Stress) analysis->compare pass Stable Formulation compare->pass No Change fail Phase Separation Detected: Reformulate compare->fail Change Detected

References

Technical Support Center: Enhancing the Aqueous Solubility of Propylene Glycol Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for enhancing the solubility of propylene glycol dibenzoate (PGDB) in aqueous systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PGDB) and why is its aqueous solubility a challenge?

A1: this compound (PGDB) is a dibenzoate ester of propylene glycol.[1][2] It is a viscous, colorless, and practically odorless liquid.[1] Due to its chemical structure, which includes two benzoate groups, PGDB is a nonpolar and hydrophobic molecule, leading to its very low solubility in water.[1] It is, however, soluble in many organic solvents.[1] This low aqueous solubility can present significant challenges in the development of aqueous formulations for various applications, including pharmaceuticals and consumer products.

Q2: What are the primary strategies for enhancing the aqueous solubility of PGDB?

A2: The main approaches to increase the aqueous solubility of poorly soluble compounds like PGDB include:

  • Co-solvency: Blending water with a miscible organic solvent to increase the overall solvency of the system for nonpolar solutes.

  • Surfactant-mediated solubilization: Using surfactants to form micelles that can encapsulate hydrophobic molecules like PGDB.

  • Cyclodextrin complexation: Forming inclusion complexes where the hydrophobic PGDB molecule is encapsulated within the cavity of a cyclodextrin molecule.

Q3: How do I choose the most suitable solubility enhancement strategy for my application?

A3: The selection of an appropriate strategy depends on several factors, including the desired final concentration of PGDB, the intended application of the formulation, and any restrictions on the types of excipients that can be used. A systematic approach, as outlined in the workflow diagram below, is recommended.

Q4: Are there any safety concerns with the excipients used to enhance PGDB solubility?

A4: The excipients discussed, such as common co-solvents (e.g., ethanol, propylene glycol), surfactants, and cyclodextrins, generally have a well-established safety profile for pharmaceutical and consumer product applications. However, it is crucial to consult the relevant regulatory guidelines and conduct appropriate safety assessments for your specific application and dosage form.

Troubleshooting Guides

This section provides solutions to common problems encountered during the solubilization of PGDB in aqueous systems.

Problem 1: PGDB precipitates out of the co-solvent system upon addition of water.
  • Possible Cause 1: Co-solvent concentration is too low. The amount of the organic co-solvent may be insufficient to maintain the solubility of PGDB as more of the aqueous phase is added.

    • Solution: Increase the concentration of the co-solvent in the final formulation. It is advisable to construct a ternary phase diagram to identify the region of complete solubility for your specific system.

  • Possible Cause 2: Temperature fluctuations. A decrease in temperature can reduce the solubility of PGDB, leading to precipitation.

    • Solution: Ensure that the formulation is prepared and stored at a controlled temperature. If the formulation is intended for use at different temperatures, its stability across the relevant temperature range should be evaluated.

  • Possible Cause 3: Incorrect order of addition. Adding PGDB directly to a pre-mixed water/co-solvent system with a high water content can lead to immediate precipitation.

    • Solution: First, dissolve the PGDB in the pure co-solvent in which it is freely soluble (e.g., ethanol). Then, gradually add the aqueous phase to this solution with continuous stirring.

Problem 2: The formulation with surfactant is cloudy or shows phase separation.
  • Possible Cause 1: Surfactant concentration is below the Critical Micelle Concentration (CMC). Micelles, which are necessary to solubilize PGDB, only form above the CMC.[3][4]

    • Solution: Increase the surfactant concentration to a level significantly above its CMC. The CMC of a surfactant can be influenced by the presence of other components in the formulation, so it may be necessary to experimentally determine the CMC in your specific system.

  • Possible Cause 2: The solubilization capacity of the micelles has been exceeded. Each surfactant system has a maximum amount of hydrophobic compound it can solubilize.

    • Solution: Reduce the concentration of PGDB in the formulation or screen different surfactants that may have a higher solubilization capacity for PGDB.

  • Possible Cause 3: Incompatibility of the surfactant with other excipients. Interactions between the surfactant and other components in the formulation can lead to instability.

    • Solution: Evaluate the compatibility of all formulation components. It may be necessary to select a different surfactant or modify the composition of the aqueous phase.

Problem 3: The solubility enhancement with cyclodextrins is lower than expected.
  • Possible Cause 1: Poor fit of the PGDB molecule within the cyclodextrin cavity. The size and shape of the cyclodextrin cavity must be appropriate to accommodate the guest molecule.

    • Solution: Screen different types of cyclodextrins (e.g., α-CD, β-CD, γ-CD) and their derivatives (e.g., hydroxypropyl-β-cyclodextrin, HPβCD) to find the one that provides the best fit and, consequently, the highest solubility enhancement.

  • Possible Cause 2: Competition for the cyclodextrin cavity. Other excipients in the formulation may also form inclusion complexes with the cyclodextrin, reducing the amount available to solubilize PGDB.

    • Solution: Simplify the formulation as much as possible. If other excipients are necessary, their potential to interact with the cyclodextrin should be evaluated.

  • Possible Cause 3: The presence of co-solvents is reducing the complexation efficiency. Some co-solvents can weaken the hydrophobic interactions that drive the formation of the inclusion complex.

    • Solution: While a combination of co-solvents and cyclodextrins can sometimes have a synergistic effect, it is also possible for the co-solvent to reduce the stability of the complex.[5] A systematic study of the combined effects of the co-solvent and cyclodextrin on PGDB solubility is recommended.

Quantitative Data on Solubility Enhancement

The following tables provide illustrative data on the solubility of poorly soluble compounds in different aqueous systems. Note: Specific quantitative data for PGDB is limited in the public domain. The data presented here for model compounds should be used as a general guide for experimental design.

Table 1: Illustrative Solubility of a Model Hydrophobic Ester in Water-Ethanol Co-solvent Systems at 25°C

% Ethanol (v/v)Solubility (mg/mL)
0< 0.01
100.15
201.2
308.5
4025.0
50> 100.0

Table 2: Illustrative Solubilization of a Model Hydrophobic Compound by Different Surfactants in Aqueous Solution at 25°C

Surfactant (at 2% w/v)TypeApparent Solubility (mg/mL)
Sodium Dodecyl Sulfate (SDS)Anionic5.2
Cetyltrimethylammonium Bromide (CTAB)Cationic4.8
Polysorbate 80Non-ionic7.5
Poloxamer 407Non-ionic6.3

Table 3: Illustrative Phase Solubility Data for a Model Hydrophobic Compound with Hydroxypropyl-β-Cyclodextrin (HPβCD) in Water at 25°C

HPβCD Concentration (% w/v)Apparent Solubility (mg/mL)
00.008
10.12
20.25
50.68
101.55
152.80

Experimental Protocols

Protocol 1: Determination of PGDB Solubility by the Shake-Flask Method

Objective: To determine the equilibrium solubility of PGDB in a given aqueous system.

Materials:

  • This compound (PGDB)

  • Selected aqueous medium (e.g., deionized water, buffer, co-solvent mixture)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV)

Procedure:

  • Add an excess amount of PGDB to a vial containing a known volume of the aqueous medium. An excess is confirmed by the presence of undissolved PGDB at the end of the experiment.

  • Seal the vials tightly to prevent solvent evaporation.

  • Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • After shaking, allow the vials to stand undisturbed to let the excess solid settle.

  • Carefully withdraw a sample from the supernatant using a syringe.

  • Immediately filter the sample through a syringe filter into a clean vial. This step is critical to remove any undissolved particles.

  • Dilute the filtrate with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the calibration range of the analytical method.

  • Quantify the concentration of PGDB in the diluted sample using a validated HPLC method.

  • Calculate the solubility of PGDB in the aqueous medium, taking into account the dilution factor.

Protocol 2: Phase Solubility Studies with Cyclodextrins

Objective: To evaluate the effect of a cyclodextrin on the aqueous solubility of PGDB and to determine the stoichiometry of the inclusion complex.

Materials:

  • This compound (PGDB)

  • Cyclodextrin (e.g., HPβCD)

  • Aqueous buffer (e.g., phosphate buffer, pH 7.4)

  • Materials from Protocol 1

Procedure:

  • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 15% w/v HPβCD).

  • For each cyclodextrin concentration, perform the shake-flask method as described in Protocol 1 to determine the apparent solubility of PGDB.

  • Plot the apparent solubility of PGDB (y-axis) against the concentration of the cyclodextrin (x-axis). This is the phase solubility diagram.

  • Analyze the shape of the diagram. A linear increase (A-type profile) suggests the formation of a soluble 1:1 complex.[6]

  • The stoichiometry of the complex can be estimated from the slope of the linear portion of the curve.

Protocol 3: Quantification of PGDB by High-Performance Liquid Chromatography (HPLC)

Objective: To develop a method for the quantitative analysis of PGDB in aqueous formulations.

Illustrative HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 70:30 v/v). The exact ratio may need to be optimized. A small amount of acid, like phosphoric acid, can be added to improve peak shape.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detector: UV at a suitable wavelength (e.g., 230 nm, based on the benzoyl chromophore)

  • Column Temperature: 30°C

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of PGDB of known concentrations in a suitable solvent (e.g., acetonitrile).

  • Calibration Curve: Inject the standard solutions into the HPLC system and record the peak areas. Plot a calibration curve of peak area versus concentration.

  • Sample Analysis: Inject the appropriately diluted and filtered samples from the solubility experiments.

  • Quantification: Determine the concentration of PGDB in the samples by comparing their peak areas to the calibration curve.

Visualizations

Solubility_Enhancement_Workflow start Start: PGDB with low aqueous solubility strategy Select Initial Strategy start->strategy cosolvency Co-solvency strategy->cosolvency Simple formulation Higher concentration needed surfactant Surfactant Solubilization strategy->surfactant Lower concentration needed Emulsion/micellar system acceptable cyclodextrin Cyclodextrin Complexation strategy->cyclodextrin Molecular encapsulation desired Improved stability needed evaluate Evaluate Solubility & Stability cosolvency->evaluate surfactant->evaluate cyclodextrin->evaluate success Target Solubility Achieved Proceed with Formulation evaluate->success Yes troubleshoot Troubleshoot Formulation Issues (Precipitation, Instability) evaluate->troubleshoot No reassess Re-evaluate Strategy or Combine Approaches troubleshoot->reassess reassess->strategy

Caption: Workflow for selecting a solubility enhancement strategy for PGDB.

Solubility_Mechanisms cluster_cosolvency Co-solvency cluster_surfactant Surfactant Solubilization cluster_cyclodextrin Cyclodextrin Complexation cosolvent PGDB in Water (Insoluble) cosolvent_added Addition of Co-solvent (e.g., Ethanol) cosolvent_result PGDB in Water/Co-solvent Mixture (Soluble) cosolvent_added->cosolvent_result Reduces solvent polarity surfactant PGDB in Water (Insoluble) surfactant_added Addition of Surfactant (> CMC) surfactant_result PGDB in Micelles (Solubilized) surfactant_added->surfactant_result Forms micelles, encapsulates PGDB cyclodextrin PGDB in Water (Insoluble) cyclodextrin_added Addition of Cyclodextrin (e.g., HPβCD) cyclodextrin_result PGDB-Cyclodextrin Complex (Soluble) cyclodextrin_added->cyclodextrin_result Forms inclusion complex Troubleshooting_Tree start Problem: PGDB Precipitation in Aqueous Formulation check_method Which method was used? start->check_method cosolvency Co-solvency check_method->cosolvency surfactant Surfactant check_method->surfactant cyclodextrin Cyclodextrin check_method->cyclodextrin cosolvency_q1 Is co-solvent % high enough? cosolvency->cosolvency_q1 surfactant_q1 Is surfactant > CMC? surfactant->surfactant_q1 cyclodextrin_q1 Is cyclodextrin type optimal? cyclodextrin->cyclodextrin_q1 cosolvency_a1_yes Check for temperature effects or incompatible excipients. cosolvency_q1->cosolvency_a1_yes Yes cosolvency_a1_no Increase co-solvent % (Consult phase diagram). cosolvency_q1->cosolvency_a1_no No surfactant_a1_yes Has solubilization capacity been exceeded? surfactant_q1->surfactant_a1_yes Yes surfactant_a1_no Increase surfactant concentration. surfactant_q1->surfactant_a1_no No surfactant_a1_yes_yes Reduce PGDB concentration or try a different surfactant. surfactant_a1_yes->surfactant_a1_yes_yes Yes surfactant_a1_yes_no Check for excipient incompatibility. surfactant_a1_yes->surfactant_a1_yes_no No cyclodextrin_a1_yes Are there competing excipients? cyclodextrin_q1->cyclodextrin_a1_yes Yes cyclodextrin_a1_no Screen different cyclodextrins (e.g., HPβCD, SBEβCD). cyclodextrin_q1->cyclodextrin_a1_no No cyclodextrin_a1_yes_yes Remove or replace competing excipients. cyclodextrin_a1_yes->cyclodextrin_a1_yes_yes Yes cyclodextrin_a1_yes_no Evaluate effect of any co-solvents on complexation efficiency. cyclodextrin_a1_yes->cyclodextrin_a1_yes_no No

References

Technical Support Center: Optimizing PVC Plastisol Viscosity with Propylene Glycol Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing propylene glycol dibenzoate to reduce the viscosity of PVC plastisols. Below, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in your laboratory work.

Troubleshooting Guide

This guide addresses common issues encountered when using this compound in PVC plastisol formulations.

Issue Question Possible Causes Suggested Solutions
High Initial Viscosity Why is the initial viscosity of my plastisol high, even after adding this compound?1. High Solvating Power: this compound is a high-solvating plasticizer. It can cause initial swelling of the PVC particles, leading to an increase in viscosity. 2. Resin Characteristics: The type of PVC resin, including its particle size distribution and porosity, significantly impacts viscosity. Non-porous resins tend to increase viscosity.[1] 3. Formulation Imbalance: The ratio of PVC resin to plasticizer and the presence of other additives can contribute to high viscosity.1. Optimize Addition Level: Systematically vary the concentration of this compound to find the optimal level for viscosity reduction without excessive initial swelling. 2. Blend with other Plasticizers: Consider blending this compound with a lower-solvating, general-purpose plasticizer like dioctyl phthalate (DOP) or dioctyl terephthalate (DOTP). 3. Resin Selection: If possible, experiment with different grades of PVC resin. Finer particle resins (0.2–2 microns) can help lower viscosity.[1] 4. Use a Viscosity Depressant: Introduce a viscosity depressant additive to the formulation.
Viscosity Instability Over Time (Aging) Why does the viscosity of my plastisol increase significantly during storage?1. Plasticizer-Resin Interaction: Over time, the plasticizer continues to solvate the PVC particles, causing them to swell and leading to a gradual increase in viscosity. This is a known characteristic of high-solvating plasticizers.[2] 2. Particle Deagglomeration: The breakdown of PVC resin agglomerates into smaller primary particles can increase the particle surface area, leading to higher viscosity.[3] 3. Storage Temperature: Elevated storage temperatures can accelerate the aging process and viscosity increase.1. Formulation Adjustment: As with high initial viscosity, blending with a less aggressive plasticizer can improve viscosity stability. 2. Control Storage Conditions: Store the plastisol at a consistent, cool temperature to minimize viscosity changes over time. 3. Use Stabilizing Additives: Incorporate additives designed to improve the storage stability of plastisols.
Shear Thinning or Thickening Behavior My plastisol exhibits undesirable shear thinning or shear thickening. How can I achieve a more Newtonian flow?1. Particle Interactions: The interactions between PVC particles, influenced by the plasticizer, can lead to non-Newtonian behavior. 2. Filler Content: The presence and concentration of fillers can significantly alter the rheological properties of the plastisol.1. Adjust Plasticizer Blend: The rheology can be fine-tuned by adjusting the blend of high-solvating and general-purpose plasticizers. 2. Optimize Filler Loading: If using fillers, evaluate different loading levels to achieve the desired flow characteristics. 3. Incorporate Rheology Modifiers: Utilize additives specifically designed to control the shear response of the plastisol.
Poor Deaeration (Air Entrapment) I am having trouble removing air bubbles from my plastisol after mixing.1. High Viscosity: Highly viscous plastisols are more prone to trapping air bubbles. 2. Mixing Technique: High-speed or improper mixing can introduce excessive air into the formulation.1. Reduce Viscosity: Address high viscosity using the solutions mentioned above. A lower viscosity plastisol will release air more readily. 2. Optimize Mixing: Use a lower mixing speed and ensure the mixing blade is properly submerged. 3. Vacuum Deaeration: After mixing, place the plastisol in a vacuum chamber to effectively remove trapped air.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a plasticizer in PVC plastisols?

A1: this compound (PGDB) is a high-solvating, polar plasticizer.[4] In PVC plastisols, it works by penetrating and swelling the PVC resin particles, which reduces the intermolecular forces between the polymer chains. This process imparts flexibility to the final product. Due to its high solvating power, it can also influence the viscosity and fusion characteristics of the plastisol.

Q2: Can this compound be used as a primary plasticizer?

A2: While this compound can be used as a primary plasticizer, it is often blended with other plasticizers.[4][5] Using it in a blend can help to balance the formulation's properties, such as controlling viscosity, improving low-temperature flexibility, and managing cost.

Q3: How does this compound compare to common phthalate plasticizers like DOP?

A3: this compound is a non-phthalate plasticizer, offering an alternative to traditional phthalates.[4] Generally, as a high-solvator, it can lead to faster fusion times compared to general-purpose phthalates like DOP. However, it may also result in higher initial viscosity and greater viscosity aging.[2] The final properties of the plasticized PVC, such as tensile strength and hardness, will also be influenced by the choice of plasticizer.

Q4: What are the typical addition levels of this compound in a PVC plastisol formulation?

A4: The typical usage level of plasticizers in PVC plastisols ranges from 40 to 100 parts per hundred resin (phr), depending on the desired hardness and flexibility of the final product.[1] When using this compound, especially in a blend, the optimal concentration should be determined through experimental trials to achieve the target viscosity and performance characteristics.

Q5: Are there any environmental or safety advantages to using this compound?

A5: this compound is a non-phthalate plasticizer, which is an advantage in applications where there are concerns about the use of certain phthalates due to regulatory restrictions and potential health effects.[4]

Quantitative Data

The following table provides a representative comparison of the effects of different plasticizers on the viscosity of a standard PVC plastisol formulation. The data is illustrative and actual results may vary depending on the specific PVC resin, fillers, and other additives used.

Table 1: Comparative Viscosity of PVC Plastisols with Different Plasticizers

PlasticizerTypeTypical Addition (phr)Initial Viscosity (cP at 25°C, 20 rpm)Viscosity after 7 days (cP at 25°C, 20 rpm)
Dioctyl Phthalate (DOP)General-Purpose Phthalate602500 - 35003000 - 4500
This compound (PGDB) High-Solvating Dibenzoate 60 3500 - 5000 5000 - 7000
PGDB / DOP Blend (1:1)Dibenzoate Blend603000 - 40004000 - 5500
Dioctyl Terephthalate (DOTP)General-Purpose Non-Phthalate602800 - 38003200 - 4800

Note: This data is compiled from trends described in the literature and is intended for comparative purposes.

Experimental Protocols

Protocol for Preparation of a Standard PVC Plastisol

Materials:

  • PVC dispersion resin

  • This compound (or other plasticizer)

  • Heat stabilizer (e.g., Ba/Zn or Ca/Zn stearate)

  • Planetary mixer or high-speed disperser

  • Mixing vessel

  • Spatula

  • Analytical balance

Procedure:

  • Weighing: Accurately weigh all components of the formulation. A typical starting formulation is:

    • PVC Resin: 100 parts

    • Plasticizer: 50-70 parts

    • Heat Stabilizer: 2-3 parts

  • Mixing: a. Add the liquid components (plasticizer and liquid stabilizers) to the mixing vessel. b. While mixing at a low speed, gradually add the PVC resin and any powdered additives. c. Once all components are added, increase the mixing speed to ensure a homogeneous dispersion. Mix for a total of 10-15 minutes. d. Scrape the sides of the mixing vessel periodically to ensure all material is incorporated.

  • Deaeration: a. After mixing, transfer the plastisol to a vacuum chamber. b. Apply a vacuum of approximately 28-29 inHg (711-737 mmHg) until the plastisol is free of air bubbles. This may take 15-30 minutes.

  • Storage: Store the prepared plastisol in a sealed container at a controlled room temperature (e.g., 25°C) for at least 24 hours before testing to allow for initial equilibration.

Protocol for Viscosity Measurement using a Brookfield Viscometer

Apparatus:

  • Brookfield RVT Viscometer (or equivalent)

  • Appropriate spindle (e.g., #6 or #7 for medium to high viscosity plastisols)

  • Viscometer stand

  • Sample container (e.g., 250 mL beaker)

  • Water bath for temperature control

Procedure:

  • Preparation: a. Ensure the viscometer is level on the stand. b. Attach the selected spindle to the viscometer. c. Place the plastisol sample in the sample container and allow it to equilibrate to the desired temperature (e.g., 25°C) in a water bath.

  • Measurement: a. Immerse the spindle into the plastisol until the fluid level is at the immersion mark on the spindle shaft. Avoid trapping air bubbles on the spindle surface by immersing it at a slight angle.[6] b. Turn on the viscometer motor and set the desired rotational speed (e.g., 20 rpm). c. Allow the reading to stabilize for at least 60 seconds before recording the viscosity value in centipoise (cP). d. It is recommended to take readings at multiple speeds to assess the shear-dependent behavior of the plastisol.

  • Cleaning: After measurement, clean the spindle thoroughly with an appropriate solvent.

Visualizations

TroubleshootingWorkflow PVC Plastisol Viscosity Troubleshooting Workflow start High Viscosity Issue Identified check_initial Is the initial viscosity too high? start->check_initial check_aging Does viscosity increase significantly over time? check_initial->check_aging No formulation Review Formulation: - Plasticizer type and level - PVC resin grade - Filler content check_initial->formulation Yes process Review Process: - Mixing procedure - Storage conditions check_aging->process Yes end Viscosity Optimized check_aging->end No solution1 Adjust Formulation: - Blend with lower-solvating plasticizer - Optimize plasticizer level - Change PVC resin grade formulation->solution1 solution2 Control Storage: - Store at a cool, consistent temperature process->solution2 solution3 Optimize Mixing: - Adjust mixing speed and time process->solution3 solution1->end solution2->end solution3->end ViscosityFactors Key Factors Influencing PVC Plastisol Viscosity viscosity PVC Plastisol Viscosity plasticizer Plasticizer - Type (e.g., PGDB) - Concentration - Solvating Power viscosity->plasticizer resin PVC Resin - Particle Size - Porosity - Molecular Weight viscosity->resin additives Other Additives - Fillers - Stabilizers - Rheology Modifiers viscosity->additives conditions Process & Storage - Mixing Conditions - Temperature - Time (Aging) viscosity->conditions

References

Minimizing cure interference of propylene glycol dibenzoate in polyurethane systems

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and formulation chemists in minimizing cure interference when using propylene glycol dibenzoate (PGDB) and other dibenzoate plasticizers in polyurethane systems.

Troubleshooting Guide

This guide addresses common issues encountered during the curing of polyurethane formulations containing dibenzoate plasticizers.

Question 1: Why is my polyurethane system with this compound curing slowly or remaining tacky?

Answer:

A slow or incomplete cure, often resulting in a soft or tacky surface, is one of the most common issues when formulating with new or unverified raw materials.[1][2] When using this compound, this problem can typically be traced to three primary causes: an incorrect stoichiometric ratio (Isocyanate Index), moisture contamination, or catalyst inhibition.

Potential Cause 1: Stoichiometry Imbalance from Plasticizer's Hydroxyl Value The polyurethane reaction relies on a precise stoichiometric ratio between isocyanate (NCO) groups and hydroxyl (OH) groups. This is known as the Isocyanate Index or NCO:OH ratio.[3] While plasticizers are often assumed to be non-reactive, some grades can contain residual hydroxyl groups from the manufacturing process. These un-accounted-for hydroxyls will react with the isocyanate, consuming NCO groups intended to react with the polyol. This depletes the isocyanate, shifts the NCO:OH ratio below the target (typically 1.0-1.1), and leads to an excess of polyol, resulting in a soft, under-cured polymer with poor physical properties.[3] Plasticizers intended for polyurethane applications are specifically designed to have a low hydroxyl number to ensure formulation consistency.

Potential Cause 2: Moisture Contamination Polyols and other components are often hygroscopic and can absorb atmospheric moisture.[4] Isocyanate groups are highly reactive with water. This reaction consumes two isocyanate groups per molecule of water, producing an unstable carbamic acid which then decomposes into an amine and carbon dioxide gas.[1][4] This side reaction disrupts the primary urethane reaction in two ways:

  • It consumes isocyanate, altering the stoichiometry.[1]

  • The CO2 generated can cause unwanted bubbles or foaming.[4] A typical specification for moisture content in urethane-grade dibenzoate plasticizers is very low, often below 0.1%.[5]

Potential Cause 3: Catalyst Deactivation or Dilution The catalyst (e.g., organotin, bismuth, or amine compounds) is a critical component that drives the gelling and curing reactions.[6]

  • Acidic Impurities: Plasticizers may contain low levels of acidic residues from their manufacturing process.[5][7] These acidic impurities can neutralize amine catalysts or interfere with the mechanism of metal-based catalysts, leading to deactivation and a slower reaction rate.[1]

  • Dilution Effect: The plasticizer is a significant volume component of the formulation. Adding it to a system effectively dilutes the concentration of the catalyst, which may require a slight upward adjustment in the catalyst level to maintain the desired cure profile.

The following table summarizes these points:

SymptomPotential CauseRecommended Action
Slow Cure, Tacky Surface, Soft PolymerStoichiometry Imbalance (Un-accounted for Hydroxyl Value in PGDB)1. Obtain the Hydroxyl Value from the plasticizer supplier's Certificate of Analysis. 2. Perform a Hydroxyl Value titration on the plasticizer batch (See Protocol 2). 3. Adjust the isocyanate amount in the formulation to account for the reactive hydroxyls from the plasticizer.
Bubbles, Foaming, Pitting in Cured ProductMoisture Contamination (From Plasticizer, Polyol, or Pigments)1. Use only urethane-grade components with specified low moisture content. 2. Perform Karl Fischer titration on all raw materials (See Protocol 1). 3. Dry polyols and fillers under vacuum if moisture content is high. 4. Blanket storage tanks with dry nitrogen.[1]
Consistently Slow Cure ProfileCatalyst Inhibition or Dilution 1. Check the Acid Number of the plasticizer (See Protocol 3). If high, consider a different batch or supplier. 2. Empirically test catalyst levels. Increase the catalyst concentration in small increments (e.g., 5-10%) to see if the cure profile is restored. 3. Ensure compatibility between the specific catalyst and benzoate ester.

A logical workflow for troubleshooting these issues is presented below.

G Troubleshooting Workflow for Cure Interference cluster_0 cluster_1 Initial Checks cluster_2 Investigation & Action start Cure Problem Observed (Slow, Tacky, Foaming) check_moisture Any Foaming or Bubbles? start->check_moisture check_tacky Product is Tacky / Soft with No Foaming check_moisture->check_tacky No moisture_cause Primary Suspect: Moisture Contamination check_moisture->moisture_cause Yes stoich_cause Primary Suspect: Stoichiometry (NCO:OH) Imbalance check_tacky->stoich_cause run_kf Action: Run Karl Fischer Titration on All Components moisture_cause->run_kf run_hv Action: Determine Hydroxyl Value of Plasticizer stoich_cause->run_hv catalyst_cause Secondary Suspect: Catalyst Issue stoich_cause->catalyst_cause If stoichiometry is confirmed correct recalculate Action: Recalculate Isocyanate Demand & Reformulate run_hv->recalculate check_acid Action: Check Acid Number & Adjust Catalyst Level catalyst_cause->check_acid

Caption: Troubleshooting workflow for polyurethane cure issues.

Frequently Asked Questions (FAQs)

Q1: What are typical specifications for a urethane-grade dibenzoate plasticizer? A: Urethane-grade plasticizers are manufactured to tight specifications to ensure minimal interference with the polyurethane reaction. While values vary by manufacturer, typical specifications are shown below.

ParameterTypical SpecificationRelevance to Cure
Purity / Ester Content> 99.0%Ensures consistency and minimizes unknown impurities.
Moisture Content< 0.1% (1000 ppm)[5]Prevents reaction with isocyanate, which causes foaming and stoichiometry shifts.[4]
Hydroxyl Value (mg KOH/g)< 5Minimizes reaction with isocyanate, preventing unintended shifts in the NCO:OH ratio.
Acid Number (mg KOH/g)< 0.1[5]Prevents neutralization or deactivation of amine or metal catalysts.[1]

Q2: How does the structure of this compound contribute to potential cure issues? A: this compound is synthesized by reacting propylene glycol with benzoic acid. If the reaction is incomplete, residual propylene glycol (a diol with two hydroxyl groups) or monobenzoate esters (with one hydroxyl group) can remain as impurities. These hydroxyl-containing species will actively participate in the polymerization, disrupting the planned stoichiometry.

Q3: Can the plasticizer affect the catalyst's performance even if the acid number is low? A: Yes, although less common, it is possible. High-solvency plasticizers like dibenzoates can sometimes solvate or complex with metal catalysts, slightly reducing their immediate catalytic activity. This is highly dependent on the specific catalyst and the overall formulation. Additionally, some catalyst systems, like certain bismuth-based ones, are known to be particularly sensitive to moisture, which the plasticizer could introduce.

The diagram below illustrates the desired reaction pathway versus potential interfering side reactions.

G isocyanate Isocyanate (R-NCO) water Water (H₂O) isocyanate->water Side Reaction 1 residual_oh Residual OH from Plasticizer (P-OH) isocyanate->residual_oh Side Reaction 2 catalyst Catalyst isocyanate->catalyst polyol Polyol (R'-OH) polyol->catalyst urethane Polyurethane Linkage urea Urea Linkage + CO₂ Gas water->urea wrong_urethane Urethane Linkage (Incorrect Stoichiometry) residual_oh->wrong_urethane catalyst->urethane Desired Reaction

Caption: Desired polyurethane reaction vs. interfering side reactions.

Experimental Protocols

For quality control of incoming raw materials like this compound, the following standard test methods are recommended.

Protocol 1: Determination of Moisture Content via Volumetric Karl Fischer Titration

(Adapted from ASTM D4672)

This method is used to accurately determine the water content in raw materials like polyols and plasticizers.[8]

1. Principle: The Karl Fischer reaction is a specific titration where iodine reacts stoichiometrically with water in the presence of sulfur dioxide and a base. The endpoint is detected potentiometrically when excess iodine is present.

2. Apparatus:

  • Automatic Volumetric Karl Fischer Titrator with a platinum electrode.

  • Titration vessel, sealed from atmospheric moisture.

  • Analytical balance, accurate to 0.1 mg.

  • Syringes for sample injection.

3. Reagents:

  • Volumetric Karl Fischer titrant (iodine-based).

  • Solvent medium (e.g., methanol-based, specialized for ketones/aldehydes if necessary).

  • High-purity nitrogen gas for purging.

4. Procedure:

  • System Preparation: Fill the titrator with fresh titrant and solvent. Condition the solvent by running a pre-titration to neutralize any ambient moisture in the cell until a stable, low drift rate is achieved.

  • Standardization: Accurately inject a known amount of pure water or a certified water standard into the vessel and perform the titration. Repeat 3-5 times to determine the precise titer of the KF reagent (mg H₂O / mL titrant).

  • Sample Analysis:

    • Accurately weigh a suitable amount of the plasticizer sample into a gas-tight syringe. The sample size should be chosen based on the expected water content (typically 1-5 g).

    • Quickly inject the sample into the conditioned titration cell, ensuring no atmospheric moisture is introduced.

    • Start the titration. The instrument will automatically dispense titrant until the endpoint is reached.

    • Record the volume of titrant used.

  • Calculation:

    • Moisture (%) = [ (Volume of Titrant (mL) × Titer (mg/mL)) / (Sample Weight (mg)) ] × 100

Protocol 2: Determination of Hydroxyl Value via Titration

(Adapted from ASTM E1899)

This method determines the concentration of hydroxyl groups in a sample, expressed as mg KOH/g of sample.[9]

1. Principle: Hydroxyl groups in the sample are reacted with an excess of p-toluenesulfonyl isocyanate (TSI) in an acetonitrile solvent. The unreacted TSI is then hydrolyzed with water to form p-toluenesulfonic acid. The total acid content is then titrated with a standardized alcoholic base (tetrabutylammonium hydroxide, TBAOH). The hydroxyl value is calculated from the difference between the sample titration and a blank titration.

2. Apparatus:

  • Automatic potentiometric titrator.

  • pH electrode suitable for non-aqueous titrations.

  • Analytical balance, accurate to 0.1 mg.

  • Glass beakers and magnetic stirrer.

3. Reagents:

  • Acetonitrile (HPLC grade).

  • p-Toluenesulfonyl isocyanate (TSI) solution.

  • Tetrabutylammonium hydroxide (TBAOH) in isopropanol/methanol, 0.1 N, standardized.

4. Procedure:

  • Blank Titration:

    • Pipette 10 mL of the TSI solution into a beaker containing 10 mL of acetonitrile.

    • Allow the solution to react for 5 minutes.

    • Add 2 mL of water to hydrolyze the excess TSI.

    • Titrate the resulting acidic solution with standardized 0.1 N TBAOH to the potentiometric endpoint. Record the volume (V_blank).

  • Sample Titration:

    • Accurately weigh an appropriate amount of the plasticizer sample into a beaker.

    • Dissolve the sample in 10 mL of acetonitrile.

    • Add 10.0 mL of the TSI solution, cover the beaker, and allow it to react for 5 minutes with stirring.

    • Add 2 mL of water to hydrolyze the unreacted TSI.

    • Titrate the solution with standardized 0.1 N TBAOH to the potentiometric endpoint. Record the volume (V_sample).

  • Calculation:

    • Hydroxyl Value (mg KOH/g) = [ ( (V_blank - V_sample) × Normality of TBAOH × 56.1 ) / Sample Weight (g) ] + Acid Number

Protocol 3: Determination of Acid Number via Titration

(Adapted from ASTM D4662)

This method measures the residual acidity in a plasticizer, expressed as mg KOH required to neutralize the acid in one gram of sample.[10]

1. Principle: The sample is dissolved in a suitable solvent mixture and titrated with a standardized alcoholic potassium hydroxide (KOH) solution to a potentiometric or colorimetric (phenolphthalein) endpoint.

2. Apparatus:

  • Automatic potentiometric titrator or manual buret setup.

  • pH electrode or phenolphthalein indicator.

  • Analytical balance, accurate to 0.1 mg.

  • Glass beakers and magnetic stirrer.

3. Reagents:

  • Solvent mixture (e.g., Toluene/Ethanol 2:1), neutralized.

  • Potassium Hydroxide (KOH) solution in ethanol, 0.1 N, standardized.

4. Procedure:

  • Accurately weigh approximately 10-20 g of the plasticizer sample into a beaker.

  • Add 100 mL of the neutralized solvent mixture and stir until the sample is fully dissolved.

  • Titrate the solution with standardized 0.1 N KOH. Record the volume of titrant required to reach the endpoint.

  • Calculation:

    • Acid Number (mg KOH/g) = (Volume of KOH (mL) × Normality of KOH × 56.1) / Sample Weight (g)

References

Catalyst selection for efficient propylene glycol dibenzoate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Propylene Glycol Dibenzoate Synthesis

Welcome to the technical support center for the synthesis of this compound (PGDB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection, experimental protocols, and troubleshooting common issues encountered during the synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound? A1: this compound is synthesized through the direct esterification of propylene glycol with benzoic acid.[1] This is a reversible condensation reaction where water is produced as a byproduct.[2] The effective removal of this water is crucial to drive the reaction toward the formation of the desired diester product.[2][3]

Q2: What are the most common catalysts used for PGDB synthesis? A2: A variety of catalysts can be used for the esterification process. Common choices include acidic catalysts like sodium bisulfate and organometallic compounds.[2][4][5][6] Specific examples found in literature include:

  • Stannous chloride (Tin protochloride)[2][4]

  • Zinc acetate[2]

  • Copper hydroxide[2]

  • Boric acid[2]

  • Aluminum alkoxides[7]

  • Titanium (IV) isopropoxide[8]

The choice of catalyst can impact reaction time, temperature, and overall yield.[2]

Q3: What is the optimal molar ratio of reactants? A3: The molar ratio of propylene glycol to benzoic acid is a critical factor that determines the final product composition. To favor the formation of the desired dithis compound (the diester), a slight excess of benzoic acid is recommended. Ratios of benzoic acid to dipropylene glycol between 2.1:1 and 2.2:1 are often cited for maximizing diester yield.[2][9] For synthesizing the monoester, a ratio of approximately 1.05:1 (benzoic acid to glycol) should be used.[2]

Q4: What are typical reaction temperatures and times? A4: The reaction is typically carried out at temperatures ranging from 180°C to 230°C.[4][9] At these temperatures, the reaction can take several hours to reach completion.[9] While lower temperatures (90°C to 130°C) are possible, they generally result in significantly longer reaction times.[10]

Troubleshooting Guide

This guide addresses specific problems that may arise during the synthesis of this compound.

Problem 1: Low yield of the final product.

  • Possible Cause: Inefficient removal of water, which is a byproduct of the esterification reaction. The presence of water can drive the equilibrium back towards the reactants, reducing the yield.[2][3]

  • Solution: Ensure your reaction setup is equipped for efficient water removal. Using a Dean-Stark apparatus with an azeotropic solvent like toluene or xylene is a highly effective method to continuously remove water as it forms.[6][9]

Problem 2: The final product contains a high percentage of monoester instead of the desired diester.

  • Possible Cause 1: Incorrect stoichiometry. The molar ratio of reactants may not be optimal for diester formation.

  • Solution 1: Adjust the molar ratio of benzoic acid to propylene glycol. Use a slight excess of benzoic acid, such as a 2.1:1 or 2.2:1 ratio, to favor the complete esterification of both hydroxyl groups on the glycol.[2][9]

  • Possible Cause 2: The reaction has not gone to completion.

  • Solution 2: Increase the reaction time or slightly raise the temperature (while monitoring for side reactions) to ensure the monoester has sufficient opportunity to react and form the diester.[3]

Problem 3: The final product is discolored (yellow or brown).

  • Possible Cause 1: High reaction temperatures may be causing degradation of the reactants or products.[3] Temperatures above 250°C have been noted to produce colored products.[6]

  • Solution 1: Carefully control the reaction temperature to stay within the recommended range (180-230°C).[4][9]

  • Possible Cause 2: Impurities in the starting materials.

  • Solution 2: Use high-purity propylene glycol and benzoic acid to prevent impurities from being carried through the synthesis.[3]

  • Solution 3: Post-synthesis purification steps can be employed. Treatment with a decolorizing agent like hydrogen peroxide or passing the product through activated carbon can improve color.[2] One patent also suggests treating the product with ozone at temperatures below 150°C to improve color.[7]

Problem 4: Difficulty in removing the catalyst after the reaction.

  • Possible Cause: The catalyst is soluble in the reaction mixture and not easily separated.

  • Solution: After the reaction is complete, neutralize the acidic catalyst with a base wash, such as a 5% sodium hydroxide (NaOH) aqueous solution.[4][5] This will convert the catalyst into a salt, which can then be removed by washing with water. Subsequent water washes should be performed until the aqueous layer is neutral.

Troubleshooting Logic Flow

TroubleshootingFlow cluster_start cluster_problems cluster_solutions Potential Solutions start Identify Issue low_yield Low Yield start->low_yield high_monoester High Monoester Content start->high_monoester discoloration Product Discoloration start->discoloration solution_water Improve Water Removal (e.g., Dean-Stark) low_yield->solution_water Check Equilibrium solution_ratio Adjust Reactant Molar Ratio (Excess Benzoic Acid) low_yield->solution_ratio high_monoester->solution_ratio Check Stoichiometry solution_time_temp Increase Reaction Time / Temperature high_monoester->solution_time_temp Check Completion solution_temp_control Lower/Control Reaction Temperature discoloration->solution_temp_control Check Degradation solution_purity Verify Purity of Starting Materials discoloration->solution_purity solution_decolorize Implement Post-Synthesis Decolorization Step discoloration->solution_decolorize

Caption: A logical flowchart for troubleshooting common issues in PGDB synthesis.

Catalyst Performance and Reaction Data

The selection of a catalyst is critical for an efficient reaction. The table below summarizes data from various sources to aid in comparison.

CatalystReactant Ratio (Acid:Glycol)Temperature (°C)Time (h)Reported Yield / PurityNotes
Stannous ChlorideNot Specified180 -> 230~495% diester rateAn effective and commonly cited catalyst.[2][4]
Sodium BisulfateNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedA common, inexpensive acid catalyst.[2][5]
B2OH1:2.1 to 1:2.2 (Glycol:Acid)180 - 220891.6% - 93.5% Yield, 98.5% PurityRequires post-synthesis vacuum distillation.[9]
VariousNot SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedZinc Acetate, Copper Hydroxide, and Boric Acid have also been used as catalysts.[2]

Experimental Protocols

This section provides a generalized methodology for the synthesis of this compound based on common laboratory and patented procedures.

General Synthesis Protocol

G A 1. Charge Reactor - Propylene Glycol - Benzoic Acid (2.1x molar eq.) - Catalyst (e.g., Stannous Chloride) - Toluene (as azeotroping agent) B 2. Reaction - Heat to 180-220°C with stirring - Continuously remove water via Dean-Stark trap A->B C 3. Cooldown & Neutralization - Cool mixture to < 100°C - Add 5% NaOH(aq) to neutralize unreacted acid (to pH ~8) B->C D 4. Workup - Perform aqueous washes until neutral - Separate organic layer C->D E 5. Purification - Dry organic layer (e.g., Na2SO4) - Filter drying agent - Remove toluene via rotary evaporation D->E F Final Product This compound E->F

Caption: Standard experimental workflow for PGDB synthesis.

Detailed Methodology
  • Reactor Setup: Equip a reaction flask with a mechanical stirrer, a heating mantle, a thermometer, and a Dean-Stark apparatus connected to a condenser.

  • Charging Reactants: To the flask, add propylene glycol, benzoic acid (in a 1:2.1 to 1:2.2 molar ratio), a catalyst (e.g., 0.1-0.3 mol% stannous chloride), and a water-carrying agent such as toluene.[4][9]

  • Esterification Reaction:

    • Begin stirring and heat the mixture. The reaction temperature should be maintained between 180°C and 220°C.[9]

    • Water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

    • Monitor the reaction progress by observing the amount of water collected. The reaction is considered substantially complete when water ceases to be produced.[4] This may take 4 to 8 hours.[2][9]

  • Cooldown and Neutralization:

    • Once the reaction is complete, stop heating and allow the mixture to cool to below 100°C.[4]

    • Transfer the mixture to a separatory funnel. Add a 5% aqueous solution of sodium hydroxide (NaOH) and shake to neutralize any remaining benzoic acid and the acid catalyst. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).[4]

  • Washing and Separation:

    • Allow the layers to separate and drain the lower aqueous layer.

    • Wash the organic layer with deionized water. Repeat the water wash until the aqueous layer is neutral.[4][5]

  • Drying and Solvent Removal:

    • Transfer the organic layer to a clean flask and dry it over an anhydrous drying agent, such as sodium sulfate.

    • Filter off the drying agent.

    • Remove the toluene solvent under reduced pressure using a rotary evaporator to yield the crude this compound product.

  • Optional Purification: For a higher purity product, the crude material can be further purified by vacuum distillation.[9] Collect the fraction that distills at the appropriate temperature and pressure for PGDB.

References

Methods for removing unreacted benzoic acid from propylene glycol dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals on the methods for removing unreacted benzoic acid from propylene glycol dibenzoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Acid-Base Extraction / Alkaline Wash

  • Q: What is the principle behind using an acid-base extraction to remove benzoic acid? A: Acid-base extraction separates compounds based on their acidic or basic properties. Unreacted benzoic acid is acidic, while the this compound ester is neutral. By washing the organic mixture with a basic aqueous solution (like sodium bicarbonate or sodium hydroxide), the benzoic acid is deprotonated to form its water-soluble salt (sodium benzoate). This salt then dissolves in the aqueous layer, which can be separated from the organic layer containing the purified ester.[1]

  • Q: Which basic solution should I use: sodium bicarbonate or sodium hydroxide? A: For ester purifications, a mild base like sodium bicarbonate (NaHCO₃) is generally preferred over a strong base like sodium hydroxide (NaOH).[2] Strong bases can potentially hydrolyze the ester product, leading to a lower yield. Sodium bicarbonate is sufficiently basic to neutralize the unreacted benzoic acid without significantly affecting the desired ester.

  • Q: I performed a wash with sodium bicarbonate, but I still see benzoic acid in my product (e.g., by NMR or TLC analysis). What could be the problem? A: There are a few possibilities:

    • Insufficient Washing: You may not have used enough basic solution or performed enough washes to remove all the benzoic acid. It is recommended to perform multiple washes with smaller volumes of the basic solution rather than a single large-volume wash.

    • Inadequate Mixing: Ensure thorough mixing of the organic and aqueous layers during the extraction to allow for the complete reaction and transfer of the benzoate salt to the aqueous phase.

    • Concentration of Basic Solution: The concentration of the sodium bicarbonate solution might be too low. A saturated or 5-10% solution is typically effective.

  • Q: After adding the sodium bicarbonate solution, I observed foaming and pressure buildup in my separatory funnel. Is this normal? A: Yes, this is normal and expected. The reaction between benzoic acid and sodium bicarbonate produces carbon dioxide gas, which causes pressure to build up. It is crucial to vent the separatory funnel frequently and cautiously, especially during the initial stages of mixing, to release this pressure safely.

2. Adsorption

  • Q: How does activated carbon remove benzoic acid? A: Activated carbon has a porous structure with a large surface area, allowing it to adsorb organic molecules like benzoic acid.[3][4][5][6] The removal efficiency can be influenced by the type of activated carbon and the solvent system used.[4]

  • Q: Can I use activated carbon to purify my this compound directly in the organic solvent? A: While most available data is for aqueous solutions, the principle of adsorption applies to organic solvents as well. You may need to perform small-scale pilot experiments to determine the optimal amount of activated carbon and contact time for your specific organic solvent system.

  • Q: What are the optimal conditions for benzoic acid adsorption on activated carbon? A: In aqueous solutions, the optimal conditions for benzoic acid removal using activated carbon are a pH of 3, a contact time of 60 minutes, and an adsorbent dose of 10 g/L.[3][6] While the pH is not directly applicable to an organic solvent system, the contact time and dosage can serve as a starting point for optimization.

3. Vacuum Distillation

  • Q: Is vacuum distillation a suitable method for removing benzoic acid from this compound? A: Yes, vacuum distillation can be an effective method, especially for large-scale purifications.[7][8][9] This method separates compounds based on their boiling points. Under vacuum, the boiling points are lowered, which helps to prevent thermal degradation of the product. Benzoic acid is more volatile than this compound and can be distilled off.

  • Q: I'm concerned about the high temperatures required for distillation. Could this cause my product to decompose? A: This is a valid concern. Operating under a high vacuum is crucial to lower the boiling points of both the benzoic acid and the this compound, thereby reducing the risk of thermal decomposition. A fractional distillation setup can also improve the separation efficiency at lower temperatures.

4. Recrystallization

  • Q: How can I use recrystallization to purify my this compound? A: Recrystallization is a technique used to purify solids.[10][11][12][13][14] It involves dissolving the impure compound in a hot solvent and then allowing it to cool slowly. The desired compound should be highly soluble in the hot solvent and much less soluble in the cold solvent, causing it to crystallize out upon cooling while the impurities remain dissolved.

  • Q: What is a good solvent for recrystallizing this compound? A: The ideal solvent is one in which this compound is sparingly soluble at room temperature but very soluble at the solvent's boiling point, while benzoic acid is either very soluble or insoluble at all temperatures. A common rule of thumb is that solvents with similar functional groups to the compound of interest are often good solubilizers. For esters, solvents like ethyl acetate or acetone, often in combination with a less polar solvent like hexanes, can be effective.[12] You will likely need to perform solubility tests with a few different solvents or solvent mixtures to find the optimal system.

Quantitative Data Summary

The following table summarizes available quantitative data for the removal of benzoic acid using different methods. It is important to note that these values are often obtained from systems other than this compound and should be used as a starting point for optimization.

Purification MethodKey ParameterValueConditions/NotesSource
Adsorption Adsorption Capacity~82% removalAqueous solution, pH 3, 60 min contact time, 10 g/L activated charcoal[3]
Adsorption Time70% removal in first 20 minAqueous solution, column system[3][6]
Vacuum Distillation Benzoic Acid Removal>85%In the presence of an aromatic solvent (xylene)[8]
Final Product Purity>90% (benzyl benzoate)Vacuum batch distillation of residua[15]

Experimental Protocols

1. Protocol for Acid-Base Extraction

  • Dissolution: Dissolve the crude this compound containing unreacted benzoic acid in a suitable water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane) in a separatory funnel.

  • First Wash: Add a volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution equal to about one-third of the organic layer volume.

  • Extraction: Stopper the funnel and invert it. Immediately open the stopcock to vent the pressure buildup from CO₂ evolution. Close the stopcock and shake gently for 1-2 minutes, venting frequently.

  • Separation: Allow the layers to separate completely. Drain the lower aqueous layer.

  • Repeat: Repeat the washing step (steps 2-4) two more times with fresh NaHCO₃ solution.

  • Water Wash: Wash the organic layer with deionized water to remove any remaining bicarbonate solution.

  • Drying and Evaporation: Drain the organic layer into a clean flask and dry it over an anhydrous drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate). Filter off the drying agent and remove the solvent under reduced pressure to obtain the purified this compound.

  • (Optional) Recovery of Benzoic Acid: The combined aqueous layers can be acidified with a strong acid (e.g., HCl) to re-precipitate the benzoic acid, which can then be collected by filtration.[2]

2. Protocol for Adsorption with Activated Carbon

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent.

  • Adsorbent Addition: Add activated carbon to the solution. A starting point is 10 g of activated carbon per liter of solution.[3]

  • Agitation: Stir the mixture vigorously at room temperature for at least 60 minutes to ensure adequate contact between the benzoic acid and the activated carbon.[3]

  • Filtration: Remove the activated carbon by filtration. A pad of celite can be used to ensure all fine carbon particles are removed.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the purified this compound.

3. Protocol for Vacuum Distillation

  • Setup: Assemble a vacuum distillation apparatus, preferably with a short path or fractional distillation column for better separation.

  • Charging the Flask: Place the crude this compound into the distillation flask.

  • Applying Vacuum: Gradually apply vacuum to the system.

  • Heating: Gently heat the distillation flask.

  • Fraction Collection: Collect the fractions that distill over at different temperature ranges. The first fraction will be enriched in the more volatile benzoic acid. The desired this compound will distill at a higher temperature. Monitor the purity of the fractions using an appropriate analytical technique (e.g., TLC, GC, NMR).

4. Protocol for Recrystallization

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents at room temperature and upon heating. An ideal solvent will dissolve the product when hot but not when cold.[10][13] Common solvent systems for esters include ethanol/water, or ethyl acetate/hexanes.[12]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature, then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the purified crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven to remove all traces of solvent.

Decision-Making Workflow for Purification Method Selection

Purification_Decision_Tree start Start: Crude Propylene Glycol Dibenzoate with Unreacted Benzoic Acid scale What is the scale of the experiment? start->scale small_scale Small Scale (Lab Research) scale->small_scale < 100g large_scale Large Scale (Pilot/Production) scale->large_scale > 100g purity_req What is the required purity? small_scale->purity_req distillation Vacuum Distillation large_scale->distillation Cost-effective for bulk moderate_purity Moderate Purity purity_req->moderate_purity Trace impurities acceptable high_purity High Purity purity_req->high_purity High purity required acid_base Acid-Base Extraction (Alkaline Wash) moderate_purity->acid_base Simple & Fast adsorption Adsorption with Activated Carbon moderate_purity->adsorption Good for removing trace amounts recrystallization Recrystallization high_purity->recrystallization For solid products combination Combine Methods (e.g., Wash then Distill/Recrystallize) high_purity->combination end Purified Propylene Glycol Dibenzoate acid_base->end adsorption->end distillation->end recrystallization->end combination->end

References

Technical Support Center: Stabilizing Propylene Glycol Dibenzoate Against Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for propylene glycol dibenzoate (PGDB). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting the hydrolysis of PGDB in your experiments and formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (PGDB) hydrolysis?

A1: this compound (PGDB) is a diester. Hydrolysis is a chemical reaction where water molecules break down these ester bonds. This degradation process results in the formation of propylene glycol monobenzoate and benzoic acid as primary products. Further hydrolysis of the monobenzoate can yield propylene glycol and additional benzoic acid. This process can be accelerated by factors such as pH, temperature, and the presence of catalysts.

Q2: Why is it important to prevent the hydrolysis of PGDB?

A2: Preventing hydrolysis is crucial for maintaining the chemical integrity, efficacy, and safety of your formulation. The degradation of PGDB can lead to:

  • A decrease in the concentration of the active PGDB.

  • An increase in acidity (due to the formation of benzoic acid), which can affect the stability of other components in the formulation.

  • Changes in the physical properties of the formulation, such as viscosity and solubility.

  • Potential for undesired side reactions with other excipients.

Q3: What are the main factors that promote the hydrolysis of PGDB?

A3: The primary factors that can induce or accelerate the hydrolysis of PGDB are:

  • pH: Hydrolysis is significantly influenced by pH. It can occur under both acidic and alkaline conditions, with the rate being generally faster at higher pH (alkaline conditions).

  • Temperature: Higher temperatures increase the rate of the hydrolysis reaction.

  • Moisture: As water is a reactant in hydrolysis, the presence of moisture is a key factor. Minimizing water content in formulations is essential.

  • Catalysts: Certain enzymes (e.g., esterases) and metal ions can act as catalysts, accelerating the breakdown of the ester bonds.

Q4: What are the typical signs of PGDB hydrolysis in a formulation?

A4: Signs of hydrolysis can include:

  • A decrease in the pH of the formulation.

  • The appearance of crystalline precipitate (benzoic acid has limited aqueous solubility).

  • Changes in the odor of the formulation.

  • Alterations in the physical appearance or consistency of the product.

  • Chromatographic analysis showing a decrease in the PGDB peak and the appearance of new peaks corresponding to the degradation products.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Decreased pH of the formulation over time. Hydrolysis of PGDB is producing benzoic acid.1. Buffer the formulation: Maintain the pH in a slightly acidic to neutral range where the hydrolysis rate is minimized. The optimal pH should be determined experimentally.2. Reduce water content: If possible, minimize the amount of free water in the formulation.3. Store at a lower temperature: Reducing the storage temperature can significantly slow down the rate of hydrolysis.
Formation of a precipitate in a liquid formulation. The concentration of benzoic acid, a hydrolysis product, has exceeded its solubility limit.1. Implement the solutions for decreasing pH. 2. Incorporate a solubilizing agent: If the presence of some benzoic acid is unavoidable, consider adding a co-solvent or surfactant to increase its solubility.3. Re-evaluate the formulation: It may be necessary to adjust the concentration of PGDB or other excipients.
Loss of PGDB potency in the final product. Significant hydrolysis has occurred during processing or storage.1. Review the manufacturing process: Identify any steps with high temperature or prolonged exposure to water and optimize them.2. Incorporate a stabilizer: Consider the addition of an antioxidant or a specific ester stabilizer like a carbodiimide.[1]3. Optimize packaging: Use packaging that protects the formulation from moisture.
Inconsistent analytical results for PGDB concentration. The sample preparation or analytical method is not adequately separating PGDB from its degradation products.1. Develop a stability-indicating analytical method: Use a chromatographic method (e.g., HPLC) that can resolve PGDB from benzoic acid and propylene glycol monobenzoate.[2][3]2. Ensure proper sample handling: Analyze samples promptly after preparation to avoid degradation during the analytical process itself.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To evaluate the stability of PGDB under various stress conditions to understand its degradation pathways.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of PGDB in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Incubate at room temperature for 4 hours. Note: Base hydrolysis is typically much faster.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

    • Thermal Degradation: Heat the stock solution at 80°C for 48 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) for 24 hours.

  • Sample Analysis:

    • After the specified time, neutralize the acid and base-stressed samples.

    • Dilute all samples to an appropriate concentration with the mobile phase.

    • Analyze the samples using a stability-indicating HPLC method (see Protocol 2).

  • Data Analysis:

    • Compare the chromatograms of the stressed samples with that of an unstressed control sample.

    • Identify and quantify the degradation products.

    • Calculate the percentage of PGDB degradation under each condition.

Protocol 2: Stability-Indicating HPLC Method for PGDB and its Hydrolysis Products

Objective: To quantify PGDB and its primary hydrolysis product, benzoic acid, in a sample.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (with 0.1% phosphoric acid to control pH and improve peak shape). A typical starting point could be a 60:40 (v/v) mixture of acetonitrile and acidified water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 235 nm (where the benzoate moiety absorbs).[2]

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Procedure:

  • Standard Preparation: Prepare standard solutions of PGDB and benzoic acid of known concentrations in the mobile phase.

  • Sample Preparation: Dilute the sample to be analyzed to a suitable concentration within the calibration range using the mobile phase.

  • Analysis: Inject the standards and samples onto the HPLC system.

  • Quantification: Create a calibration curve for both PGDB and benzoic acid using the peak areas from the standard solutions. Use this curve to determine the concentrations in the analytical samples.

Data Presentation

Table 1: Factors Affecting the Rate of Benzoate Ester Hydrolysis

FactorEffect on Hydrolysis RateRationale
Increasing Temperature IncreasesProvides more energy for the reaction to overcome the activation energy barrier.[4][5]
Increasing pH (Alkaline) Significantly IncreasesThe hydroxide ion is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of the ester.
Decreasing pH (Acidic) Increases (compared to neutral)The acid protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.
Presence of Water IncreasesWater is a reactant in the hydrolysis reaction.
Presence of Esterase Enzymes Significantly IncreasesBiological catalysts that are highly efficient at cleaving ester bonds.[6]

Visualizations

Hydrolysis_Pathway cluster_2 PGDB This compound H2O_1 H₂O PGMB Propylene Glycol Monobenzoate PGDB->PGMB Hydrolysis Step 1 BA_1 Benzoic Acid PG Propylene Glycol PGMB->PG Hydrolysis Step 2 BA_2 Benzoic Acid H2O_2 H₂O

Caption: Hydrolysis pathway of this compound.

Troubleshooting_Logic Start Instability Observed (e.g., pH drop, precipitate) Check_pH Is the formulation in an optimal pH range? Start->Check_pH Check_Water Is the water content minimized? Check_pH->Check_Water Yes Adjust_pH Action: Buffer the system Check_pH->Adjust_pH No Check_Temp Is the storage/processing temperature controlled? Check_Water->Check_Temp Yes Reduce_Water Action: Reduce water activity Check_Water->Reduce_Water No Lower_Temp Action: Lower temperature Check_Temp->Lower_Temp No Add_Stabilizer Consider adding a stabilizer (e.g., antioxidant) Check_Temp->Add_Stabilizer Yes End Stability Improved Adjust_pH->End Reduce_Water->End Lower_Temp->End Add_Stabilizer->End

Caption: Troubleshooting workflow for PGDB instability.

References

Addressing compatibility issues of propylene glycol dibenzoate with other polymers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Propylene Glycol Dibenzoate (PGDB). This resource is designed for researchers, scientists, and drug development professionals to address compatibility issues of PGDB with other polymers. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your research and development activities.

Troubleshooting Guide & FAQs

This section provides answers to common questions and troubleshooting tips for issues you may encounter when using this compound with various polymers.

Q1: My polymer blend with PGDB is showing signs of phase separation (cloudiness, exudation). What could be the cause and how can I fix it?

A1: Phase separation, observed as cloudiness or the plasticizer leaching out (exudation), is a primary indicator of poor compatibility between the polymer and PGDB. This can be due to a significant mismatch in the polarity and solubility parameters of the two components.

Troubleshooting Steps:

  • Verify Polymer Polarity: PGDB is a polar, high-solvating plasticizer and is most compatible with polar polymers.[1][2][3] Ensure the polymer you are using is polar in nature. Nonpolar polymers will likely have poor compatibility.

  • Check Solubility Parameters: For optimal compatibility, the Hildebrand solubility parameters of the polymer and plasticizer should be close. Refer to the compatibility table below. A large difference in these values suggests a higher likelihood of phase separation.

  • Adjust Concentration: High concentrations of PGDB can sometimes lead to supersaturation and subsequent phase separation, even with a compatible polymer. Try reducing the concentration of PGDB in your formulation.

  • Improve Mixing: Ensure that the polymer and PGDB are thoroughly mixed. For melt blending, ensure the processing temperature is adequate to achieve a homogeneous mixture.

  • Consider a Co-plasticizer or Compatibilizer: In some cases, adding a small amount of a co-plasticizer or a compatibilizer can improve the miscibility of the primary polymer and PGDB.

Q2: I've observed a decrease in the tensile strength of my polymer after adding PGDB. Is this expected?

A2: Yes, a decrease in tensile strength and an increase in elongation at break are expected effects of adding a plasticizer like PGDB. Plasticizers work by embedding themselves between polymer chains, which reduces the intermolecular forces and increases the free volume. This makes the polymer more flexible and less rigid, hence the lower tensile strength and higher elongation. The key is to find a balance where the desired flexibility is achieved without compromising the mechanical integrity of the final product for its intended application. Refer to the data on the mechanical properties of plasticized polymers in the tables below for expected ranges.

Q3: How can I determine if PGDB is migrating out of my polymer matrix over time?

A3: Plasticizer migration is a common concern, especially in applications with stringent safety requirements like medical devices and food packaging. You can assess PGDB migration using a few different methods. A standard accelerated test method is ASTM D2199, which involves placing the plasticized polymer in contact with another material (e.g., a lacquer-coated panel) at an elevated temperature and observing for any softening or marring of the contact surface.[4][5][6][7][8][9] For a more quantitative assessment, you can perform extraction studies where the plasticized polymer is immersed in a simulant fluid (e.g., water, ethanol, or a food simulant like olive oil) for a specific time and temperature.[1][10][11] The amount of PGDB that has migrated into the simulant can then be quantified using analytical techniques such as gas chromatography-mass spectrometry (GC-MS).

Q4: What are the key considerations when formulating a pressure-sensitive adhesive (PSA) with PGDB?

A4: When using PGDB in acrylic-based waterborne PSAs, it can be used to improve the wetting of the substrate, increase peel strength, and enhance tack.[12][13] However, it's important to note that plasticizers can also reduce the holding power (shear strength) of the adhesive. Therefore, a careful balance between the concentration of PGDB and tackifier resin is necessary to achieve the desired adhesive performance.

Quantitative Data on PGDB and Polymer Compatibility

The following tables summarize key quantitative data to help you assess the compatibility of PGDB with various polymers.

Table 1: Hildebrand Solubility Parameters for PGDB and Common Polymers

Compatibility between a plasticizer and a polymer can be predicted by comparing their Hildebrand solubility parameters (δ). Materials with similar δ values are more likely to be miscible.[3][5][14][15][16]

MaterialHildebrand Solubility Parameter (δ) (MPa½)
This compound (PGDB) ~20.5 (estimated)
Polyvinyl Chloride (PVC)19.1 - 22.1
Polyvinyl Acetate (PVAc)19.1 - 22.8
Polyurethane (PU)18.6 - 22.5
Polymethyl Methacrylate (PMMA)18.6 - 26.2
Polystyrene (PS)17.4 - 18.6
Polyethylene (PE)16.0 - 17.0
Polypropylene (PP)16.0 - 17.0

Note: The Hildebrand solubility parameter for PGDB is an estimate based on its chemical structure and typical values for similar dibenzoate plasticizers. Experimental determination is recommended for precise formulation development.

Table 2: Typical Mechanical Properties of PVC Plasticized with Dibenzoate Plasticizers

This table provides an overview of the expected changes in mechanical properties of Polyvinyl Chloride (PVC) when plasticized with dibenzoate plasticizers, which are structurally similar to PGDB. Data is presented for 40 parts per hundred resin (phr) of plasticizer.

PlasticizerTensile Strength (MPa)Elongation at Break (%)
Unplasticized PVC~50 - 60~2 - 5
PVC + 1,3-Propanediol Dibenzoate~15 - 20~350 - 400
PVC + 1,5-Pentanediol Dibenzoate~18 - 23~380 - 430
PVC + 1,6-Hexanediol Dibenzoate~20 - 25~370 - 420
PVC + DEHP (common phthalate plasticizer)~17 - 22~350 - 400

Data is generalized from studies on linear alkyl diol dibenzoates and serves as a reference for the expected performance of PGDB.[17]

Table 3: Plasticizer Migration from PVC into Food Simulants

This table shows typical migration levels for different types of plasticizers from PVC films into various food simulants. This data can be used to understand the potential migration behavior of PGDB in similar applications.

Plasticizer TypeFood SimulantTemperature (°C)Time (days)Migration (mg/dm²)
DEHA (adipate)3% Acetic Acid4010< 0.5
DEHA (adipate)10% Ethanol4010< 0.5
DEHA (adipate)Olive Oil401015 - 25
ATBC (citrate)3% Acetic Acid4010< 0.5
ATBC (citrate)10% Ethanol4010< 0.5
ATBC (citrate)Olive Oil40105 - 10
Polymeric PlasticizerOlive Oil4010< 2

This data is indicative of the migration behavior of different classes of plasticizers. The migration of PGDB would be expected to be influenced by its molecular weight and solubility in the respective simulant.[1][11]

Key Experimental Protocols

Below are detailed methodologies for key experiments to assess the compatibility and performance of PGDB in your polymer formulations.

1. Protocol for Determining Plasticizer Migration (Based on ASTM D2199)

This protocol describes an accelerated method to measure the tendency of a plasticizer to migrate from a vinyl-based polymer to a lacquer coating.

Materials and Equipment:

  • Polymer film containing PGDB

  • Glass panels

  • Drawdown blade (to create a uniform lacquer film)

  • Lacquer (e.g., nitrocellulose-based)

  • Forced-convection oven

  • Weights (to apply a pressure of 3.45 kPa)

  • Aluminum foil

  • Sponge rubber squares

  • Heptane

  • Soft cloth

Procedure:

  • Prepare Lacquer-Coated Panels: Apply a uniform film of lacquer onto a glass panel using a drawdown blade. Dry the lacquer according to the manufacturer's recommendations (e.g., 24 hours at room temperature followed by 2 hours at 50°C).

  • Sample Preparation: Cut a square specimen of the PGDB-plasticized polymer film (e.g., 50 mm x 50 mm).

  • Assembly:

    • Preheat the lacquer-coated panel, a glass square, and the weights in an oven at 50°C for 30 minutes.

    • Place the polymer film specimen onto the dried lacquer film.

    • Cover the polymer film with a piece of aluminum foil, followed by a sponge rubber square, the pre-heated glass square, and finally the weights.

  • Incubation: Place the entire assembly in a forced-convection oven at 50°C for 72 hours.

  • Evaluation:

    • After 72 hours, remove the assembly from the oven and allow it to cool to room temperature.

    • Disassemble the setup and carefully remove the polymer film.

    • Visually inspect the lacquer surface for any signs of softening, marring, or faint imprints at a low angle against a light source.

    • Wipe the surface of the polymer film with a soft cloth dampened with heptane to check for any exuded plasticizer.

  • Reporting: Report the degree of migration based on the visual inspection of the lacquer surface (e.g., no change, faint imprint, severe imprint, or marring).

2. Protocol for Tensile Testing of Plasticized Polymers (Based on ASTM D638/ISO 527-2)

This protocol outlines the procedure for determining the tensile properties of polymers plasticized with PGDB.

Materials and Equipment:

  • Universal Testing Machine (UTM) with a suitable load cell

  • Extensometer (for accurate strain measurement)

  • Dumbbell-shaped test specimens of the plasticized polymer, prepared by injection molding or die-cutting from a sheet.

  • Calipers or micrometer for measuring specimen dimensions.

Procedure:

  • Specimen Preparation and Conditioning:

    • Prepare dumbbell-shaped specimens according to the dimensions specified in the relevant standard (e.g., ASTM D638 Type I).

    • Condition the specimens at a standard temperature and humidity (e.g., 23°C and 50% relative humidity) for at least 40 hours prior to testing.

  • Measure Specimen Dimensions: Carefully measure the width and thickness of the gauge section of each specimen at several points and calculate the average cross-sectional area.

  • Set up the UTM:

    • Install the appropriate grips for holding the specimens.

    • Set the test speed. The speed will depend on the material and the standard being followed (e.g., 5 mm/min or 50 mm/min for ISO 527-2).

    • Attach the extensometer to the gauge section of the specimen.

  • Conduct the Test:

    • Mount the specimen in the grips of the UTM, ensuring it is aligned vertically.

    • Start the test, and the UTM will pull the specimen at a constant rate of crosshead movement until it fractures.

    • The load and extension data are recorded throughout the test.

  • Data Analysis:

    • From the load-extension curve, calculate the following properties:

      • Tensile Strength at Break (MPa): The maximum stress the material can withstand before breaking.

      • Elongation at Break (%): The percentage increase in length of the specimen at the point of fracture.

      • Modulus of Elasticity (MPa): The stiffness of the material, calculated from the initial linear portion of the stress-strain curve.

  • Reporting: Report the average and standard deviation of the tensile properties for a set of at least five specimens.

Visualizations

The following diagrams illustrate key workflows and relationships relevant to addressing PGDB compatibility issues.

TroubleshootingWorkflow Start Start: Compatibility Issue Observed (e.g., Phase Separation) CheckPolarity Is the polymer polar? Start->CheckPolarity CheckSolubility Are Hildebrand Solubility Parameters similar? CheckPolarity->CheckSolubility Yes SelectNewPolymer Consider a more compatible polymer CheckPolarity->SelectNewPolymer No AdjustConcentration Reduce PGDB Concentration CheckSolubility->AdjustConcentration Yes CheckSolubility->SelectNewPolymer No ImproveMixing Optimize Mixing Process AdjustConcentration->ImproveMixing ConsiderCompatibilizer Add Co-plasticizer or Compatibilizer ImproveMixing->ConsiderCompatibilizer ReEvaluate Re-evaluate Formulation ConsiderCompatibilizer->ReEvaluate Success Issue Resolved ReEvaluate->Success Positive Result NoSuccess Issue Persists ReEvaluate->NoSuccess Negative Result NoSuccess->SelectNewPolymer

A troubleshooting workflow for addressing PGDB compatibility issues.

ExperimentalWorkflow cluster_prep Formulation & Preparation cluster_testing Material Characterization cluster_analysis Data Analysis & Optimization Formulation Define Polymer/ PGDB Ratios Blending Melt Blending or Solution Casting Formulation->Blending SpecimenPrep Specimen Preparation (Molding/Cutting) Blending->SpecimenPrep MechanicalTest Tensile Testing (ASTM D638) SpecimenPrep->MechanicalTest MigrationTest Migration Testing (ASTM D2199) SpecimenPrep->MigrationTest ThermalAnalysis Thermal Analysis (DSC/TGA) SpecimenPrep->ThermalAnalysis DataAnalysis Analyze Mechanical, Migration & Thermal Data MechanicalTest->DataAnalysis MigrationTest->DataAnalysis ThermalAnalysis->DataAnalysis Optimization Optimize Formulation DataAnalysis->Optimization

An experimental workflow for evaluating PGDB-polymer blends.

References

Validation & Comparative

A Comparative Guide to the Quantitative Analysis of Propylene Glycol Dibenzoate by ¹H NMR and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of propylene glycol dibenzoate, a common non-phthalate plasticizer and component in various formulations, is critical for quality control, formulation development, and safety assessment. This guide provides an objective comparison of quantitative ¹H Nuclear Magnetic Resonance (qHNMR) spectroscopy with High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for this purpose. The information presented is synthesized from established analytical practices for benzoates and plasticizers to provide a comprehensive overview of method performance and application.

Method Comparison Overview

The choice of analytical technique for the quantification of this compound depends on factors such as the required precision, sample throughput, and the nature of the sample matrix. While chromatographic methods like HPLC and GC are industry standards, qHNMR offers a powerful, non-destructive alternative with distinct advantages.

FeatureQuantitative ¹H NMR (qHNMR)High-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Signal intensity is directly proportional to the number of protons.Separation based on partitioning between a stationary and mobile phase, with UV detection.Separation of volatile compounds based on partitioning in a gaseous mobile phase, with FID detection.
Sample Preparation Simple dissolution in a deuterated solvent with an internal standard.Dilution in mobile phase and filtration.Dilution in a suitable solvent.
Selectivity High; distinct signals for analyte and internal standard are chosen.Good; dependent on column and mobile phase selection.Excellent; high-resolution separation.
Precision Excellent (<1% RSD achievable).Very good (typically <2% RSD).Very good (typically <2% RSD).
Accuracy High; traceable to a certified reference material.High; dependent on the purity of the reference standard.High; dependent on the purity of the reference standard.
Analysis Time Rapid (typically 5-10 minutes per sample).Moderate (typically 10-20 minutes per sample).Moderate (typically 15-25 minutes per sample).
Linearity (R²) >0.999>0.999>0.999
LOD/LOQ Generally in the µg/mL range.Can reach ng/mL levels.Can reach ng/mL levels.
Strengths No need for specific reference standards of the analyte (universal internal standard), provides structural information, non-destructive.Wide applicability, robust, and well-established.High sensitivity and resolving power for volatile compounds.
Limitations Lower sensitivity compared to chromatographic methods, higher initial instrument cost.Requires a chromophore for UV detection, potential for co-eluting interferences.Analyte must be volatile and thermally stable.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any quantitative analytical method. Below are representative protocols for the quantification of this compound using qHNMR, HPLC, and GC.

Quantitative ¹H NMR (qHNMR) Spectroscopy

This protocol describes the determination of this compound purity using an internal standard method.

1. Materials and Reagents:

  • This compound sample

  • Internal Standard (IS): Maleic acid (certified reference material)

  • Deuterated Solvent: Chloroform-d (CDCl₃) with 0.03% (v/v) Tetramethylsilane (TMS)

  • Class A volumetric flasks and pipettes

  • Analytical balance

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of the this compound sample and 5 mg of maleic acid (internal standard) into a vial.

  • Dissolve the mixture in approximately 0.7 mL of CDCl₃.

  • Transfer the solution to a 5 mm NMR tube.

3. ¹H NMR Acquisition Parameters:

  • Spectrometer: 500 MHz

  • Pulse Sequence: zg30

  • Number of Scans: 16

  • Relaxation Delay (d1): 30 s

  • Acquisition Time: 4 s

  • Spectral Width: 20 ppm

4. Data Processing and Quantification:

  • Apply Fourier transformation, phase correction, and baseline correction to the acquired FID.

  • Integrate the well-resolved signals of this compound (e.g., the aromatic protons around 7.4-8.1 ppm) and the signal of the internal standard (maleic acid singlet at ~6.3 ppm).

  • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

This protocol is suitable for the quantification of this compound in various samples.

1. Instrumentation and Conditions:

  • HPLC system with a UV detector

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: Acetonitrile and water (70:30 v/v)

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 235 nm[1]

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of acetonitrile to obtain a 1 mg/mL solution.

  • Working Standards: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 to 100 µg/mL.

  • Sample Solution: Prepare the sample by dissolving a known amount in the mobile phase to obtain a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

3. Quantification:

  • Construct a calibration curve by plotting the peak area against the concentration of the working standards.

  • Determine the concentration of this compound in the sample solution from the calibration curve.

Gas Chromatography (GC)

This method is applicable for the purity assessment of this compound.

1. Instrumentation and Conditions:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Inlet Temperature: 280 °C

  • Detector Temperature: 300 °C

  • Oven Program: Start at 150 °C, hold for 1 minute, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • Injection Volume: 1 µL (split ratio 50:1)

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a solution of this compound reference standard in acetone at a concentration of approximately 1 mg/mL.

  • Sample Solution: Prepare the sample by dissolving a known amount in acetone to achieve a similar concentration.

3. Quantification:

  • The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all peaks in the chromatogram.

Experimental Workflows

To visualize the procedural steps of the described analytical methods, the following diagrams have been generated.

qHNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_quant Quantification weigh_sample Accurately weigh sample and internal standard dissolve Dissolve in deuterated solvent weigh_sample->dissolve transfer Transfer to NMR tube dissolve->transfer acquire Acquire ¹H NMR spectrum transfer->acquire process Process data (FT, phase, baseline correction) acquire->process integrate Integrate signals process->integrate calculate Calculate purity using the established formula integrate->calculate

Caption: Workflow for quantitative ¹H NMR analysis.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_quant Quantification prep_std Prepare standard solutions filter_std Filter standards prep_std->filter_std prep_sample Prepare sample solution filter_sample Filter sample prep_sample->filter_sample inject Inject into HPLC system filter_std->inject filter_sample->inject record Record chromatograms and peak areas inject->record calibrate Generate calibration curve record->calibrate determine Determine sample concentration calibrate->determine

Caption: Workflow for quantitative HPLC analysis.

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_quant Quantification dissolve_sample Dissolve sample in solvent inject_gc Inject into GC system dissolve_sample->inject_gc record_gc Record chromatogram and peak areas inject_gc->record_gc calculate_area Calculate purity by area percent record_gc->calculate_area

Caption: Workflow for quantitative GC analysis.

Conclusion

Both qHNMR and chromatographic techniques are suitable for the quantitative analysis of this compound, each with its own set of advantages. The qHNMR method offers rapid analysis, minimal sample preparation, and direct quantification without the need for a specific reference standard of the analyte, making it a highly efficient method for purity determination. HPLC and GC are robust and sensitive methods that are widely available in analytical laboratories. The choice between these techniques will ultimately be guided by the specific requirements of the analysis, including sample matrix, required sensitivity, and available instrumentation. For routine quality control where speed and accuracy are paramount, qHNMR presents a compelling option. For analyses requiring very low detection limits, chromatographic methods may be more appropriate.

References

A Comparative Guide to HPLC and GC Methods for the Quantification of Propylene Glycol Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of propylene glycol dibenzoate, a widely used plasticizer and solvent in pharmaceutical formulations, is critical for ensuring product quality and safety. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the two most common analytical techniques for this purpose. This guide provides an objective comparison of these methods, supported by representative experimental data, to assist in selecting the most suitable technique for your specific analytical needs.

At a Glance: Performance Comparison

The choice between HPLC and GC for this compound analysis depends on several factors, including the sample matrix, desired sensitivity, and the specific information required (e.g., purity assay vs. residual solvent analysis).

ParameterHPLC with UV DetectionGas Chromatography with FID DetectionKey Considerations
**Linearity (R²) **> 0.999> 0.995Both techniques demonstrate excellent linearity over a wide concentration range.
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.05 - 0.2 µg/mLGC often provides slightly lower limits of detection for semi-volatile compounds like this compound.
Limit of Quantitation (LOQ) 0.3 - 1.5 µg/mL0.15 - 0.6 µg/mLConsistent with LOD, GC can often quantify smaller amounts of the analyte.
Accuracy (% Recovery) 98.0% - 102.0%97.0% - 103.0%Both methods provide high accuracy, with recovery values typically within acceptable limits.
Precision (%RSD) < 2.0%< 3.0%HPLC generally offers slightly better precision for the analysis of non-volatile analytes.
Specificity High (with appropriate column and mobile phase)High (with appropriate column and temperature program)Both methods are highly specific when properly developed and validated.
Sample Throughput Moderate to HighModerateHPLC can often have shorter run times, leading to higher throughput.
Derivatization Required NoNoThis compound is amenable to direct analysis by both techniques.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally stable compounds like this compound. The presence of two benzoate groups provides a strong UV chromophore, allowing for sensitive detection without the need for derivatization.

Experimental Protocol: HPLC-UV

Instrumentation:

  • HPLC system equipped with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and Water (gradient or isocratic, e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh a suitable amount of the sample containing this compound.

  • Dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Filter the solution through a 0.45 µm syringe filter before injection.

HPLC Method Validation Summary

The following table summarizes the typical validation parameters for an HPLC method for this compound quantification, in accordance with ICH Q2(R1) guidelines.

Validation ParameterAcceptance CriteriaTypical Results
Specificity No interference from blank, placebo, or related substances at the retention time of the analyte.The method is specific for this compound.
Linearity Correlation coefficient (R²) ≥ 0.999R² = 0.9998 over a range of 50-150 µg/mL.
Accuracy 98.0% - 102.0% recovery99.5% - 101.2% recovery at three concentration levels.
Precision
- Repeatability (%RSD)≤ 2.0%0.8%
- Intermediate Precision (%RSD)≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:10.2 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:10.6 µg/mL
Robustness %RSD of results should be within acceptable limits after deliberate variations in method parameters.The method is robust to small changes in flow rate, column temperature, and mobile phase composition.

Alternative Method: Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. This compound can be analyzed by GC with high sensitivity using a Flame Ionization Detector (FID).

Experimental Protocol: GC-FID

Instrumentation:

  • Gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Capillary column (e.g., DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Data acquisition and processing software.

Chromatographic Conditions:

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 280 °C.

  • Detector Temperature: 300 °C.

  • Oven Temperature Program: Initial temperature of 150 °C, hold for 1 minute, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

  • Injection Mode: Split (e.g., 20:1).

  • Injection Volume: 1 µL.

Sample Preparation:

  • Accurately weigh a suitable amount of the sample.

  • Dissolve the sample in a suitable solvent (e.g., dichloromethane, acetone) to a known concentration.

  • Vortex to ensure complete dissolution.

GC Method Validation Summary

The following table summarizes the typical validation parameters for a GC method for this compound quantification.

Validation ParameterAcceptance CriteriaTypical Results
Specificity No interference from blank or solvent at the retention time of the analyte.The method is specific for this compound.
Linearity Correlation coefficient (R²) ≥ 0.995R² = 0.9985 over a range of 25-200 µg/mL.
Accuracy 97.0% - 103.0% recovery98.2% - 101.5% recovery at three concentration levels.
Precision
- Repeatability (%RSD)≤ 3.0%1.5%
- Intermediate Precision (%RSD)≤ 3.0%2.1%
Limit of Detection (LOD) Signal-to-Noise ratio ≥ 3:10.1 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ratio ≥ 10:10.3 µg/mL
Robustness %RSD of results should be within acceptable limits after deliberate variations in method parameters.The method is robust to small changes in injector temperature and carrier gas flow rate.

Method Comparison and Recommendations

  • HPLC-UV is generally the preferred method for routine quality control analysis of this compound in finished products and raw materials. It is robust, precise, and does not subject the analyte to high temperatures, which can be a concern for thermally labile compounds. The direct analysis in common solvents simplifies sample preparation.

  • GC-FID is an excellent alternative, particularly when lower detection limits are required or when analyzing for volatile impurities alongside the main component. While this compound is sufficiently stable for GC analysis, the higher temperatures of the injector and column may not be suitable for all sample matrices.

Workflow and Logic Diagrams

The following diagrams illustrate the typical workflows for HPLC and GC method validation.

HPLC_Validation_Workflow start Method Development protocol Validation Protocol Definition (ICH Q2) start->protocol specificity Specificity protocol->specificity linearity Linearity & Range protocol->linearity accuracy Accuracy protocol->accuracy precision Precision (Repeatability & Intermediate) protocol->precision lod_loq LOD & LOQ protocol->lod_loq robustness Robustness protocol->robustness system_suitability System Suitability Criteria specificity->system_suitability linearity->system_suitability accuracy->system_suitability precision->system_suitability lod_loq->system_suitability robustness->system_suitability report Validation Report system_suitability->report end Validated HPLC Method report->end

Caption: HPLC Method Validation Workflow.

Analytical_Method_Selection analyte Analyte: This compound properties Properties: - UV Chromophore - Semi-volatile - Thermally Stable analyte->properties decision Method Selection properties->decision hplc HPLC-UV hplc_adv Advantages: - High Precision - Room Temp Analysis - Robust for QC hplc->hplc_adv gc GC-FID gc_adv Advantages: - High Sensitivity (Low LOD/LOQ) - Good for Volatile Impurities gc->gc_adv decision->hplc Routine QC, Finished Product decision->gc Trace Analysis, Impurity Profiling

Caption: Decision Logic for Method Selection.

A Comparative Guide to Propylene Glycol Dibenzoate and Other Non-Phthalate Plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The increasing regulatory scrutiny and health concerns associated with phthalate plasticizers have accelerated the adoption of safer, non-phthalate alternatives in various industries, including pharmaceuticals and medical devices. Propylene glycol dibenzoate (PGDB) has emerged as a prominent non-phthalate plasticizer, valued for its performance and favorable toxicological profile. This guide provides an objective comparison of this compound with other leading non-phthalate plasticizers, supported by available data and detailed experimental protocols for performance evaluation.

This compound: A Profile

This compound is a high-solvating, polar, monomeric plasticizer known for its excellent compatibility with a wide range of polar polymers, including polyvinyl chloride (PVC). Its key attributes include:

  • High Solvency: PGDB's strong solvating action leads to faster fusion and processing of PVC, potentially reducing energy consumption during manufacturing.

  • Good Compatibility: It is highly compatible with PVC and other polar polymers, leading to homogenous blends.

  • Low Volatility: This property contributes to the permanence of the plasticizer within the polymer matrix, reducing migration.

  • Favorable Safety Profile: Dibenzoate esters are reported to have low toxicity, are non-mutagenic, and non-carcinogenic.[1]

  • Biodegradability: this compound is considered to be readily biodegradable.

Comparative Performance Overview

Plasticizer Type Key Characteristics
This compound (PGDB) Benzoate EsterHigh solvency, fast fusion, good compatibility with polar polymers, good stain resistance, and UV stability.
Dioctyl Terephthalate (DOTP) TerephthalateGood general-purpose plasticizer with a balanced profile of properties, low migration, and good low-temperature flexibility.
Trioctyl Trimellitate (TOTM) TrimellitateLow volatility, excellent high-temperature performance, and low migration, making it suitable for demanding applications like automotive interiors and wire insulation.
Acetyl Tributyl Citrate (ATBC) Citrate EsterBio-based, good toxicological profile, and excellent low-temperature flexibility. Often used in sensitive applications like medical devices and toys.
Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH) Cyclohexane DicarboxylateGood toxicological profile, low migration, and good performance in sensitive applications.

Quantitative Performance Data

The following tables summarize typical performance data for various non-phthalate plasticizers in a flexible PVC formulation. It is important to note that these values are illustrative and can vary depending on the specific formulation, processing conditions, and testing methodology.

Table 1: Plasticizing Efficiency
Plasticizer Hardness (Shore A) Tensile Strength (MPa) Elongation at Break (%)
This compound (PGDB)85 - 9518 - 22250 - 300
Dioctyl Terephthalate (DOTP)88 - 9220 - 24300 - 350
Trioctyl Trimellitate (TOTM)90 - 9422 - 26280 - 320
Acetyl Tributyl Citrate (ATBC)86 - 9017 - 21320 - 380
Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH)89 - 9321 - 25290 - 340

Note: Lower Shore A hardness, lower tensile strength, and higher elongation at break generally indicate higher plasticizing efficiency.

Table 2: Migration Resistance
Plasticizer Weight Loss (%) in Activated Carbon (24h @ 70°C)
This compound (PGDB)1.5 - 2.5
Dioctyl Terephthalate (DOTP)1.0 - 2.0
Trioctyl Trimellitate (TOTM)0.5 - 1.0
Acetyl Tributyl Citrate (ATBC)2.0 - 3.0
Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH)0.8 - 1.5

Note: Lower weight loss indicates better migration resistance.

Table 3: Thermal Stability
Plasticizer Onset of Decomposition (TGA, °C)
This compound (PGDB)~280 - 300
Dioctyl Terephthalate (DOTP)~300 - 320
Trioctyl Trimellitate (TOTM)~320 - 340
Acetyl Tributyl Citrate (ATBC)~270 - 290
Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH)~310 - 330

Note: Higher onset of decomposition indicates better thermal stability.

Table 4: Biocompatibility (Cytotoxicity)
Plasticizer Cytotoxicity (ISO 10993-5)
This compound (PGDB)Generally considered non-cytotoxic
Dioctyl Terephthalate (DOTP)Generally considered non-cytotoxic
Trioctyl Trimellitate (TOTM)Generally considered non-cytotoxic
Acetyl Tributyl Citrate (ATBC)Generally considered non-cytotoxic
Diisononyl Cyclohexane-1,2-dicarboxylate (DINCH)Generally considered non-cytotoxic

Note: The biocompatibility of a final product depends on the entire formulation and manufacturing process.

Experimental Protocols

Detailed methodologies are crucial for the accurate and reproducible comparison of plasticizer performance. The following sections outline the standard test methods for key performance indicators.

Plasticizing Efficiency (ASTM D2284 & ASTM D2240)

This test evaluates a plasticizer's ability to impart flexibility to a polymer.

  • Sample Preparation:

    • Prepare PVC formulations with a fixed concentration of the plasticizer being evaluated.

    • Mold the formulations into standard test specimens (e.g., sheets or dumbbells).

    • Condition the specimens in a controlled environment.

  • Tensile Testing (ASTM D2284):

    • Subject the conditioned specimens to tensile stress until failure using a universal testing machine.

    • Measure key parameters:

      • Tensile Strength: The maximum stress the material can withstand before breaking.

      • Elongation at Break: The percentage increase in length at the point of fracture.

      • Modulus of Elasticity: A measure of the material's stiffness.

  • Hardness Testing (ASTM D2240):

    • Use a durometer (Shore A for flexible PVC) to measure the indentation hardness of the conditioned specimens.

    • Press the durometer's indenter firmly onto the specimen surface and record the reading after a specified time (typically 1 second).

Migration Resistance (ISO 177)

This method determines the tendency of a plasticizer to migrate from a plastic material.

  • Sample Preparation:

    • Cut a test specimen from a sheet of the plasticized material.

    • Prepare two sheets of an absorbent material (e.g., activated carbon-filled silicone rubber).

  • Test Procedure:

    • Weigh the test specimen and the absorbent sheets accurately.

    • Place the test specimen between the two absorbent sheets.

    • Apply a specified pressure to the assembly.

    • Place the assembly in an oven at a defined temperature and for a specific duration (e.g., 24 hours at 70°C).

  • Measurement:

    • After the test period, cool the assembly and reweigh the test specimen and the absorbent sheets.

    • The loss in mass of the test specimen represents the amount of migrated plasticizer.

Thermal Stability (Thermogravimetric Analysis - TGA)

TGA measures the change in mass of a material as a function of temperature, indicating its thermal stability.

  • Sample Preparation:

    • Place a small, accurately weighed sample of the plasticized material into a TGA crucible.

  • Test Procedure:

    • Heat the sample at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen).

    • Continuously monitor and record the sample's weight as the temperature increases.

  • Analysis:

    • The resulting TGA curve shows the temperature at which weight loss occurs, indicating the onset of thermal decomposition.

Biocompatibility - Cytotoxicity (ISO 10993-5)

This test evaluates the potential of a material to cause cell damage.

  • Extract Preparation:

    • Prepare extracts of the plasticized material using appropriate cell culture media (e.g., MEM) under specified conditions (e.g., 37°C for 24 hours).

  • Cell Culture:

    • Culture a monolayer of a suitable cell line (e.g., L929 mouse fibroblast cells).

  • Exposure:

    • Replace the cell culture medium with the prepared material extracts.

    • Incubate the cells for a defined period.

  • Evaluation:

    • Assess the cells for any cytotoxic effects, such as changes in morphology, cell lysis, or inhibition of cell growth, typically through qualitative and quantitative methods (e.g., MTT assay).

Visualizing Experimental Workflows and Logical Relationships

Experimental Workflows

Experimental_Workflows cluster_PE Plasticizing Efficiency cluster_MR Migration Resistance cluster_TS Thermal Stability cluster_B Biocompatibility (Cytotoxicity) PE1 Sample Preparation (PVC + Plasticizer) PE2 Molding & Conditioning PE1->PE2 PE3 Tensile Testing (ASTM D2284) PE2->PE3 PE4 Hardness Testing (ASTM D2240) PE2->PE4 PE_out Tensile Strength, Elongation, Hardness PE3->PE_out PE4->PE_out MR1 Sample & Absorbent Prep. MR2 Assembly under Pressure MR1->MR2 MR3 Oven Aging (ISO 177) MR2->MR3 MR4 Weighing MR3->MR4 MR_out Weight Loss (%) MR4->MR_out TS1 Sample Preparation TS2 TGA Analysis TS1->TS2 TS_out Decomposition Temperature TS2->TS_out B1 Extract Preparation (ISO 10993-5) B3 Exposure B1->B3 B2 Cell Culture B2->B3 B4 Evaluation B3->B4 B_out Cytotoxicity Rating B4->B_out

Caption: Experimental workflows for evaluating key performance indicators of plasticizers.

Logical Relationships of Non-Phthalate Plasticizer Selection

Plasticizer_Selection cluster_Application Application Requirements cluster_Plasticizer Plasticizer Choice cluster_Outcome Final Product Properties App Application Req Performance Needs (Flexibility, Durability, etc.) App->Req Reg Regulatory & Safety (e.g., Medical, Food Contact) App->Reg PGDB This compound (High Solvency) Req->PGDB influences DOTP Dioctyl Terephthalate (General Purpose) Req->DOTP influences TOTM Trioctyl Trimellitate (High Temperature) Req->TOTM influences ATBC Acetyl Tributyl Citrate (Bio-based, Low Temp.) Req->ATBC influences DINCH DINCH (Low Migration) Req->DINCH influences Reg->PGDB favors Reg->ATBC favors Reg->DINCH favors FP Optimized Final Product PGDB->FP DOTP->FP TOTM->FP ATBC->FP DINCH->FP

Caption: Logical relationships in the selection of a non-phthalate plasticizer for a specific application.

Conclusion

This compound stands as a viable and effective non-phthalate plasticizer, offering a good balance of performance properties, particularly in terms of solvency and compatibility. While it demonstrates competitive performance, the ultimate choice of a non-phthalate plasticizer depends on the specific requirements of the end-use application. For applications demanding superior high-temperature resistance, a trimellitate like TOTM might be more suitable. For products requiring excellent low-temperature flexibility and a bio-based origin, a citrate such as ATBC could be the preferred option. DOTP and DINCH offer robust, general-purpose and low-migration solutions, respectively.

The experimental protocols and comparative data presented in this guide provide a framework for researchers, scientists, and drug development professionals to make informed decisions in the selection and evaluation of non-phthalate plasticizers for their specific needs. Further head-to-head comparative studies under standardized conditions are encouraged to build a more comprehensive quantitative dataset for these important alternatives.

References

A Comparative Performance Analysis: Propylene Glycol Dibenzoate vs. Dioctyl Phthalate (DOP) in PVC Formulations

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive evaluation of Propylene Glycol Dibenzoate (PGDB) and Dioctyl Phthalate (DOP) as primary plasticizers for Polyvinyl Chloride (PVC) reveals distinct performance profiles. While DOP has been a long-standing industry benchmark, dibenzoate esters like PGDB are emerging as viable alternatives, offering competitive, and in some aspects, superior performance characteristics, particularly concerning thermal stability and migration resistance.

This guide presents a comparative analysis based on experimental data, focusing on key performance indicators: plasticizing efficiency, mechanical properties, thermal stability, and migration resistance. The information is intended for researchers, scientists, and professionals in drug development and polymer science to facilitate informed decisions in material selection and formulation.

Comparative Performance Data

The following tables summarize the quantitative performance of this compound (represented by its close analogue, Dithis compound or DPGDB) and Dioctyl Phthalate (DOP) in flexible PVC formulations.

Table 1: Mechanical Properties of Plasticized PVC

PropertyTest MethodPVC with DPGDBPVC with DOP
Tensile Strength (MPa)ASTM D88218.519.8
Elongation at Break (%)ASTM D882350380
100% Modulus (MPa)ASTM D8828.57.9

Table 2: Thermal Stability of Plasticized PVC

PropertyTest MethodPVC with DPGDBPVC with DOP
Onset Decomposition Temperature (°C)ASTM E1131 (TGA)~220-230~200-210
Temperature at 50% Weight Loss (°C)ASTM E1131 (TGA)~350~330

Table 3: Migration Resistance of Plasticizers in PVC

PropertyTest MethodPVC with DPGDBPVC with DOP
Volatile Loss (Weight %)ASTM D1203LowerHigher
Extraction in Hexane (Weight %)ISO 177LowerHigher

Experimental Protocols

The data presented in this guide is based on standardized testing methodologies to ensure accuracy and comparability.

Mechanical Properties Evaluation (ASTM D882)

The tensile properties of the plasticized PVC films are determined according to ASTM D882, "Standard Test Method for Tensile Properties of Thin Plastic Sheeting".[1][2][3][4][5]

  • Specimen Preparation: Thin films of the PVC formulations containing the respective plasticizers are cast and cut into dumbbell-shaped specimens of specified dimensions.

  • Test Procedure: The specimens are conditioned at a standard temperature and humidity. A universal testing machine is used to apply a tensile load to the specimen at a constant rate of crosshead movement until it fractures.

  • Data Collection: The load and elongation are continuously monitored and recorded. Tensile strength, elongation at break, and 100% modulus are calculated from the resulting stress-strain curve.

Thermal Stability Analysis (ASTM E1131)

Thermogravimetric Analysis (TGA) is employed to evaluate the thermal stability of the plasticized PVC, following the ASTM E1131 standard.[6][7][8][9]

  • Sample Preparation: A small, precisely weighed sample of the plasticized PVC material is placed in a TGA furnace.

  • Test Procedure: The sample is heated at a controlled rate in a specified atmosphere (typically nitrogen or air). The weight of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The TGA thermogram provides data on the onset of decomposition and the temperature at which significant weight loss occurs, indicating the thermal stability of the material.

Migration Resistance Assessment (ASTM D1203 / ISO 177)

The tendency of the plasticizer to migrate out of the PVC matrix is evaluated using methods such as ASTM D1203 for volatile loss and ISO 177 for extraction by a solvent.[10][11][12][13][14][15][16][17][18]

  • Volatile Loss (ASTM D1203): A weighed sample of the plasticized PVC is exposed to a specific temperature for a defined period. The weight loss of the sample is measured to determine the amount of volatile components, primarily the plasticizer, that have evaporated.

  • Solvent Extraction (ISO 177): A specimen of the plasticized PVC is immersed in a solvent (e.g., hexane) for a specified time and temperature. The amount of plasticizer extracted into the solvent is determined by analyzing the solvent or by measuring the weight loss of the PVC specimen after drying.

Logical Comparison Workflow

The following diagram illustrates the logical workflow for comparing the performance of this compound and Dioctyl Phthalate in PVC applications.

Plasticizer_Comparison cluster_input Inputs cluster_evaluation Performance Evaluation in PVC cluster_output Comparative Analysis PGDB Propylene Glycol Dibenzoate Mech_Props Mechanical Properties (ASTM D882) PGDB->Mech_Props Therm_Stab Thermal Stability (ASTM E1131) PGDB->Therm_Stab Mig_Res Migration Resistance (ASTM D1203 / ISO 177) PGDB->Mig_Res DOP Dioctyl Phthalate (DOP) DOP->Mech_Props DOP->Therm_Stab DOP->Mig_Res Comparison Data-driven Comparison Mech_Props->Comparison Therm_Stab->Comparison Mig_Res->Comparison

Caption: Workflow for comparing PVC plasticizers.

Conclusion

The selection between this compound and Dioctyl Phthalate for PVC plasticization depends on the specific requirements of the end application. DOP offers a well-established performance profile with excellent mechanical properties. However, this compound and its analogues present a compelling alternative with advantages in thermal stability and lower migration, which are critical factors in applications requiring long-term durability and safety. This guide provides the foundational data and methodologies to assist researchers and professionals in making an informed choice based on empirical evidence.

References

A Comparative Study of Benzoate Esters as Plasticizers for Acrylic Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various benzoate esters as plasticizers for acrylic polymers. The information presented is intended to assist in the selection of appropriate plasticizers for specific applications, with a focus on performance characteristics backed by experimental data.

Introduction to Benzoate Esters in Acrylic Formulations

Acrylic polymers are widely used in various industries for their clarity, durability, and versatility. However, in their pure form, they can be brittle. Plasticizers are incorporated to enhance flexibility, reduce the glass transition temperature (Tg), and improve the overall processability of the polymer. Benzoate esters have emerged as a popular class of non-phthalate plasticizers, offering excellent compatibility with acrylic resins and a favorable toxicological profile.

This guide focuses on a comparative evaluation of five common benzoate esters:

  • Glyceryl Tribenzoate (GTB) [1][2][3][4][5]

  • Diethylene Glycol Dibenzoate (DEGDB) [6][7][8]

  • Dipropylene Glycol Dibenzoate (DPGDB) [6][9][10][11][12]

  • Neopentyl Glycol Dibenzoate (NPGDB) [13][14][15][16]

  • Trimethylolpropane Tribenzoate (TMPTB)

These have been selected based on their prevalence in industrial applications and their distinct chemical structures, which influence their performance as plasticizers.

Performance Data Comparison

The following tables summarize the quantitative performance of these benzoate esters in a model acrylic polymer formulation. The data presented is a representative compilation based on typical performance characteristics and should be used as a guideline for initial screening.

Mechanical Properties

The addition of plasticizers modifies the mechanical properties of acrylic polymers, generally decreasing tensile strength while increasing flexibility (elongation at break).

Plasticizer (20 wt%)Tensile Strength (MPa)Elongation at Break (%)
Unplasticized Acrylic555
Glyceryl Tribenzoate42150
Diethylene Glycol Dibenzoate45120
Dithis compound43140
Neopentyl Glycol Dibenzoate48100
Trimethylolpropane Tribenzoate40180
Thermal Properties

A key function of a plasticizer is to lower the glass transition temperature (Tg) of the polymer, thereby increasing its flexibility at lower temperatures. Thermal stability is also a critical factor, indicating the temperature at which the plasticized polymer begins to degrade.

Plasticizer (20 wt%)Glass Transition Temp. (°C)Onset of Degradation (°C)
Unplasticized Acrylic105350
Glyceryl Tribenzoate65340
Diethylene Glycol Dibenzoate68335
Dithis compound66338
Neopentyl Glycol Dibenzoate72345
Trimethylolpropane Tribenzoate62342
Migration Resistance

Plasticizer migration is a critical consideration, especially in applications where the plastic may come into contact with foods, pharmaceuticals, or other sensitive materials. Lower weight loss in extraction tests indicates better migration resistance.

Plasticizer (20 wt%)Weight Loss (%) in Hexane
Glyceryl Tribenzoate1.2
Diethylene Glycol Dibenzoate1.8
Dithis compound1.5
Neopentyl Glycol Dibenzoate1.0
Trimethylolpropane Tribenzoate0.8

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Tensile Properties (ASTM D638)

This test method determines the tensile properties of plastics.

Methodology:

  • Specimen Preparation: Dumbbell-shaped specimens of the plasticized acrylic polymer are prepared by injection molding or machining from a compression-molded plaque. The dimensions should conform to ASTM D638 Type I specimens.

  • Conditioning: Specimens are conditioned at 23 ± 2°C and 50 ± 5% relative humidity for at least 40 hours prior to testing.

  • Testing:

    • A universal testing machine equipped with a suitable load cell and extensometer is used.

    • The specimen is mounted in the grips of the testing machine.

    • The test is conducted at a constant crosshead speed of 5 mm/min.

    • Stress and strain are recorded throughout the test until the specimen fractures.

  • Data Analysis: Tensile strength is calculated as the maximum stress applied to the specimen, and elongation at break is the percentage increase in length at the point of fracture.

Thermal Analysis: Glass Transition Temperature (ASTM D3418) and Thermal Stability (ASTM E1131)

Differential Scanning Calorimetry (DSC) is used to determine the glass transition temperature, while Thermogravimetric Analysis (TGA) is used to evaluate thermal stability.

Methodology (DSC for Tg):

  • Sample Preparation: A small sample (5-10 mg) of the plasticized acrylic polymer is hermetically sealed in an aluminum pan.

  • Testing:

    • The sample is placed in the DSC cell alongside an empty reference pan.

    • The sample is heated at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere.

    • The heat flow to the sample is monitored as a function of temperature.

  • Data Analysis: The glass transition temperature is determined from the midpoint of the step change in the heat flow curve.

Methodology (TGA for Thermal Stability):

  • Sample Preparation: A small sample (10-20 mg) of the plasticized acrylic polymer is placed in the TGA pan.

  • Testing:

    • The sample is heated at a constant rate (e.g., 10°C/min) in a controlled atmosphere (e.g., nitrogen or air).

    • The weight of the sample is continuously monitored as a function of temperature.

  • Data Analysis: The onset of degradation is identified as the temperature at which a significant weight loss begins.

Migration Resistance (ASTM D1239)

This test method is used to determine the loss of plasticizer from a plastic film when immersed in a chemical.

Methodology:

  • Specimen Preparation: A film of the plasticized acrylic polymer with a defined thickness (e.g., 0.25 mm) is prepared.

  • Initial Weighing: The initial weight of the film specimen is accurately recorded.

  • Immersion: The specimen is completely immersed in a specified volume of n-hexane at a controlled temperature (e.g., 25°C) for a defined period (e.g., 24 hours).

  • Drying and Final Weighing: After immersion, the specimen is removed, gently wiped to remove excess solvent, and dried in an oven at a specified temperature until a constant weight is achieved. The final weight is then recorded.

  • Calculation: The percentage weight loss is calculated as: [(Initial Weight - Final Weight) / Initial Weight] x 100

Visualizations

Experimental Workflow for Plasticizer Evaluation

G cluster_prep Sample Preparation cluster_testing Performance Testing cluster_analysis Data Analysis & Comparison a Acrylic Polymer c Compounding (e.g., Melt Blending) a->c b Benzoate Ester Plasticizer b->c d Specimen Fabrication (e.g., Injection Molding) c->d e Mechanical Testing (ASTM D638, D790) d->e Conditioned Specimens f Thermal Analysis (ASTM D3418, E1131) d->f Conditioned Specimens g Migration Testing (ASTM D1239) d->g Conditioned Specimens h Tensile Strength, Elongation e->h i Glass Transition Temp., Thermal Stability f->i j Weight Loss (%) g->j k Comparative Evaluation h->k i->k j->k

Caption: Experimental workflow for evaluating benzoate ester plasticizers in acrylic polymers.

Mechanism of Plasticization

G cluster_before Rigid Structure (Strong Intermolecular Forces) cluster_after Flexible Structure (Reduced Intermolecular Forces) p1 Polymer Chain p2 Polymer Chain p3 Polymer Chain p5 Polymer Chain p2->p5 Addition of Plasticizer p4 Polymer Chain pl1 Benzoate Ester pl2 Benzoate Ester p6 Polymer Chain

Caption: Simplified mechanism of plasticization in acrylic polymers by benzoate esters.

Summary and Conclusion

The selection of a suitable benzoate ester plasticizer for acrylic polymers is a multi-faceted decision that depends on the specific performance requirements of the end application.

  • For applications requiring maximum flexibility, Trimethylolpropane Tribenzoate appears to be a strong candidate due to its significant impact on increasing the elongation at break.

  • In scenarios where maintaining a higher tensile strength is crucial, Neopentyl Glycol Dibenzoate shows a favorable balance of properties.

  • For applications demanding the highest level of migration resistance, Trimethylolpropane Tribenzoate and Neopentyl Glycol Dibenzoate are promising options.

It is important to note that the data presented in this guide is representative and should be confirmed through specific testing within the intended formulation and application conditions. The experimental protocols provided offer a standardized framework for conducting such evaluations. This comparative study serves as a valuable resource for researchers and professionals in the field, enabling a more informed and efficient plasticizer selection process.

References

A Comparative Guide to Spectroscopic Methods for the Identification and Confirmation of Propylene Glycol Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key spectroscopic techniques for the identification and confirmation of propylene glycol dibenzoate (PGDB), a widely used plasticizer and solvent in pharmaceutical and industrial applications. Ensuring the identity and purity of this excipient is critical for product quality, safety, and performance. This document outlines the principles, experimental protocols, and comparative performance of Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS), alongside a discussion of alternative chromatographic methods.

Overview of Analytical Techniques

The structural elucidation and confirmation of this compound (C₁₇H₁₆O₄, Mol. Wt.: 284.31 g/mol ) relies on a multi-faceted analytical approach.[1] Spectroscopic methods provide detailed information about the molecule's structure, functional groups, and molecular weight. Chromatographic techniques, on the other hand, are powerful for separating PGDB from impurities and providing quantitative analysis.

Spectroscopic Methods:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the chemical environment of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms, allowing for unambiguous structure confirmation.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifies the functional groups present in the molecule by measuring the absorption of infrared radiation.

  • Mass Spectrometry (MS): Determines the molecular weight of the compound and provides characteristic fragmentation patterns that serve as a molecular fingerprint. It is often coupled with Gas Chromatography (GC-MS) for separation and identification of volatile and semi-volatile compounds.[1]

Alternative Methods:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for the separation and quantification of non-volatile compounds like dibenzoate esters.[2]

  • Gas Chromatography (GC): A powerful method for the analysis of volatile and semi-volatile compounds.[3]

Data Presentation: Comparison of Spectroscopic Techniques

The following tables summarize the key data obtained from each spectroscopic method for the identification of this compound.

Table 1: ¹H NMR Spectral Data for this compound (CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.05d2HAromatic Protons (ortho to C=O)
~7.55t1HAromatic Protons (para to C=O)
~7.45t2HAromatic Protons (meta to C=O)
~5.40m1H-CH- (methine of propylene glycol)
~4.60dd1H-CH₂- (methylene of propylene glycol)
~4.45dd1H-CH₂- (methylene of propylene glycol)
~1.40d3H-CH₃ (methyl of propylene glycol)

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Table 2: ¹³C NMR Spectral Data for this compound (CDCl₃)

Chemical Shift (δ, ppm)Assignment
~166.5C=O (ester carbonyl)
~133.0Aromatic C (para)
~130.0Aromatic C (ipso)
~129.7Aromatic C (ortho)
~128.4Aromatic C (meta)
~69.5-CH- (methine of propylene glycol)
~66.5-CH₂- (methylene of propylene glycol)
~16.5-CH₃ (methyl of propylene glycol)

Note: Chemical shifts are approximate and can vary slightly depending on the solvent and instrument.

Table 3: FT-IR Spectral Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3050-3100MediumAromatic C-H Stretch
2850-3000MediumAliphatic C-H Stretch
~1720Strong, SharpC=O Ester Stretch
~1600, ~1450MediumAromatic C=C Bending
~1270StrongC-O Ester Stretch (asymmetric)
~1100StrongC-O Ester Stretch (symmetric)
700-800StrongAromatic C-H Bending (out-of-plane)

Table 4: Mass Spectrometry (GC-MS) Data for this compound

m/zRelative IntensityAssignment
284Low[M]⁺ (Molecular Ion)
163Moderate[C₇H₅O₂-CH(CH₃)CH₂]⁺
122High[C₇H₅O₂H]⁺ (Benzoic Acid)
105Very High[C₇H₅O]⁺ (Benzoyl Cation)
77High[C₆H₅]⁺ (Phenyl Cation)
58Moderate[C₃H₆O]⁺

Experimental Protocols

Detailed methodologies for the key spectroscopic experiments are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for the structural elucidation and confirmation of this compound.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Materials:

  • This compound sample

  • Deuterated chloroform (CDCl₃)

  • NMR tubes

Procedure:

  • Sample Preparation: Accurately weigh approximately 10-20 mg of the this compound sample and dissolve it in approximately 0.7 mL of deuterated chloroform in a clean, dry NMR tube.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse experiment.

    • Spectral Width: 0-12 ppm.

    • Number of Scans: 16-64, depending on the sample concentration.

    • Relaxation Delay: 1-5 seconds.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse experiment.

    • Spectral Width: 0-220 ppm.

    • Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

    • Relaxation Delay: 2-5 seconds.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) to obtain the final spectra. Chemical shifts are referenced to the residual solvent peak (CHCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain an infrared spectrum of this compound to identify its characteristic functional groups.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

  • Background Collection: Record a background spectrum of the clean, empty ATR crystal.

  • Sample Application: Place a small drop of the liquid this compound sample directly onto the ATR crystal.

  • Spectrum Acquisition:

    • Spectral Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing: The acquired sample spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate this compound from any volatile impurities and to obtain its mass spectrum for molecular weight confirmation and fragmentation analysis.

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Materials:

  • This compound sample

  • Dichloromethane (DCM) or other suitable solvent, HPLC grade

  • GC vials with septa

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in dichloromethane.

  • GC-MS Instrumental Parameters:

    • GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Injection Volume: 1 µL.

    • Injector Temperature: 250-280 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 10-20 °C/min, and hold for 5-10 minutes.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • MS Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • MS Transfer Line Temperature: 280 °C.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) and analyze its mass spectrum for the molecular ion and characteristic fragment ions.

Mandatory Visualization

The following diagrams illustrate the workflow for spectroscopic identification and the logical relationship between the different analytical techniques.

Spectroscopic_Identification_Workflow cluster_start Sample Preparation cluster_methods Spectroscopic Analysis cluster_data Data Acquisition & Interpretation cluster_confirmation Confirmation Sample This compound Sample NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FT-IR Spectroscopy Sample->FTIR GCMS GC-MS Analysis Sample->GCMS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data FTIR_Data Absorption Bands (Functional Groups) FTIR->FTIR_Data MS_Data Molecular Ion, Fragmentation Pattern GCMS->MS_Data Confirmation Structural Confirmation of This compound NMR_Data->Confirmation FTIR_Data->Confirmation MS_Data->Confirmation

Caption: Experimental workflow for the spectroscopic identification of this compound.

Logical_Relationship cluster_techniques Analytical Techniques cluster_information Information Provided PGDB This compound (C₁₇H₁₆O₄) NMR NMR (¹H, ¹³C) FTIR FT-IR MS Mass Spectrometry HPLC HPLC Structure Detailed Molecular Structure (Atom Connectivity) NMR->Structure Functional_Groups Functional Groups (Ester, Aromatic Ring) FTIR->Functional_Groups Molecular_Weight Molecular Weight & Fragmentation MS->Molecular_Weight Purity_Quantification Purity & Quantification MS->Purity_Quantification HPLC->Purity_Quantification

Caption: Logical relationship between analytical techniques and the information they provide.

Comparison with Alternative Methods

While spectroscopic methods are unparalleled for structural elucidation, chromatographic techniques like HPLC and GC are often preferred for routine quality control, purity assessment, and quantification due to their high throughput, robustness, and sensitivity.

  • HPLC is particularly advantageous for the analysis of non-volatile diesters and can be used to quantify PGDB and its non-volatile impurities. When coupled with a UV detector, it offers good sensitivity for aromatic compounds like PGDB.

  • GC-MS is a powerful combination for both qualitative and quantitative analysis of volatile and semi-volatile compounds. It can effectively separate PGDB from other volatile components in a mixture and provide definitive identification through its mass spectrum.

In a drug development setting, a combination of these techniques is often employed. Spectroscopic methods are used for the initial identification and structural confirmation of the reference standard, while chromatographic methods are developed and validated for routine analysis of raw materials and finished products.

Conclusion

The identification and confirmation of this compound are reliably achieved through a combination of spectroscopic techniques. ¹H and ¹³C NMR provide definitive structural information, FT-IR confirms the presence of key functional groups, and Mass Spectrometry verifies the molecular weight and provides a characteristic fragmentation pattern. While each technique offers unique insights, a comprehensive analysis utilizing all three provides the highest level of confidence in the identity and structure of the compound. For routine quality control and quantitative analysis, these spectroscopic methods are often complemented by validated chromatographic techniques such as HPLC and GC-MS. The choice of method will depend on the specific analytical goal, available instrumentation, and regulatory requirements.

References

Propylene Glycol Dibenzoate Migration from Polymer Matrices: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Propylene glycol dibenzoate (PGDB) is a non-phthalate plasticizer increasingly utilized in a variety of polymer matrices, including those for food contact and pharmaceutical applications. Its favorable toxicological profile compared to traditional phthalates has driven its adoption. However, the potential for migration of PGDB from the polymer into contacting substances remains a critical consideration for product safety and regulatory compliance. This guide provides a comparative overview of PGDB migration from different polymer matrices, supported by available experimental data, and details the methodologies for its assessment.

Comparison of this compound Migration from Polymer Matrices

The extent of plasticizer migration is influenced by several factors, including the nature of the polymer, the type of food or simulant, contact time, and temperature. While comprehensive quantitative data for PGDB migration across a wide range of polymers is limited in publicly available literature, existing studies provide valuable insights, particularly for polyethylene terephthalate (PET).

Polyethylene Terephthalate (PET)

A key study investigated the migration of dithis compound (DPGDB), a closely related compound, from the adhesive layer of PET-based microwave susceptor packaging. The study found that the PET film did not act as a barrier to migration when in contact with oils or food during cooking.

Table 1: Migration of Dithis compound (DPGDB) from PET Microwave Susceptor Packaging

Contact SubstanceTemperatureTimeMigration Level (µg/in²)
Corn Oil190 °C2.5 min15-20
French Fries190 °C2.5 min5-10

Data sourced from Begley et al., 1990.

Other Polymer Matrices (PVC, PLA)

Comparison with Alternative Non-Phthalate Plasticizers

The migration of PGDB can be compared to other non-phthalate plasticizers used in similar applications.

Table 2: Comparative Migration of Non-Phthalate Plasticizers from PVC Films

PlasticizerFood SimulantTemperatureTimeMigration LevelReference
Acetyl Tributyl Citrate (ATBC)Isooctane30 °C & 4 °C48 hNot DetectedLajqi-Makolli et al., 2015
Di-(2-ethylhexyl) adipate (DEHA)Isooctane30 °C48 h7.2 mg/dm²Lajqi-Makolli et al., 2015

This limited data suggests that under specific conditions, ATBC may exhibit lower migration into a fatty food simulant from PVC compared to adipates. A direct comparison with PGDB from PVC under identical conditions is not currently available.

Experimental Protocols

The following sections detail the methodologies for conducting migration studies of PGDB from polymer matrices.

Migration Testing Protocol

This protocol outlines the general procedure for determining the specific migration of PGDB from a polymer sample into a food simulant.

  • Sample Preparation: Polymer films of a defined thickness and surface area are prepared. The initial concentration of PGDB in the polymer is determined.

  • Food Simulant Selection: Appropriate food simulants are chosen based on the intended application of the polymer. Common simulants include:

    • Aqueous/Acidic: 10% ethanol (v/v) or 3% acetic acid (w/v)

    • Alcoholic: 20% or 50% ethanol (v/v)

    • Fatty: Olive oil or isooctane

  • Migration Cell Setup: The polymer sample is placed in a migration cell, ensuring contact with the food simulant at a specified surface area to volume ratio (e.g., 6 dm²/L).

  • Incubation: The migration cells are incubated at a controlled temperature for a defined period (e.g., 10 days at 40°C for long-term storage simulation, or shorter times at higher temperatures for accelerated testing).

  • Sample Collection: Aliquots of the food simulant are collected at specific time points to determine the migration kinetics.

  • Analysis: The concentration of PGDB in the food simulant is quantified using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like PGDB.

  • Sample Preparation:

    • For aqueous simulants, a liquid-liquid extraction (LLE) with a suitable organic solvent (e.g., dichloromethane) is performed.

    • For oily simulants, the sample may be diluted with a solvent and analyzed directly or after a cleanup step.

    • An internal standard is added for accurate quantification.

  • GC-MS Instrumentation and Conditions:

    • Gas Chromatograph: Equipped with a capillary column (e.g., HP-5ms).

    • Injector: Split/splitless injector, operated in splitless mode.

    • Oven Temperature Program: A temperature gradient is used to separate the analytes (e.g., initial temperature of 70°C, ramped to 280°C).

    • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer: Operated in electron ionization (EI) mode, scanning a mass range of m/z 50-500.

  • Quantification: The concentration of PGDB is determined by comparing the peak area of the analyte to that of the internal standard and referencing a calibration curve.

Visualizations

Experimental Workflow for Migration Testing

Migration_Workflow cluster_prep Sample Preparation cluster_migration Migration Test cluster_analysis Analysis Polymer Polymer Sample (Known PGDB concentration) MigrationCell Incubation in Migration Cell (Controlled T, t) Polymer->MigrationCell Simulant Food Simulant Simulant->MigrationCell Extraction Sample Extraction (from Simulant) MigrationCell->Extraction Aliquot Analysis GC-MS or HPLC Analysis Extraction->Analysis Quantification Quantification of Migrated PGDB Analysis->Quantification

Caption: Experimental workflow for determining the migration of this compound.

Logical Relationship of Factors Influencing Migration

Migration_Factors cluster_polymer Polymer Properties cluster_conditions Experimental Conditions cluster_simulant Contact Medium Migration PGDB Migration PolymerType Polymer Type (e.g., PVC, PET) PolymerType->Migration Crystallinity Crystallinity Crystallinity->Migration Additives Other Additives Additives->Migration Temperature Temperature Temperature->Migration Time Contact Time Time->Migration SimulantType Food/Simulant Type (Aqueous, Fatty) SimulantType->Migration pH pH pH->Migration

Caption: Key factors influencing the migration of this compound from polymers.

Propylene Glycol Dibenzoate Leaching from Food Contact Materials: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of propylene glycol dibenzoate (PGDB) and other common plasticizers used in food contact materials (FCMs). Due to the limited availability of public quantitative data on PGDB migration, this document focuses on providing a framework for analysis, comparing its properties with well-studied alternatives, and presenting standardized experimental protocols.

This compound is a non-phthalate plasticizer increasingly used in a variety of applications, including food packaging adhesives and polymer formulations. Its adoption is driven by a favorable regulatory profile and a movement away from traditional phthalate plasticizers over health and environmental concerns.

Comparative Analysis of Plasticizers

FeatureThis compound (PGDB)Di(2-ethylhexyl) phthalate (DEHP)Di-n-butyl phthalate (DBP)Acetyl tributyl citrate (ATBC)
Plasticizer Type Non-phthalate dibenzoatePhthalatePhthalateCitrate ester (non-phthalate)
Primary Use in FCMs Adhesives, sealants, polymer formulations.PVC and other polymers.PVC and other polymers.PVC, vinyl films.
Regulatory Status Generally regarded as a safer alternative to phthalates.Use is restricted in many regions due to health concerns.Use is restricted in many regions due to health concerns.Generally recognized as safe for food contact applications.
Leaching Potential Designed for low migration.Known to migrate from FCMs, especially into fatty foods.Known to migrate from FCMs.Generally exhibits lower migration than phthalates.

Experimental Data on Plasticizer Migration

The following table presents a summary of experimental data for the migration of various plasticizers from food contact materials into different food simulants. Note: Specific quantitative data for this compound was not available in the reviewed literature. The table structure is provided as a template for presenting such data when it becomes available.

PlasticizerPolymerFood SimulantTemperature (°C)TimeMigration LevelReference
PGDB (Hypothetical)PVC10% Ethanol4010 days< 0.05 mg/kgN/A
PGDB (Hypothetical)PVC50% Ethanol602 hours< 0.1 mg/kgN/A
DEHPPVCFatty Food Simulant4010 daysUp to 5.0 mg/kg
DBPPVCFatty Food Simulant2560 days0.1 - 1.0 mg/kg
ATBCPVC3% Acetic Acid4010 days< 0.1 mg/kg

Experimental Protocols

The following are detailed methodologies for key experiments in the leaching analysis of plasticizers from food contact materials. These protocols can be adapted for the analysis of PGDB.

1. Migration Testing

This protocol outlines the general procedure for simulating the transfer of substances from food contact materials to food.

  • Apparatus:

    • Migration cells or glass containers with inert lids.

    • Temperature-controlled incubator or oven.

  • Materials:

    • Food contact material sample of a defined surface area.

    • Food simulants (e.g., 10% ethanol for aqueous foods, 20% or 50% ethanol for alcoholic foods, 3% acetic acid for acidic foods, and olive oil or isooctane for fatty foods).

  • Procedure:

    • Cut the food contact material into test specimens of a known surface area (e.g., 1 dm²).

    • Place the test specimen in a migration cell or glass container.

    • Add a known volume of the selected food simulant, ensuring the entire surface of the specimen is in contact with the simulant. A conventional ratio is 6 dm² of contact surface per 1 kg of food simulant.

    • Seal the container and place it in an incubator or oven at a specified temperature and for a defined period (e.g., 10 days at 40°C for long-term storage simulation, or higher temperatures for shorter durations to simulate cooking).

    • After the specified contact time, remove the food simulant for analysis.

2. Sample Preparation for GC-MS Analysis

This protocol describes the extraction of plasticizers from the food simulant prior to analysis.

  • Apparatus:

    • Separatory funnel.

    • Rotary evaporator.

    • Vortex mixer.

  • Materials:

    • Food simulant containing migrated substances.

    • Extraction solvent (e.g., dichloromethane or hexane).

    • Anhydrous sodium sulfate.

    • Internal standard solution.

  • Procedure:

    • Transfer a known volume of the food simulant into a separatory funnel.

    • Add a known amount of internal standard.

    • Add the extraction solvent and shake vigorously for 2-3 minutes.

    • Allow the layers to separate and collect the organic layer.

    • Repeat the extraction process two more times with fresh solvent.

    • Combine the organic extracts and dry over anhydrous sodium sulfate.

    • Concentrate the extract to a small volume (e.g., 1 mL) using a rotary evaporator under a gentle stream of nitrogen.

    • The concentrated extract is now ready for GC-MS analysis.

3. GC-MS Analysis

This protocol details the instrumental analysis for the quantification of plasticizers.

  • Instrument:

    • Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column:

    • A non-polar or medium-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas:

    • Helium at a constant flow rate.

  • Injection:

    • Splitless injection mode.

  • Temperature Program:

    • An initial oven temperature of 60-80°C, held for 1-2 minutes.

    • Ramp up to a final temperature of 280-300°C at a rate of 10-20°C/min.

    • Hold at the final temperature for 5-10 minutes.

  • Mass Spectrometer:

    • Operated in full scan mode or selected ion monitoring (SIM) mode for higher sensitivity and selectivity.

  • Quantification:

    • Create a calibration curve using standard solutions of the target plasticizer at different concentrations.

    • The concentration of the plasticizer in the sample is determined by comparing its peak area (normalized to the internal standard) to the calibration curve.

Visualizations

Experimental Workflow for Leaching Analysis

Leaching_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Data Interpretation FCM Food Contact Material Simulant Food Simulant Selection FCM->Simulant Migration Migration Test (Temperature & Time) Simulant->Migration Extraction Solvent Extraction Migration->Extraction Concentration Sample Concentration Extraction->Concentration GCMS GC-MS Analysis Concentration->GCMS Quantification Quantification GCMS->Quantification Comparison Comparison with Regulatory Limits Quantification->Comparison Report Final Report Comparison->Report

Caption: A typical workflow for the leaching analysis of plasticizers from food contact materials.

This guide serves as a foundational resource for researchers and professionals involved in the safety assessment of food contact materials. While direct quantitative data for PGDB migration remains an area for further public research, the provided protocols and comparative information offer a robust starting point for its evaluation.

Comparative rheological studies of plastisols containing propylene glycol dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the rheological properties of polyvinyl chloride (PVC) plastisols formulated with propylene glycol dibenzoate (PGDB) against those containing common alternative plasticizers: dioctyl phthalate (DOP), diisononyl phthalate (DINP), and dioctyl adipate (DOA). This evaluation is supported by a summary of experimental data from various studies and detailed experimental protocols for rheological analysis.

Comparative Rheological Performance

This compound is a non-phthalate, high-solvating plasticizer. Its performance in PVC plastisols is characterized by its influence on viscosity, gelation, and fusion, which are critical parameters for processing and final product properties.

Viscosity: Plastisol viscosity is a key factor in processing methods such as spread coating, dipping, and molding. Benzoate plasticizers, including PGDB, are known for their ability to reduce plastisol viscosity, which can be advantageous for achieving uniform coatings and efficient processing.[1][2] However, due to their high solvating power, they can sometimes lead to a more significant increase in viscosity over time (aging) compared to general-purpose phthalates.[3]

Gelation and Fusion: The gelation and fusion of a PVC plastisol is the process by which the liquid dispersion transforms into a solid, homogenous material upon heating.[4] The efficiency of a plasticizer in solvating the PVC resin particles directly impacts the temperatures at which these transitions occur. High-solvating plasticizers like dibenzoates can lower the gelation and fusion temperatures, which can lead to faster processing times and reduced energy consumption.[5] The gelation point is often identified as the crossover point of the storage modulus (G') and the loss modulus (G'').[6]

The following table summarizes typical rheological data for PVC plastisols containing different plasticizers. It is important to note that these values are compiled from various sources and are intended for comparative purposes. Actual values will vary depending on the specific PVC resin, filler, stabilizer, and plasticizer concentration used in the formulation.

PlasticizerTypeTypical Initial Viscosity (at low shear rates, Pa·s)Typical Gelation Temperature (°C)Key Rheological Characteristics
This compound (PGDB) Benzoate (non-phthalate)1.5 - 3.075 - 90High-solvating, can lower fusion temperature, may exhibit viscosity increase on aging.
Dioctyl Phthalate (DOP) Phthalate2.0 - 4.085 - 100General-purpose, good balance of properties, widely used benchmark.
Diisononyl Phthalate (DINP) Phthalate2.5 - 5.090 - 105Lower volatility than DOP, good overall performance.[7]
Dioctyl Adipate (DOA) Adipate (non-phthalate)1.0 - 2.595 - 110Excellent low-temperature flexibility, lower solvating power than phthalates.

Experimental Protocols

Accurate and reproducible rheological data is essential for comparing the performance of different plasticizers. The following are detailed methodologies for key experiments.

Plastisol Preparation

A standardized formulation is crucial for comparative studies. A typical formulation consists of:

  • PVC Resin: 100 parts by weight

  • Plasticizer: 50-70 parts by weight

  • Heat Stabilizer: 2-3 parts by weight

  • Filler (e.g., Calcium Carbonate): 0-50 parts by weight

The components are weighed and mixed using a planetary mixer or a high-speed disperser until a homogenous, lump-free paste is obtained. The plastisol is then deaerated under vacuum to remove any entrapped air bubbles, which can interfere with rheological measurements.

Viscosity Measurement

The viscosity of the plastisol is typically measured using a rotational rheometer.

  • Instrument: A controlled-stress or controlled-rate rotational rheometer equipped with a cone-and-plate or parallel-plate geometry.

  • Procedure:

    • Place a sample of the deaerated plastisol onto the lower plate of the rheometer.

    • Lower the upper geometry to the specified gap distance (e.g., 1 mm).

    • Allow the sample to equilibrate at a constant temperature (e.g., 25 °C) for a set period.

    • Perform a shear rate sweep, typically from a low shear rate (e.g., 0.1 s⁻¹) to a high shear rate (e.g., 100 s⁻¹), while recording the shear stress.

    • The viscosity is calculated as the ratio of shear stress to shear rate.

  • Relevant Standard: ASTM D1824 provides a standard test method for the apparent viscosity of plastisols at low shear rates.[8]

Gelation and Fusion Analysis

The gelation and fusion characteristics are determined by monitoring the viscoelastic properties of the plastisol as a function of temperature.

  • Instrument: A rotational rheometer with a temperature-controlled chamber.

  • Procedure:

    • Place a sample of the plastisol on the rheometer as described for viscosity measurement.

    • Apply a small-amplitude oscillatory shear at a constant frequency (e.g., 1 Hz) and strain (within the linear viscoelastic region).

    • Ramp the temperature at a controlled rate (e.g., 5 °C/min) from ambient to a temperature above the expected fusion point (e.g., 200 °C).

    • Record the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of temperature.

    • The gelation temperature is often identified as the temperature at which G' and G'' crossover (tan δ = 1).[6] The fusion temperature is typically associated with the peak in the complex viscosity or a plateau in the storage modulus at high temperatures.

  • Relevant Standard: While no specific ASTM standard exists for this exact procedure, ASTM D2538 covers the fusion of PVC compounds using a torque rheometer, which provides related information.[7]

Visualizations

Experimental Workflow for Rheological Analysis

experimental_workflow cluster_prep Plastisol Preparation cluster_analysis Rheological Analysis cluster_data Data Acquisition & Analysis cluster_results Comparative Results weighing Weighing of Components mixing Mixing weighing->mixing deaeration Deaeration mixing->deaeration viscosity Viscosity Measurement (Rotational Rheometer) deaeration->viscosity Sample Loading gelation_fusion Gelation & Fusion Analysis (Oscillatory Rheometry) deaeration->gelation_fusion Sample Loading viscosity_data Viscosity vs. Shear Rate viscosity->viscosity_data modulus_data G', G'' vs. Temperature gelation_fusion->modulus_data comparison_table Data Summary Table viscosity_data->comparison_table modulus_data->comparison_table

Caption: Experimental workflow for preparing and analyzing PVC plastisols.

Signaling Pathway of Plastisol Gelation and Fusion

plastisol_transition plastisol Initial Plastisol (PVC particles in plasticizer) heating1 Heating plastisol->heating1 swelling Particle Swelling (Plasticizer absorption) heating1->swelling gelation Gelation (G' = G'') swelling->gelation heating2 Continued Heating gelation->heating2 fusion Fusion (Homogeneous melt) heating2->fusion solid Final Solid Product (Cooled) fusion->solid

Caption: Process of PVC plastisol gelation and fusion upon heating.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Propylene Glycol Dibenzoate Determination

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of propylene glycol dibenzoate, a common plasticizer and excipient, is crucial for ensuring product quality, stability, and safety. The selection of a robust analytical method is paramount. This guide provides an objective comparison of two prevalent chromatographic techniques for the determination of this compound: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).

The principles of cross-validation involve demonstrating that two distinct analytical methods yield equivalent, reliable, and reproducible results for the same analyte within a given sample matrix.[1] This process is essential when transferring methods between laboratories, implementing a new method, or establishing orthogonal techniques for comprehensive characterization. The core of this validation lies in comparing key performance parameters as defined by the International Council for Harmonisation (ICH) guidelines.

This guide presents detailed experimental protocols and representative performance data for both HPLC and GC methods to aid in method selection and cross-validation efforts.

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a widely utilized technique for the analysis of non-volatile or thermally labile compounds like this compound. Reversed-phase HPLC with UV detection is a common approach due to the presence of the benzoate chromophores.

Gas Chromatography (GC) Method

GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds. This compound can be analyzed by GC with Flame Ionization Detection (FID), which offers high sensitivity for organic compounds.

Experimental Protocols

Detailed methodologies for both HPLC and GC analysis are provided below. These protocols serve as a starting point and may require optimization based on specific sample matrices and instrumentation.

HPLC-UV Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.[2]

  • Mobile Phase: A gradient of Acetonitrile and Water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 235 nm.[3]

  • Injection Volume: 10 µL.

  • Sample Preparation: Standard and sample solutions are prepared in acetonitrile at a suitable concentration.

GC-FID Protocol
  • Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a 5% phenyl methyl siloxane (e.g., DB-5 or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.[4]

  • Carrier Gas: Helium at a constant flow rate.[5]

  • Injector Temperature: 280°C.[2]

  • Detector Temperature: 300°C.[6]

  • Oven Temperature Program: Initial temperature of 150°C, hold for 2 minutes, then ramp at 15°C/min to 300°C and hold for 5 minutes.

  • Injection: 1 µL of the sample solution in split mode.

  • Sample Preparation: Standard and sample solutions are prepared in a suitable solvent like hexane or ethyl acetate.[2]

Data Presentation: Comparison of Method Performance

The following tables summarize the typical quantitative performance data for the HPLC and GC methods for the determination of this compound. These values are representative and may vary depending on the specific instrumentation and experimental conditions.

Table 1: Linearity and Range

ParameterHPLC-UVGC-FID
Linearity Range 1 - 200 µg/mL1 - 200 µg/mL
Correlation Coefficient (r²) > 0.999> 0.999

Table 2: Accuracy and Precision

ParameterHPLC-UVGC-FID
Accuracy (% Recovery) 98.0 - 102.0%98.0 - 102.0%
Precision (RSD%) < 2.0%< 2.0%
Intermediate Precision (RSD%) < 3.0%< 3.0%

Table 3: Sensitivity and Specificity

ParameterHPLC-UVGC-FID
Limit of Detection (LOD) ~0.3 µg/mL~0.3 µg/mL
Limit of Quantitation (LOQ) ~1.0 µg/mL~1.0 µg/mL
Specificity HighHigh

Mandatory Visualization

The following diagrams illustrate the logical workflow for the cross-validation of the HPLC and GC analytical methods.

CrossValidationWorkflow Cross-Validation Workflow for Analytical Methods cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_reporting Reporting Phase define_scope Define Scope and Acceptance Criteria select_methods Select HPLC and GC Methods define_scope->select_methods validation_protocol Write Validation Protocol select_methods->validation_protocol prep_samples Prepare Identical Sample Sets validation_protocol->prep_samples analyze_hplc Analyze Samples by HPLC prep_samples->analyze_hplc analyze_gc Analyze Samples by GC prep_samples->analyze_gc compare_data Compare Quantitative Data (e.g., Assay, Impurities) analyze_hplc->compare_data analyze_gc->compare_data statistical_analysis Perform Statistical Analysis (e.g., t-test, F-test) compare_data->statistical_analysis assess_equivalence Assess Method Equivalence statistical_analysis->assess_equivalence validation_report Generate Validation Report assess_equivalence->validation_report conclusion Conclusion on Method Interchangeability validation_report->conclusion

Caption: Logical workflow for the cross-validation of HPLC and GC methods.

Conclusion

Both HPLC-UV and GC-FID are suitable and robust methods for the determination of this compound. The choice between the two often depends on the available instrumentation, sample matrix, and the potential for thermal degradation of the analyte or co-eluting impurities. For non-volatile impurities or when derivatization is not desirable, HPLC is often preferred. Conversely, GC can offer higher resolution and speed for thermally stable compounds.

A thorough cross-validation as outlined above is essential to ensure that either method can be used interchangeably, providing consistent and reliable data for quality control and regulatory purposes. The presented protocols and performance data serve as a valuable resource for initiating such a study.

References

Propylene Glycol Dibenzoate in Pressure-Sensitive Adhesives: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of propylene glycol dibenzoate (PGDB) with other common alternatives used in pressure-sensitive adhesives (PSAs). The information presented is based on a synthesis of available technical literature and aims to assist in the formulation and development of advanced adhesive systems. While direct quantitative comparisons are often proprietary and not publicly available, this guide summarizes the performance effects of different additives to inform your selection process.

Introduction to Plasticizers and Tackifiers in PSAs

Pressure-sensitive adhesives are viscoelastic materials that adhere to most surfaces with the application of light pressure. Their performance is a delicate balance of three key properties:

  • Tack: The initial "grab" or "quick stick" of the adhesive to a surface.

  • Peel Adhesion: The force required to remove an adhesive tape from a substrate.

  • Shear Strength (Cohesion): The adhesive's ability to resist sliding or slippage under a parallel load.

To achieve the desired balance of these properties for a specific application, formulators often use additives such as plasticizers and tackifiers. Plasticizers, like this compound, are added to increase the flexibility and workability of the adhesive by lowering its glass transition temperature (Tg).[1][2] Tackifiers are used to increase the tack and peel adhesion of the adhesive.

This compound is a polar, high-solvating, non-phthalate plasticizer that has gained prominence as an alternative to traditional phthalate plasticizers due to health and environmental concerns.[2][3] This guide will compare the expected performance of PGDB with phthalate esters, rosin esters, and hydrocarbon resins.

Performance Comparison of this compound and Alternatives

The following tables summarize the general effects of this compound and its alternatives on the key performance parameters of acrylic pressure-sensitive adhesives. The information is collated from various sources and represents typical performance trends.

Table 1: Comparison of Plasticizer Performance in Acrylic PSAs

PropertyThis compound (PGDB)Phthalate Esters (e.g., DOP, DBP)Rosin EstersHydrocarbon Resins
Primary Function PlasticizerPlasticizerTackifier/PlasticizerTackifier
Tack IncreasesIncreasesSignificantly IncreasesSignificantly Increases
Peel Adhesion Moderate IncreaseModerate IncreaseSignificantly IncreasesSignificantly Increases
Shear Strength DecreasesDecreasesDecreasesDecreases
Glass Transition (Tg) DecreasesDecreasesIncreasesIncreases
Compatibility with Acrylics Good (Polar)Good (Polar)Varies (Polar)Varies (Non-polar)
Regulatory Profile Generally Favorable (Non-phthalate)Concerns for some specific phthalatesGenerally FavorableGenerally Favorable

Note: The performance of rosin esters and hydrocarbon resins can vary significantly based on their specific chemistry, softening point, and level of hydrogenation.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of pressure-sensitive adhesive performance.

180° Peel Adhesion Test

This test measures the force required to remove a pressure-sensitive tape from a standard test panel at a 180° angle.

  • Standard: Based on ASTM D3330/D3330M.[4]

  • Apparatus:

    • Tensile testing machine with a constant rate of peel.

    • Standard test panels (e.g., stainless steel, glass).

    • Roller for standardized application of the tape.

  • Procedure:

    • Prepare test specimens of the pressure-sensitive tape with a width of 24 mm.

    • Clean the test panel with a specified solvent (e.g., a mixture of isopropanol and heptane).

    • Apply the tape to the test panel using a mechanized roller to ensure a consistent application pressure.

    • Allow the sample to dwell for a specified time (e.g., 20 minutes or 24 hours) at standard conditions (23 ± 2°C and 50 ± 5% relative humidity).

    • Mount the test panel in the lower jaw of the tensile tester and the free end of the tape in the upper jaw.

    • Peel the tape from the panel at a constant speed of 300 mm/min at a 180° angle.

    • Record the force required to peel the tape over a specified distance.

  • Data Presentation: The average peel force is reported in Newtons per 25 mm (N/25 mm) or ounces per inch (oz/in).

Loop Tack Test

This method measures the instantaneous adhesion or "quick stick" of a pressure-sensitive adhesive.

  • Standard: Based on ASTM D6195.

  • Apparatus:

    • Tensile testing machine.

    • A test fixture that holds a loop of tape.

    • Standard test surface (e.g., stainless steel, glass).

  • Procedure:

    • A loop of the pressure-sensitive tape is formed with the adhesive side facing out.

    • The loop is brought into contact with the test surface at a controlled rate.

    • The area of contact is standardized.

    • Immediately after contact, the loop is withdrawn from the surface at a constant speed.

    • The maximum force required to separate the loop from the surface is recorded.

  • Data Presentation: The loop tack is reported in Newtons (N) or pounds-force (lbf).

Shear Strength (Holding Power) Test

This test determines the cohesive strength of the adhesive and its ability to resist slippage.

  • Standard: Based on ASTM D3654/D3654M.

  • Apparatus:

    • A test stand with a vertical panel.

    • Standard test panels (e.g., stainless steel).

    • Standard weights (e.g., 1 kg).

  • Procedure:

    • A strip of tape is applied to a standard test panel over a defined area (e.g., 25 mm x 25 mm).

    • A standard roller is used to apply the tape.

    • The panel is mounted vertically in the test stand.

    • A standard weight is attached to the free end of the tape.

    • The time it takes for the tape to slip from the panel is measured.

  • Data Presentation: Shear strength is reported as the time to failure in minutes or hours.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the preparation and testing of pressure-sensitive adhesives with different plasticizers.

G cluster_formulation Adhesive Formulation cluster_coating Sample Preparation cluster_testing Performance Testing A Acrylic Polymer Emulsion D Mixing A->D B This compound B->D C Alternative Plasticizer/Tackifier C->D E Coating onto Substrate D->E F Drying/Curing E->F G Peel Adhesion Test (ASTM D3330) F->G H Loop Tack Test (ASTM D6195) F->H I Shear Strength Test (ASTM D3654) F->I J Data Analysis & Comparison G->J H->J I->J

Caption: Experimental workflow for PSA formulation and testing.

Logical Relationships

The following diagram illustrates the general influence of increasing plasticizer concentration on the key performance properties of a pressure-sensitive adhesive.

G A Increase Plasticizer Concentration B Decrease Glass Transition Temp (Tg) A->B E Decrease Shear Strength A->E C Increase Tack B->C D Increase Peel Adhesion (to a point) B->D

References

A comparative analysis of the solvating properties of different dibenzoate plasticizers

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of the Solvating Properties of Dibenzoate Plasticizers

Introduction

Dibenzoate plasticizers are a class of non-phthalate additives renowned for their high solvating power, which makes them highly effective in a variety of polymer systems, particularly in polyvinyl chloride (PVC) applications.[1][2] For researchers, scientists, and drug development professionals, understanding the nuanced differences in the solvating properties of various dibenzoates is crucial for optimizing formulations, ensuring product performance, and meeting regulatory requirements. This guide provides a detailed comparative analysis of the solvating properties of four key dibenzoate plasticizers: Diethylene Glycol Dibenzoate (DEGDB), Dipropylene Glycol Dibenzoate (DPGDB), 1,2-Propylene Glycol Dibenzoate (PGDB), and Triethylene Glycol Dibenzoate (TEGDB).

Theoretical Framework: Hansen Solubility Parameters

A powerful theoretical tool for predicting the compatibility and solvating power of a plasticizer with a polymer is the Hansen Solubility Parameter (HSP). The total cohesive energy of a substance is divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH). The principle is that substances with similar HSP values are likely to be miscible. The "distance" (Ra) between the HSP of two substances can be calculated to quantify their compatibility. A smaller distance indicates a higher affinity and better solvation.

The HSP for PVC and the four dibenzoate plasticizers are presented below. These values are essential for theoretically predicting their solvating efficiency.

SubstanceδD (MPa½)δP (MPa½)δH (MPa½)
Polyvinyl Chloride (PVC) 18.27.58.3
Diethylene Glycol Dibenzoate (DEGDB) 18.69.26.3
Dithis compound (DPGDB) 18.07.97.1
1,2-Propylene Glycol Dibenzoate (PGDB) 17.88.57.5
Triethylene Glycol Dibenzoate (TEGDB) 18.38.76.8

Experimental Comparison of Solvating Properties

The solvating power of a plasticizer in a polymer system like PVC is practically evaluated through several key performance indicators, including gelation temperature and the effect on plastisol viscosity.

Gelation Temperature

Gelation temperature is the temperature at which the PVC resin particles begin to swell and absorb the plasticizer, leading to a rapid increase in viscosity. A lower gelation temperature is indicative of a more efficient and faster-solvating plasticizer, which can lead to reduced processing times and energy savings.[3]

PlasticizerTypical Gelation Temperature Range (°C)
Diethylene Glycol Dibenzoate (DEGDB) 75 - 85
Dithis compound (DPGDB) 80 - 90
1,2-Propylene Glycol Dibenzoate (PGDB) 70 - 80
Triethylene Glycol Dibenzoate (TEGDB) 85 - 95

Note: These are typical ranges and can vary depending on the specific PVC resin and formulation.

Plastisol Viscosity

The viscosity of a PVC plastisol (a suspension of PVC particles in a liquid plasticizer) is a critical parameter for many processing techniques. A good solvating plasticizer will effectively wet the PVC particles and reduce the initial viscosity of the plastisol, as well as maintain a stable viscosity over time.[4]

PlasticizerInitial Viscosity (mPa·s)Viscosity after 24h (mPa·s)
Diethylene Glycol Dibenzoate (DEGDB) 2500 - 35003000 - 4000
Dithis compound (DPGDB) 3000 - 40003500 - 4500
1,2-Propylene Glycol Dibenzoate (PGDB) 2000 - 30002500 - 3500
Triethylene Glycol Dibenzoate (TEGDB) 3500 - 45004000 - 5000

Note: These are representative values for a standard PVC plastisol formulation and can vary based on the specific ingredients and their ratios.

Experimental Protocols

Determination of Gelation Temperature using a Torque Rheometer (Brabender Plastograph)

This method is based on the principles outlined in ASTM D2396 for determining the powder-mix time of PVC resins, which is a measure of plasticizer absorption.

Objective: To determine the temperature at which a PVC/plasticizer blend undergoes a rapid increase in torque, indicating the onset of gelation.

Apparatus:

  • Brabender Plastograph or similar torque rheometer equipped with a heated mixing bowl and roller or sigma-type blades.

  • Temperature controller.

  • Data acquisition system to record torque and temperature as a function of time.

Procedure:

  • Preheat the mixing bowl of the torque rheometer to a specified starting temperature (e.g., 60 °C).

  • Accurately weigh the PVC resin and the dibenzoate plasticizer according to the desired formulation (e.g., 100 parts PVC to 50 parts plasticizer).

  • Start the rotors at a set speed (e.g., 60 rpm).

  • Add the pre-weighed PVC resin to the mixing bowl and allow it to heat for a specified time (e.g., 1 minute).

  • Add the dibenzoate plasticizer to the mixing bowl.

  • Begin recording the torque and temperature as a function of time.

  • Increase the temperature of the mixing bowl at a controlled rate (e.g., 3 °C/minute).

  • The gelation temperature is identified as the temperature at which a sharp increase in torque is observed.

Gelation_Temperature_Workflow cluster_preparation Sample Preparation cluster_testing Torque Rheometer Testing cluster_analysis Data Analysis A Weigh PVC Resin D Add PVC to Bowl A->D B Weigh Dibenzoate Plasticizer E Add Plasticizer to Bowl B->E C Preheat Mixing Bowl C->D D->E F Record Torque & Temperature vs. Time E->F G Ramp Temperature F->G H Identify Torque Inflection Point F->H G->F I Determine Gelation Temperature H->I

Workflow for Gelation Temperature Determination
Measurement of Plastisol Viscosity using a Brookfield Viscometer

Objective: To measure the initial viscosity and viscosity stability of a PVC plastisol formulated with different dibenzoate plasticizers.

Apparatus:

  • Brookfield RVT Viscometer or equivalent rotational viscometer.

  • Appropriate spindle (e.g., #6 or #7 for plastisols).

  • Constant temperature water bath (25 °C).

  • Beakers and mixing equipment.

Procedure:

  • Plastisol Preparation:

    • Accurately weigh the PVC resin, dibenzoate plasticizer, and any other formulation components into a mixing vessel.

    • Mix the components thoroughly until a homogeneous dispersion is achieved.

    • De-aerate the plastisol by placing it in a vacuum chamber to remove any entrapped air bubbles.

  • Initial Viscosity Measurement:

    • Condition the plastisol sample to a constant temperature of 25 °C in the water bath.

    • Select the appropriate spindle and rotational speed on the Brookfield viscometer.

    • Immerse the spindle into the center of the plastisol sample to the marked immersion depth.

    • Allow the spindle to rotate for a specified time (e.g., 1 minute) to stabilize before taking a reading.

    • Record the viscosity reading in milliPascal-seconds (mPa·s).

  • Viscosity Stability (Aging):

    • Store the prepared plastisol in a sealed container at a constant temperature (e.g., 25 °C).

    • At specified time intervals (e.g., 24 hours, 48 hours, 7 days), repeat the viscosity measurement procedure as described above.

    • Plot the viscosity as a function of time to assess the viscosity stability.

Viscosity_Measurement_Workflow cluster_prep Plastisol Preparation cluster_initial Initial Viscosity Measurement cluster_stability Viscosity Stability (Aging) P1 Weigh Ingredients P2 Mix to Homogeneous Dispersion P1->P2 P3 De-aerate under Vacuum P2->P3 M1 Condition Sample to 25°C P3->M1 S1 Store Plastisol at 25°C P3->S1 M2 Measure Viscosity with Brookfield Viscometer M1->M2 M3 Record Initial Viscosity M2->M3 S2 Measure Viscosity at Time Intervals S1->S2 S3 Plot Viscosity vs. Time S2->S3

Workflow for Plastisol Viscosity Measurement

Conclusion

The selection of a dibenzoate plasticizer has a significant impact on the processing and final properties of a polymer formulation. This comparative analysis demonstrates that while all four dibenzoates are effective high-solvating plasticizers, there are notable differences in their performance. 1,2-Propylene Glycol Dibenzoate (PGDB) exhibits the lowest gelation temperature and initial viscosity, indicating it is a very fast and efficient solvator. Diethylene Glycol Dibenzoate (DEGDB) also shows excellent solvating properties. Dithis compound (DPGDB) and Triethylene Glycol Dibenzoate (TEGDB) have slightly higher gelation temperatures and viscosities, suggesting they are somewhat slower solvators but may offer other benefits such as lower volatility or improved performance at low temperatures.

The choice of the optimal dibenzoate plasticizer will depend on the specific requirements of the application, including the desired processing speed, the final product's flexibility, and other performance criteria. The experimental protocols provided in this guide offer a standardized approach for researchers and formulators to conduct their own comparative evaluations and select the most suitable dibenzoate plasticizer for their needs.

References

A Head-to-Head Comparison of Propylene Glycol Dibenzoate and Diethylene Glycol Dibenzoate in Coatings

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of coating formulations, the selection of an appropriate plasticizer is paramount to achieving desired film properties, including flexibility, adhesion, and durability. Among the non-phthalate plasticizers, propylene glycol dibenzoate (PGDB) and diethylene glycol dibenzoate (DEGDB) are two prominent options. This guide provides an objective, data-supported comparison of their performance in coatings to aid researchers, scientists, and formulation chemists in making informed decisions.

While direct, publicly available quantitative data from a single, controlled head-to-head study is limited, this guide synthesizes available information from technical literature and patent filings to draw comparative insights.

General Properties

Both PGDB and DEGDB are high-solvency plasticizers compatible with a wide range of polar polymers commonly used in coatings, such as acrylic, vinyl acetate ethylene (VAE), and polyvinyl acetate (PVAc) emulsions.[1][2] Their primary function is to lower the glass transition temperature (Tg) of the polymer, allowing for proper film formation at lower temperatures and imparting flexibility to the dried film.[3]

PropertyThis compound (PGDB)Diethylene Glycol Dibenzoate (DEGDB)
CAS Number 19224-26-1120-55-8
Molecular Formula C₁₇H₁₆O₄C₁₈H₁₈O₅
Molecular Weight 284.31 g/mol 314.33 g/mol
Appearance Clear, colorless liquidClear, colorless liquid
Boiling Point 232 °C @ 12 mm Hg235-237 °C @ 7 mm Hg
Freezing Point -3 °C-28 °C to -30 °C
Density ~1.16 g/mL~1.175 g/cm³

Performance in Coatings: A Comparative Analysis

While comprehensive side-by-side data is scarce, patent literature focusing on advanced dibenzoate blends provides valuable insights into the individual contributions of these plasticizers. A notable development is a triblend plasticizer for low-VOC coatings comprising diethylene glycol dibenzoate (DEGDB), dithis compound (DPGDB), and 1,2-propylene glycol dibenzoate (PGDB).[4] This inventive blend is reported to offer unexpectedly improved properties over traditional dibenzoate blends, which typically consist of DEGDB and DPGDB.[4][5][6] The inclusion of PGDB is linked to enhancements in key coating performance metrics.

Based on inferences from such literature, the following qualitative comparison can be made:

This compound (PGDB):

  • Enhanced Film Hardness and Durability: The structure of PGDB appears to contribute to the development of harder, more durable films. This is suggested by the improved scrub resistance observed in formulations containing PGDB blends.[4]

  • Improved Gloss: The inclusion of PGDB in dibenzoate blends has been shown to lead to coatings with superior gloss characteristics.[4]

  • Good Compatibility: It demonstrates good compatibility with a variety of latex polymers, a crucial factor for its use as a coalescent.

Diethylene Glycol Dibenzoate (DEGDB):

  • Excellent Coalescing Efficiency: DEGDB is a highly efficient coalescent, effectively reducing the minimum film formation temperature (MFFT) of latex paints.[7]

  • Good Flexibility: It imparts good flexibility to the coating film, preventing cracking and improving overall durability.

  • Cost-Effectiveness: DEGDB is often a more cost-effective option compared to other specialty plasticizers.

  • High Freezing Point Limitation: A notable drawback of pure DEGDB is its relatively high freezing point, which can present handling and storage challenges in colder climates. This is often mitigated by blending it with other plasticizers like DPGDB.

Experimental Protocols

To conduct a direct head-to-head comparison of PGDB and DEGDB in a coating formulation, a series of standardized tests should be performed. The following outlines the experimental methodologies for key performance indicators.

Minimum Film Formation Temperature (MFFT)
  • Objective: To determine the coalescing efficiency of each plasticizer.

  • Methodology (based on ASTM D2354):

    • Prepare separate batches of a base latex paint formulation, one with a specified concentration of PGDB and the other with the same concentration of DEGDB.

    • Apply a film of each paint formulation onto an MFFT bar, which is a metal plate with a controlled temperature gradient.

    • Allow the films to dry.

    • Observe the point on the temperature gradient where the film transitions from a cloudy, cracked, or powdery state to a clear, continuous film. This temperature is the MFFT.

    • A lower MFFT indicates higher coalescing efficiency.

MFFT_Workflow cluster_prep Formulation Preparation cluster_testing Testing cluster_results Results Base_Latex Base Latex Paint PGDB Propylene Glycol Dibenzoate DEGDB Diethylene Glycol Dibenzoate Formulation_PGDB Paint with PGDB PGDB->Formulation_PGDB Formulation_DEGDB Paint with DEGDB DEGDB->Formulation_DEGDB MFFT_Bar Application on MFFT Bar Formulation_PGDB->MFFT_Bar Formulation_DEGDB->MFFT_Bar Drying Drying MFFT_Bar->Drying Observation Observation of Film Transition Drying->Observation MFFT_Value MFFT Determination Observation->MFFT_Value Efficiency Coalescing Efficiency MFFT_Value->Efficiency

Caption: Workflow for Determining Minimum Film Formation Temperature (MFFT).

Scrub Resistance
  • Objective: To evaluate the durability and resistance to abrasion of the cured paint films.

  • Methodology (based on ASTM D2486):

    • Apply films of the PGDB and DEGDB paint formulations to separate test panels and allow them to cure under specified conditions (e.g., 7 days at 25°C and 50% relative humidity).

    • Place the panels in a scrub test machine.

    • Abrasive scrub media is applied to the surface, and the machine moves a brush or sponge back and forth over the film.

    • The number of cycles required to remove the paint film down to the substrate is recorded.

    • A higher number of cycles indicates better scrub resistance.

Gloss Measurement
  • Objective: To quantify the sheen or gloss of the paint films.

  • Methodology (based on ASTM D523):

    • Use cured paint films prepared as in the scrub resistance test.

    • Use a gloss meter to measure the specular gloss at different angles (e.g., 20°, 60°, and 85°). The choice of angle depends on the expected gloss level.

    • Higher gloss units (GU) indicate a higher gloss finish.

Block Resistance
  • Objective: To assess the tendency of coated surfaces to stick together (block) when placed in contact under pressure.

  • Methodology (based on ASTM D4946):

    • Prepare coated test panels and allow them to cure.

    • Place two coated surfaces face-to-face.

    • Apply a specified pressure (e.g., using a weight) for a set period at a controlled temperature (e.g., 24 hours at 50°C).

    • After the test period, separate the panels and evaluate the degree of sticking and any film damage.

    • The results are typically rated on a scale from 10 (no tack) to 0 (very tacky, film damage).

Performance_Testing_Workflow cluster_prep Sample Preparation cluster_tests Performance Tests cluster_data Data Analysis Formulations Paint Formulations (PGDB and DEGDB) Application Film Application on Test Panels Formulations->Application Curing Curing Application->Curing Scrub Scrub Resistance (ASTM D2486) Curing->Scrub Gloss Gloss Measurement (ASTM D523) Curing->Gloss Block Block Resistance (ASTM D4946) Curing->Block Scrub_Data Scrub Cycles Scrub->Scrub_Data Gloss_Data Gloss Units (GU) Gloss->Gloss_Data Block_Data Blocking Rating Block->Block_Data Comparison Comparative Performance Evaluation Scrub_Data->Comparison Gloss_Data->Comparison Block_Data->Comparison

Caption: Experimental Workflow for Coating Performance Evaluation.

Logical Relationship of Performance Attributes

The choice of plasticizer initiates a cascade of effects on the final properties of the coating. The fundamental interaction at the molecular level influences macroscopic performance characteristics.

Logical_Relationship cluster_input Input cluster_mechanism Mechanism of Action cluster_output Performance Outcome Plasticizer Plasticizer Choice (PGDB vs. DEGDB) Tg_Suppression Tg Suppression Plasticizer->Tg_Suppression Compatibility Polymer Compatibility Plasticizer->Compatibility Coalescence Coalescence Efficiency Tg_Suppression->Coalescence Flexibility Flexibility Coalescence->Flexibility Hardness Hardness Coalescence->Hardness Gloss Gloss Coalescence->Gloss Adhesion Adhesion Compatibility->Adhesion Durability Durability (Scrub/Block Resistance) Flexibility->Durability Hardness->Durability

Caption: Influence of Plasticizer Choice on Coating Performance.

Conclusion

Both this compound and diethylene glycol dibenzoate are effective non-phthalate plasticizers for coatings. The choice between them may depend on the specific performance requirements of the final product.

  • This compound (PGDB) appears to offer advantages in applications where high gloss and superior scrub resistance are critical. Its contribution to film hardness suggests its suitability for durable and protective coatings.

  • Diethylene Glycol Dibenzoate (DEGDB) is a highly efficient and often more economical coalescent that provides excellent flexibility. Its primary limitation is its higher freezing point, which can be managed through blending.

For optimal formulation, it is recommended that researchers conduct their own evaluations based on the experimental protocols outlined above to determine the most suitable plasticizer for their specific polymer system and performance targets. The development of triblend dibenzoate plasticizers that include PGDB indicates a trend towards leveraging its beneficial properties for high-performance, low-VOC coatings.

References

Validating the Purity of Synthesized Propylene Glycol Dibenzoate: A Comparative Guide to Titration and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible results. This guide provides a comprehensive comparison of the traditional saponification titration method with modern chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—for validating the purity of synthesized propylene glycol dibenzoate. Experimental data and detailed protocols are provided to assist in selecting the most appropriate analytical method for your specific needs.

Performance Comparison of Analytical Methods

The choice of analytical technique for purity determination depends on various factors, including the required accuracy and precision, sample throughput, cost considerations, and the need for identifying and quantifying specific impurities. The following table summarizes the key performance characteristics of saponification titration, HPLC, and GC for the analysis of this compound.

FeatureSaponification TitrationHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography (GC)
Principle Measures the amount of alkali required to hydrolyze the ester linkages.Separates components based on their differential partitioning between a mobile and stationary phase.Separates volatile components based on their partitioning between a carrier gas and a stationary phase.
Primary Measurement Total ester content.Purity based on the peak area of the main component relative to impurities.Purity based on the peak area of the main component relative to impurities.
Specificity Low. Does not distinguish between the target ester and other saponifiable impurities.High. Can separate and quantify individual impurities.High. Excellent separation of volatile impurities.
Typical Accuracy Good to ExcellentExcellentExcellent
Typical Precision (RSD) < 1%< 0.5%< 1%
Analysis Time per Sample ~1.5 - 2 hours (including reflux)15 - 30 minutes20 - 40 minutes
Equipment Cost LowHighHigh
Solvent Consumption ModerateHighLow
Throughput Low to MediumHigh (with autosampler)High (with autosampler)
Strengths Cost-effective, robust, and well-established (ASTM D1045).[1]High specificity for non-volatile impurities, high precision, and automation capabilities.High sensitivity and specificity for volatile impurities.[2]
Limitations Labor-intensive, not suitable for identifying specific impurities, and can be affected by acidic or basic impurities.Higher equipment and solvent costs, requires more complex method development.Not suitable for non-volatile impurities, may require derivatization for some compounds.

Experimental Protocols

Saponification Titration for this compound Purity

This protocol is based on the principles outlined in the ASTM D1045 standard for testing plasticizers.[1]

Principle: The ester, this compound, is hydrolyzed by refluxing with a known excess of alcoholic potassium hydroxide. The unreacted potassium hydroxide is then titrated with a standardized solution of hydrochloric acid. The amount of potassium hydroxide consumed in the saponification reaction is used to calculate the percentage of the ester.

Reagents and Equipment:

  • Ethanolic Potassium Hydroxide (0.5 N): Dissolve approximately 33 g of potassium hydroxide (KOH) in 1 L of absolute ethanol.

  • Standard Hydrochloric Acid (0.5 N): Prepare and standardize a 0.5 N solution of hydrochloric acid (HCl).

  • Phenolphthalein Indicator Solution: Dissolve 1 g of phenolphthalein in 100 mL of 95% ethanol.

  • This compound Sample

  • Erlenmeyer Flasks (250 mL) with ground-glass joints

  • Reflux Condensers

  • Heating Mantle or Water Bath

  • Burette (50 mL)

  • Analytical Balance

Procedure:

  • Accurately weigh approximately 2 grams of the synthesized this compound sample into a 250 mL Erlenmeyer flask.

  • Pipette exactly 50.0 mL of 0.5 N ethanolic potassium hydroxide solution into the flask containing the sample.

  • Into a separate 250 mL Erlenmeyer flask, pipette 50.0 mL of the same 0.5 N ethanolic potassium hydroxide solution to serve as a blank.

  • Attach reflux condensers to both flasks.

  • Heat the flasks in a boiling water bath or on a heating mantle and allow them to reflux gently for 1 hour to ensure complete saponification.

  • After the reflux period, allow the flasks to cool to room temperature.

  • Rinse the inside of each condenser with a small amount of distilled water, collecting the rinsings in the respective flasks.

  • Add 2-3 drops of phenolphthalein indicator to each flask.

  • Titrate the excess potassium hydroxide in both the sample and blank flasks with the standardized 0.5 N hydrochloric acid until the pink color just disappears.

  • Record the volume of HCl required for both the sample (V_sample) and the blank (V_blank).

Calculation of Purity:

The percentage of this compound is calculated using the following formula:

Where:

  • V_blank = Volume of HCl used for the blank titration (mL)

  • V_sample = Volume of HCl used for the sample titration (mL)

  • N_HCl = Normality of the HCl solution (mol/L)

  • MW_ester = Molecular weight of this compound (284.31 g/mol )

  • W_sample = Weight of the this compound sample (g)

  • The factor of 2 arises from the dibenzoate nature of the molecule (two ester groups per molecule).

Alternative Analytical Methods

While titration provides a reliable measure of total ester content, chromatographic methods offer a more detailed purity profile by separating and quantifying individual components.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the analysis of non-volatile compounds like this compound. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water. Detection is commonly performed using a UV detector at a wavelength where the benzoate chromophore absorbs, typically around 230 nm. The purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram. HPLC is particularly useful for identifying and quantifying non-volatile synthesis by-products or degradation products.

Gas Chromatography (GC)

GC is well-suited for the analysis of volatile and semi-volatile compounds. For this compound, a high-temperature capillary column would be required due to its relatively high boiling point. A flame ionization detector (FID) is commonly used for quantification. GC can effectively separate this compound from volatile impurities such as residual solvents or starting materials. The purity is determined by the area percentage of the main peak.

Logical Workflow for Purity Validation

The following diagram illustrates the decision-making process and workflow for validating the purity of synthesized this compound.

Purity_Validation_Workflow cluster_synthesis Synthesis & Initial Assessment cluster_qc Routine Quality Control cluster_impurity Impurity Profiling & High-Purity Analysis synthesis Synthesized Propylene Glycol Dibenzoate prelim_assessment Preliminary Assessment (e.g., TLC, Physical Properties) synthesis->prelim_assessment titration Saponification Titration (Total Ester Content) prelim_assessment->titration Routine Check hplc HPLC Analysis (Non-volatile Impurities) prelim_assessment->hplc Detailed Analysis Required gc GC Analysis (Volatile Impurities) prelim_assessment->gc Volatile Impurities Suspected final_report Final Purity Report titration->final_report Purity Confirmed hplc->final_report Impurity Profile Established gc->final_report Volatile Impurities Quantified

Caption: Workflow for this compound purity validation.

References

Safety Operating Guide

Navigating the Disposal of Propylene Glycol Dibenzoate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, proper chemical waste management is paramount to ensuring laboratory safety and environmental compliance. Propylene glycol dibenzoate, a commonly used plasticizer and solvent, requires careful handling and disposal. This guide provides essential, step-by-step procedures for its safe disposal, aligning with the core principles of laboratory safety and regulatory adherence.

Immediate Safety and Handling Protocols

Before initiating any disposal-related activities, it is crucial to be equipped with the appropriate personal protective equipment (PPE). Adherence to good industrial hygiene and safety practices is the first line of defense against accidental exposure.

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses with side shields or goggles that are tested and approved under appropriate government standards such as NIOSH (US) or EN 166 (EU).[1][2]

  • Hand Protection: Handle with chemical-resistant gloves (e.g., nitrile, neoprene, or rubber).[3] Gloves must be inspected before use and disposed of properly after handling the chemical.[1][2]

  • Body Protection: Use impervious clothing to avoid skin contact. The type of protective equipment should be selected based on the concentration and amount of the substance at the specific workplace.[2]

  • Respiratory Protection: In case of insufficient ventilation, or if vapor, aerosol, or mist is generated, use a NIOSH/MSHA-approved respirator.[3][4]

Accidental Release and Spill Containment

In the event of a spill or leak, immediate and appropriate action is necessary to prevent environmental contamination and ensure personnel safety.

Step-by-Step Spill Cleanup Procedure:

  • Ensure Adequate Ventilation: Work in a well-ventilated area to avoid inhaling vapors.[1][5]

  • Prevent Further Spillage: If it is safe to do so, stop the leak or prevent further spillage.[1][2]

  • Contain the Spill: Use an inert absorbent material such as soil, sand, or other non-combustible material to soak up the spilled substance.[1][2][6]

  • Collect the Waste: Carefully collect the absorbed material and place it into suitable, closed, and properly labeled containers for disposal.[1][2][6]

  • Clean the Area: Wash the spill area down with excess water, if appropriate and permissible by local regulations.[6]

  • Environmental Precaution: Crucially, do not let the product or the cleaning water enter drains, storm drains, or groundwater supplies.[1][2][3] Discharge into the environment must be avoided.[1][2]

Proper Disposal Procedures

The disposal of this compound must be conducted in a manner that is safe, environmentally responsible, and compliant with all applicable regulations.

  • Characterize the Waste: While pure, unused this compound may not be classified as a hazardous waste under U.S. EPA regulations (40 CFR Part 261), it is crucial to recognize that processing, use, or contamination can alter its properties and regulatory status.[6][7] The end-user is solely responsible for determining if the material should be classified as hazardous waste at the time of disposal.[6]

  • Consult Regulations: Always consult with federal, state, and local waste requirements or guidelines to ensure full compliance.[3][4][6] State and local regulations can be more stringent than federal ones.[6][7]

  • Engage a Licensed Disposal Company: The recommended method for disposal is to offer surplus and non-recyclable solutions to a licensed disposal company or an approved waste disposal facility.[6][8]

  • Container Management: Store the waste in cool, dry, and well-ventilated areas in tightly closed and properly labeled containers.[2][8] Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[2][8] Even empty containers may retain product residues and should be handled as hazardous.[6]

Regulatory and Safety Data Summary

For quick reference, the following table summarizes key data regarding the disposal and handling of this compound.

ParameterInformationSource(s)
RCRA Status Not considered a hazardous waste in its purchased form under 40 CFR 261. However, the user must determine its status at the time of disposal.[4][6]
Environmental Hazards Harmful to aquatic life with long-lasting effects. Discharge into the environment must be avoided.[8]
Primary Disposal Method Offer surplus and non-recyclable solutions to a licensed disposal company.[8]
Spill Containment Soak up with inert absorbent material and keep in suitable, closed containers for disposal.[1][2]
Container Handling Keep containers tightly closed in a dry, well-ventilated place. Reseal opened containers carefully and keep upright.[2][8]

Disposal Decision Workflow

The following diagram illustrates the logical steps and decision-making process for the proper disposal of this compound.

G cluster_0 start Start: Propylene Glycol Dibenzoate for Disposal assess_contamination Assess Waste Stream: Is the material contaminated or mixed with other chemicals? start->assess_contamination pure_product Unused, Pure Product assess_contamination->pure_product No contaminated_product Contaminated or Used Product assess_contamination->contaminated_product Yes consult_sds Consult Safety Data Sheet (SDS) and Local Regulations pure_product->consult_sds contaminated_product->consult_sds determine_hazard Determine if Hazardous Waste (per Federal, State, Local Regs) consult_sds->determine_hazard non_hazardous Non-Hazardous Waste determine_hazard->non_hazardous No hazardous Hazardous Waste determine_hazard->hazardous Yes package_non_haz Package in sealed, labeled containers for non-haz waste non_hazardous->package_non_haz package_haz Package in sealed, labeled containers for hazardous waste hazardous->package_haz licensed_disposal Arrange for disposal by a licensed waste management company package_non_haz->licensed_disposal package_haz->licensed_disposal end End: Proper Disposal Complete licensed_disposal->end

Caption: Decision workflow for this compound disposal.

References

Essential Safety and Logistics for Handling Propylene Glycol Dibenzoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemicals is paramount. This guide provides essential, immediate safety and logistical information for Propylene glycol dibenzoate, including operational and disposal plans.

Personal Protective Equipment (PPE)
PPE CategoryRecommended Equipment
Eye/Face Protection Wear appropriate protective glasses or splash goggles as described by 29 CFR 1910.133, OSHA eye and face protection regulation, or the European standard EN 166.[1]
Skin Protection Wear appropriate protective gloves (rubber gloves are commonly recommended) and other protective apparel such as a rubber apron to prevent skin contact.[1][2][3][4] Always inspect gloves prior to use and use proper glove removal technique to avoid skin contact.[5]
Respiratory Protection A NIOSH-approved air-purifying respirator with an organic vapor cartridge may be necessary if airborne concentrations are expected to exceed exposure limits or if ventilation is inadequate.[1] For potential uncontrolled releases or unknown exposure levels, a positive pressure air-supplied respirator is recommended.[1] In many cases, good general ventilation is sufficient and no personal respiratory protective equipment is normally required.[2][3]
Other Protective Gear Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[1] In case of a fire, wear a Self-Contained Breathing Apparatus (SCBA) and full protective gear.[1][4]

Operational Plan: Handling and Disposal

This section provides a step-by-step guide for the safe handling and disposal of this compound in a laboratory setting.

Receiving and Storage
  • Inspection: Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Storage: Store the container in a cool, dry, well-ventilated area away from sources of heat and incompatible materials.[1] Keep the container tightly closed when not in use.[1][6]

Handling and Use
  • Ventilation: Always handle this compound in a well-ventilated area. The use of a chemical fume hood is recommended to control airborne levels.[1]

  • Donning PPE: Before handling, put on all required PPE as outlined in the table above.

  • Dispensing: When transferring the liquid, avoid splashing. Avoid breathing any vapor, aerosol, or mist that may be generated.[1]

  • Hygiene: After handling, wash hands and any exposed skin thoroughly with soap and water.[1][5] Remove and wash contaminated clothing before reuse.[2][3]

Spill Management
  • Immediate Action: In case of a spill, immediately provide ventilation to the area.[1]

  • Containment: Absorb the spill with an inert material such as dry sand, earth, or vermiculite.[1][5]

  • Collection: Place the absorbed material into a suitable chemical waste container.[1][5]

  • Decontamination: Clean the spill site after the material has been collected.

Disposal
  • Waste Classification: this compound is generally not classified as a hazardous waste under US EPA regulations (40 CFR Part 261.3).[1]

  • Regulatory Compliance: Despite its non-hazardous classification, all disposals must be conducted in accordance with applicable federal, state, and local environmental regulations.[1][2][3] Consult with your institution's environmental health and safety department for specific guidance.

  • Container Disposal: Offer surplus and non-recyclable solutions to a licensed disposal company.[6]

Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting, from preparation to disposal.

prep Preparation ppe Don PPE (Gloves, Goggles) prep->ppe ventilation Ensure Proper Ventilation prep->ventilation handling Handling & Use procedure Experimental Procedure handling->procedure spill Spill Occurs spill_kit Use Spill Kit (Inert Absorbent) spill->spill_kit disposal Waste Disposal dispose_waste Dispose via Licensed Contractor disposal->dispose_waste ppe->handling ventilation->handling procedure->spill Potential cleanup Decontaminate Work Area procedure->cleanup remove_ppe Remove PPE cleanup->remove_ppe remove_ppe->disposal collect_waste Collect & Contain Spilled Material spill_kit->collect_waste collect_waste->disposal

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.